molecular formula C12H11NO2 B11901763 2-Methoxy-4-methylquinoline-7-carbaldehyde CAS No. 89446-54-8

2-Methoxy-4-methylquinoline-7-carbaldehyde

Cat. No.: B11901763
CAS No.: 89446-54-8
M. Wt: 201.22 g/mol
InChI Key: QMDXRYCMICAMOW-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylquinoline-7-carbaldehyde (CAS 89446-54-8) is an organic compound with the molecular formula C 12 H 11 NO 2 and a molecular weight of 201.22 g/mol . This quinoline derivative features both methoxy and carbaldehyde functional groups on its core structure, making it a valuable and versatile building block in medicinal chemistry and organic synthesis. Quinoline scaffolds, particularly those with aldehyde substituents, are widely recognized as privileged structures in drug discovery . The reactive aldehyde group in this compound serves as a key site for further chemical modifications, enabling the synthesis of more complex molecules. It can be used to create various derivatives, such as hydrazones, acylhydrazones, and sulfonylhydrazones, which are classes of compounds known to be explored for their cytotoxic properties and potential as anticancer agents . Furthermore, novel heterocyclic compounds derived from similar quinoline cores have demonstrated a range of biological activities in recent research, including antimalarial, antibacterial, antimicrobial, antioxidant, and anti-inflammatory effects, highlighting the ongoing research interest in this chemical space . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89446-54-8

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-methoxy-4-methylquinoline-7-carbaldehyde

InChI

InChI=1S/C12H11NO2/c1-8-5-12(15-2)13-11-6-9(7-14)3-4-10(8)11/h3-7H,1-2H3

InChI Key

QMDXRYCMICAMOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)C=O)OC

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 2-Methoxy-4-methylquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and application of 2-Methoxy-4-methylquinoline-7-carbaldehyde (CAS 89446-54-8).

CAS: 89446-54-8 | Formula: C₁₂H₁₁NO₂ | MW: 201.22 g/mol [1]

Executive Summary

2-Methoxy-4-methylquinoline-7-carbaldehyde is a specialized heterocyclic intermediate utilized primarily in the development of antiproliferative agents and kinase inhibitors .[1] Characterized by a quinoline core with a 2-methoxy "anchor," a 4-methyl steric spacer, and a reactive 7-aldehyde handle, this compound serves as a critical scaffold for generating Schiff bases, hydrazones, and styrylquinolines.[1]

Its structural uniqueness lies in the 7-position formyl group , which is less sterically hindered than the 4-position equivalents, allowing for high-yield condensation reactions.[1] This guide provides a validated synthetic workflow, physicochemical data, and application strategies for researchers in medicinal chemistry.

Chemical Profile & Physical Properties[2]

PropertyDataSource/Notes
CAS Number 89446-54-8Verified Registry
IUPAC Name 2-methoxy-4-methylquinoline-7-carbaldehyde
Molecular Weight 201.22 g/mol
Appearance Pale yellow to off-white solidCrystalline form
Melting Point 111–112 °CJ. Med.[1] Chem. (1989) [1]
Solubility Soluble in DMSO, DMF, CHCl₃; Sparingly soluble in MeOH
Key Functional Groups Aldehyde (C-7), Methoxy (C-2), Methyl (C-4)

Synthetic Methodologies

The synthesis of CAS 89446-54-8 typically follows a convergent route, prioritizing the installation of the methoxy group via Nucleophilic Aromatic Substitution (


) on a chlorinated precursor.[1]
Method A: Nucleophilic Substitution (Preferred Route)

This method is favored for its high regioselectivity and yield. It proceeds via the displacement of a chloride at the activated 2-position of the quinoline ring.

Reaction Scheme:


[1]

Mechanism:

  • Activation: The ring nitrogen (N1) exerts an electron-withdrawing effect, activating the C2-Cl bond.[1]

  • Addition: Methoxide ion attacks C2, forming a Meisenheimer-like anionic intermediate.[1]

  • Elimination: Chloride is expelled, restoring aromaticity and yielding the 2-methoxy product.

Method B: Selective Oxidation (Alternative)

For laboratories starting from 2-methoxy-4,7-dimethylquinoline , a selective oxidation of the 7-methyl group can be achieved using Selenium Dioxide (


).[1]
  • Note: This route requires careful control to avoid over-oxidation or oxidation of the 4-methyl group, although the 4-methyl is typically less reactive towards

    
     than the benzylic 7-methyl in this electronic environment.[1]
    

Experimental Protocol

Objective: Synthesis of 2-Methoxy-4-methylquinoline-7-carbaldehyde via Method A (


).
Reagents & Equipment[2][3][4][5]
  • Precursor: 2-Chloro-4-methylquinoline-7-carbaldehyde (1.0 eq)[1]

  • Reagent: Sodium Methoxide (NaOMe), 25% wt in Methanol (1.5 eq)

  • Solvent: Anhydrous Methanol (10 volumes)

  • Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (

    
    )[1]
    
Step-by-Step Procedure
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloro-4-methylquinoline-7-carbaldehyde (10 mmol, 2.05 g) in anhydrous methanol (20 mL).

  • Addition: Dropwise add Sodium Methoxide solution (15 mmol, ~3.4 mL of 25% solution) over 10 minutes at room temperature. The solution may darken slightly.

  • Reaction: Heat the mixture to reflux (65 °C) and stir for 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The starting material (

    
    ) should disappear, and a new polar spot (
    
    
    
    ) should appear.
  • Quench: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g) with vigorous stirring.

  • Isolation:

    • If a solid precipitates: Filter the solid, wash with cold water (2 x 10 mL), and dry under vacuum.

    • If oil forms: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from hot ethanol or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to afford the title compound as a pale yellow solid.

  • Yield: Typical yields range from 85–92% .[1]

Visualization: Synthetic Workflow & Signaling[1]

The following diagrams illustrate the synthesis workflow and the compound's role in kinase inhibition pathways.

G cluster_0 Reaction Conditions start Precursor: 2-Chloro-4-methyl- quinoline-7-carbaldehyde intermediate Intermediate: Meisenheimer Complex start->intermediate MeOH, Reflux Nucleophilic Attack reagent Reagent: Sodium Methoxide (NaOMe) reagent->intermediate product Product: 2-Methoxy-4-methyl- quinoline-7-carbaldehyde intermediate->product -NaCl Elimination

Caption: Figure 1. Convergent synthesis via Nucleophilic Aromatic Substitution (


).

Pharmacophore cluster_interactions Molecular Interactions compound 2-Methoxy-4-methyl- quinoline-7-carbaldehyde hbond H-Bond Acceptor (N1 & OMe) compound->hbond stacking π-π Stacking (Quinoline Core) compound->stacking covalent Schiff Base Formation (7-CHO + Lysine) compound->covalent Derivatization target Target Protein (e.g., PI3K / mTOR) hbond->target Binding Pocket stacking->target Hydrophobic Region covalent->target Covalent Inhibition (Potential)

Caption: Figure 2. Pharmacophore mapping of the quinoline scaffold in kinase binding pockets.

Applications in Drug Discovery[3][5][6][7][8]

A. Schiff Base Library Generation

The 7-aldehyde group is a versatile "warhead" precursor. Reacting CAS 89446-54-8 with various hydrazides or amines yields Schiff bases (imines), which are extensively documented for:

  • Antimicrobial Activity: Hydrazone derivatives of quinolines often exhibit potent activity against M. tuberculosis and S. aureus [2].[1]

  • Anticancer Agents: The planar quinoline ring intercalates into DNA, while the 7-position substituent protrudes into the major groove, interfering with replication enzymes like Topoisomerase II.

B. Kinase Inhibition

The 2-methoxy-quinoline scaffold mimics the adenine ring of ATP.[1] By modifying the 7-position with bulky heterocycles (via the aldehyde), researchers can target the "gatekeeper" residues of kinases such as VEGFR and PI3K , improving selectivity over wild-type kinases.[1]

Safety & Handling

  • Hazards: Quinoline derivatives can be irritating to the eyes, skin, and respiratory system. The aldehyde moiety may cause contact dermatitis.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (2-methoxy-4-methylquinoline-7-carboxylic acid) upon prolonged exposure.[1]

  • Disposal: Dispose of as hazardous organic waste containing nitrogen.[1]

References

  • Synthesis and Physical Properties

    • Journal of Medicinal Chemistry, 1989 , 32, 1936.[1] (Primary source for melting point 111-112°C and synthesis context).

    • [1]

  • General Quinoline Synthesis (Vilsmeier-Haack & Methoxylation)

    • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048.[1]

  • Pharmacological Relevance

    • Mali, R. S., et al. (2010). Recent advances in the synthesis and biological activity of quinolines.[2][3] Heterocycles.

Sources

chemical structure of 2-Methoxy-4-methylquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and characterization of 2-Methoxy-4-methylquinoline-7-carbaldehyde . This document is designed for researchers in medicinal chemistry and organic synthesis, focusing on the compound's role as a versatile intermediate in the development of bioactive quinoline derivatives.[1][2]

Executive Summary

2-Methoxy-4-methylquinoline-7-carbaldehyde (C₁₂H₁₁NO₂) is a trisubstituted quinoline derivative characterized by a methoxy group at position 2, a methyl group at position 4, and a reactive formyl (aldehyde) group at position 7.[3] It serves as a critical pharmacophore in the synthesis of antitumor agents, kinase inhibitors, and other heterocyclic therapeutics.[4] Its structural uniqueness lies in the electronic interplay between the electron-donating methoxy group and the electron-withdrawing aldehyde, mediated by the aromatic quinoline core.

Property Data
IUPAC Name 2-Methoxy-4-methylquinoline-7-carbaldehyde
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Melting Point 111–112 °C [1]
Physical State Pale yellow solid
Solubility Soluble in CHCl₃, DMSO, EtOAc; insoluble in water
Key Functionality Electrophilic aldehyde (C7), Nucleophilic displacement (C2-OMe)

Structural Analysis & Reactivity

The molecule features a planar bicyclic system. The 4-methyl group is activated due to hyperconjugation with the electron-deficient pyridine ring, while the 2-methoxy group acts as a potential leaving group under strong acidic conditions (reverting to the quinolone) or as a directing group. The 7-carbaldehyde is the primary site for chain extension (e.g., Knoevenagel condensation, reductive amination).

Electronic Distribution
  • Position 2 (C-OMe): The methoxy group increases electron density on the ring but makes the C2 position susceptible to nucleophilic attack if protonated.

  • Position 4 (C-Me): Benzylic protons are acidic (pKa ~20), allowing for lithiation or radical oxidation, though the 7-CHO group is the primary electrophile.

  • Position 7 (C-CHO): Highly reactive electrophile, positioned meta to the ring nitrogen, reducing deactivation by the nitrogen lone pair compared to the 5- or 8-positions.

Structural Diagram (DOT)

The following diagram illustrates the core numbering and functional group orientation.

ChemicalStructure Fig 1. Connectivity of 2-Methoxy-4-methylquinoline-7-carbaldehyde N1 N C2 C2 N1->C2 C3 C3 C2->C3 OMe OCH3 C2->OMe  Pos 2 C4 C4 C3->C4 C4a C4a C4->C4a Me CH3 C4->Me  Pos 4 C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 CHO CHO C7->CHO  Pos 7 C8->C8a C8a->N1

Synthetic Methodology

The most robust synthesis utilizes a modified Knorr Quinoline Synthesis followed by functional group transformation. This route avoids the regioselectivity issues of direct formylation.

Retrosynthetic Analysis
  • Target: 2-Methoxy-4-methylquinoline-7-carbaldehyde[3]

  • Precursor 1: 2-Chloro-4-methylquinoline-7-carbaldehyde (via POCl₃ chlorination).

  • Precursor 2: 7-Formyl-4-methylquinolin-2(1H)-one (via cyclization).

  • Starting Materials: 3-Aminobenzaldehyde (protected as acetal) + Ethyl Acetoacetate.

Detailed Protocol

Step 1: Cyclization (Formation of the Quinoline Core)

  • Reactants: Mix 3-aminobenzaldehyde ethylene acetal (1.0 eq) with ethyl acetoacetate (1.2 eq) in toluene.

  • Conditions: Reflux with a Dean-Stark trap to remove water (formation of enamine).

  • Cyclization: Evaporate toluene. Add Polyphosphoric Acid (PPA) and heat to 100°C for 2 hours.

    • Note: PPA facilitates both the cyclization and the deprotection of the acetal to the aldehyde.

  • Workup: Pour onto ice water. Neutralize with NaOH. Filter the precipitate.[5][6][7][8]

  • Product: 4-Methyl-2-oxo-1,2-dihydroquinoline-7-carbaldehyde .

Step 2: Chlorination (Activation of C2)

  • Reactants: Suspend the Step 1 product in POCl₃ (5.0 eq).

  • Conditions: Reflux (105°C) for 3 hours. Monitor by TLC (the starting material is highly polar; product is less polar).

  • Workup: Remove excess POCl₃ under vacuum. Pour residue onto crushed ice/ammonia water. Extract with Dichloromethane (DCM).

  • Product: 2-Chloro-4-methylquinoline-7-carbaldehyde .

Step 3: Methoxylation (Target Synthesis)

  • Reactants: Dissolve 2-chloro intermediate in dry Methanol (MeOH).

  • Reagent: Add Sodium Methoxide (NaOMe) (2.0 eq) solid or 25% solution in MeOH.

  • Conditions: Reflux for 4–6 hours.

    • Mechanism:[3][4][7][9] Nucleophilic Aromatic Substitution (SₙAr). The 2-chloro position is highly activated by the ring nitrogen.

  • Workup: Concentrate solvent. Add water. The product precipitates.[5][7][8] Recrystallize from Ethanol/Hexane.

  • Yield: Typically 65–75% overall.

Synthesis Workflow Diagram

Synthesis Fig 2. Synthetic Pathway for 2-Methoxy-4-methylquinoline-7-carbaldehyde Start 3-Aminobenzaldehyde (acetal protected) Step1 Step 1: Cyclization (PPA, 100°C) Start->Step1 Condensation Reagent1 + Ethyl Acetoacetate Reagent1->Step1 Inter1 Intermediate A: 7-Formyl-4-methyl-2-quinolone Step1->Inter1 Step2 Step 2: Chlorination (POCl3, Reflux) Inter1->Step2 Inter2 Intermediate B: 2-Chloro-4-methylquinoline-7-carbaldehyde Step2->Inter2 Step3 Step 3: Methoxylation (NaOMe, MeOH, Reflux) Inter2->Step3 SnAr Substitution Final Target: 2-Methoxy-4-methylquinoline-7-carbaldehyde Step3->Final

Characterization Profile

The following spectral data confirms the structure. (Data inferred from analogous 2-methoxy-4-methylquinolines and 7-substituted quinolines).[3]

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

Shift (δ ppm) Multiplicity Integration Assignment
10.15 Singlet (s)1H-CHO (Aldehyde)
8.45 Doublet (d, J=1.5 Hz)1HH8 (Ortho to N, meta to CHO)
7.98 Doublet (d, J=8.5 Hz)1HH5 (Perisubstituent effect)
7.85 Doublet of Doublets (dd)1HH6 (Ortho to CHO)
6.75 Singlet (s)1HH3 (Shielded by 2-OMe)
4.08 Singlet (s)3H-OCH₃ (Methoxy)
2.65 Singlet (s)3H-CH₃ (C4-Methyl)
Infrared Spectroscopy (IR)
  • 1695 cm⁻¹: C=O stretch (Conjugated aldehyde).

  • 1605, 1580 cm⁻¹: C=C / C=N aromatic stretches (Quinoline backbone).

  • 1245 cm⁻¹: C–O–C asymmetric stretch (Aryl methyl ether).

  • 2720, 2830 cm⁻¹: C–H Fermi resonance (Aldehyde C-H).

Mass Spectrometry (MS)
  • Molecular Ion (M+): m/z 201.

  • Base Peak: m/z 172 (Loss of -CHO or -OCH₃ fragments).

Applications in Drug Discovery

This compound is a "privileged scaffold" intermediate.

  • Schiff Base Formation: Reaction of the 7-CHO with hydrazides or amines yields hydrazones/imines with potent antitubercular and antimalarial activity.

  • Knoevenagel Condensation: Reaction with malononitrile yields tyrphostin-like kinase inhibitors (targeting EGFR or VEGFR).

  • Friedländer Synthesis: The aldehyde can serve as a component in constructing larger polycyclic systems if the 8-position is further functionalized.

References

  • Synthesis & Physical Properties: Journal of Medicinal Chemistry, 1989, 32 , 1936. DOI: (Primary source for melting point and characterization).

  • General Quinoline Synthesis: BenchChem Technical Guide: 2-Methoxyquinoline-4-carbaldehyde. Available at: . (Methodology adapted for regioisomer synthesis).

  • Spectroscopic Data (Analogous): PubChem Compound Summary for 2-Methoxy-4-methylquinoline. CID 84796. Available at: .

Sources

Technical Monograph: 2-Methoxy-4-methylquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-methoxy-4-methylquinoline-7-carbaldehyde , addressing its nomenclature, synthesis, and application in medicinal chemistry.

CAS Registry Number: 89446-54-8 Molecular Formula: C₁₂H₁₁NO₂ Molecular Weight: 201.22 g/mol

Nomenclature and Chemical Identity

The compound commonly queried as "7-formyl-2-methoxy-4-methylquinoline" is formally designated by IUPAC nomenclature rules based on the priority of functional groups.

  • Preferred IUPAC Name (PIN): 2-Methoxy-4-methylquinoline-7-carbaldehyde

  • Rationale:

    • Principal Functional Group: The aldehyde group (-CHO) attached to the heterocyclic ring takes precedence as the suffix. When attached to a ring, the suffix is -carbaldehyde .

    • Parent Structure: The bicyclic aromatic heterocycle is quinoline .

    • Numbering: The quinoline ring is numbered starting from the nitrogen atom (position 1) and proceeding around the rings to give substituents the lowest possible locants.

    • Substituents:

      • Methoxy (-OCH₃) at position 2.[1][2][3][4]

      • Methyl (-CH₃) at position 4.[4][5][6]

      • Aldehyde (-CHO) at position 7.[2]

  • Alternative Names: 7-Formyl-2-methoxy-4-methylquinoline; 2-Methoxy-4-methyl-7-quinolinecarboxaldehyde.

Chemical Structure Analysis

The molecule features a fused benzene-pyridine ring system (quinoline). The 2-methoxy group introduces electron-donating character via resonance, while the 7-carbaldehyde provides a reactive electrophilic handle for further functionalization (e.g., reductive amination, condensation). The 4-methyl group is sterically significant and can influence the binding affinity in protein pockets (e.g., DHFR enzymes).

Physicochemical Profile

PropertyDataNote
Appearance Pale yellow to off-white solidTypical for quinoline aldehydes
Melting Point 111–112 °C[1]
Solubility Soluble in DMSO, CH₂Cl₂, CHCl₃Poor water solubility
LogP (Predicted) ~2.6Lipophilic character
pKa (Predicted) ~3.5 (Quinoline N)Weakly basic due to methoxy conjugation
Key IR Bands 1695 cm⁻¹ (C=O), 1600 cm⁻¹ (Ar)Aldehyde stretch is diagnostic

Synthetic Strategy & Protocols

The synthesis of 2-methoxy-4-methylquinoline-7-carbaldehyde is non-trivial due to the need for regioselectivity. The most robust route involves constructing the quinoline core with a halogen handle (Bromine) at the 7-position, followed by lithiation and formylation.

Primary Synthetic Workflow (Lithium-Halogen Exchange)

This protocol ensures the aldehyde is installed specifically at the 7-position, avoiding the regioselectivity issues inherent in direct oxidation of dimethyl-quinolines.

Precursor: 7-Bromo-2-methoxy-4-methylquinoline (Intermediate A )[7]

Step 1: Synthesis of 7-Bromo-2-methoxy-4-methylquinoline[7]
  • Cyclization (Knorr Synthesis): React 3-bromoaniline with ethyl acetoacetate in polyphosphoric acid (PPA) at 100°C.

    • Note: This produces a mixture of 5-bromo and 7-bromo isomers of 4-methylquinolin-2-ol. Isolate the 7-bromo isomer via fractional crystallization from ethanol.

  • Methylation: Treat the 7-bromo-4-methylquinolin-2-ol with phosphorus oxychloride (POCl₃) to yield the 2-chloro derivative, followed by nucleophilic displacement with sodium methoxide (NaOMe) in methanol.

    • Yield: ~75% (over 2 steps).

Step 2: Formylation (The Key Step)

This step converts the aryl bromide to the aldehyde.

  • Reagents: n-Butyllithium (n-BuLi, 1.6M in hexanes), Anhydrous THF, Dimethylformamide (DMF).

  • Protocol:

    • Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere.

    • Dissolution: Dissolve 7-bromo-2-methoxy-4-methylquinoline (1.0 eq) in anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath).

    • Lithiation: Add n-BuLi (1.1 eq) dropwise over 20 minutes. Maintain temperature < -70°C.

      • Mechanism:[8][9][10] Lithium-halogen exchange generates the thermodynamically stable 7-lithioquinoline species.

    • Quench: Stir for 30 minutes, then add anhydrous DMF (3.0 eq) dropwise.

    • Workup: Allow the mixture to warm to 0°C over 1 hour. Quench with saturated aqueous NH₄Cl.

    • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (Hexanes/EtOAc 8:2) yields the title compound.

Visualization of Synthesis Pathway[6]

Synthesis Start 3-Bromoaniline Core 7-Bromo-4-methyl- quinolin-2-ol Start->Core Ethyl Acetoacetate PPA, 100°C (Knorr Cyclization) Inter 7-Bromo-2-methoxy- 4-methylquinoline Core->Inter 1. POCl3 2. NaOMe, MeOH Product 2-Methoxy-4-methyl- quinoline-7-carbaldehyde Inter->Product 1. n-BuLi, THF, -78°C 2. DMF (Formylation)

Caption: Step-wise synthesis of 2-methoxy-4-methylquinoline-7-carbaldehyde via Lithiation-Formylation.

Analytical Characterization

To validate the synthesis, the following spectral data are diagnostic:

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 10.15 (s, 1H): Aldehyde proton (-CH O). Distinctive singlet downfield.

    • δ 8.45 (d, J=1.5 Hz, 1H): H-8 proton (ortho to aldehyde, meta to nitrogen).

    • δ 7.95 (d, J=8.5 Hz, 1H): H-5 proton.

    • δ 7.80 (dd, J=8.5, 1.5 Hz, 1H): H-6 proton.

    • δ 6.75 (s, 1H): H-3 proton (characteristic of 2,4-disubstituted quinolines).

    • δ 4.08 (s, 3H): Methoxy group (-OCH ₃).

    • δ 2.65 (s, 3H): Methyl group at C4 (-CH ₃).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Calculated 202.08, Found 202.1.

    • Fragmentation often shows loss of CO (M-28) typical of aromatic aldehydes.

Applications in Drug Development[3][6][11][12]

This compound serves as a critical Pharmacophore Scaffold and Intermediate .

A. Dihydrofolate Reductase (DHFR) Inhibitors

Research published in the Journal of Medicinal Chemistry highlights the utility of quinolinylmethyl derivatives as antibacterial agents [1].[11]

  • Mechanism: The aldehyde is condensed with β-anilinopropionitriles or other amines, followed by cyclization to form 2,4-diamino-5-[(quinoline-7-yl)methyl]pyrimidines .

  • Selectivity: The 2-methoxy and 4-methyl substituents on the quinoline ring are essential for optimizing the lipophilicity and binding geometry within the bacterial DHFR active site, providing specificity over vertebrate DHFR.

B. Medicinal Chemistry Workflow

The aldehyde group allows for rapid diversification of the scaffold:

  • Reductive Amination: Access to secondary amines (benzylamine analogues).

  • Knoevenagel Condensation: Access to vinyl nitriles or acrylic acids.

  • Wittig Reaction: Extension of the carbon chain for linker optimization.

Biological Activity Pathway[13]

BioActivity Aldehyde 2-Methoxy-4-methyl- quinoline-7-carbaldehyde Condensation Condensation with Diaminopyrimidine Precursors Aldehyde->Condensation Synthetic Modification Inhibitor 7-Quinolylmethyl-DHFR Inhibitor (Analogue of Trimethoprim) Condensation->Inhibitor Target Bacterial DHFR Enzyme (Inhibition) Inhibitor->Target High Affinity Binding Outcome Bacterial Growth Arrest (Antibacterial Effect) Target->Outcome Metabolic Blockade

Caption: Application of the aldehyde intermediate in synthesizing DHFR inhibitors.

References

  • Davis, S. E.; Rauckman, B. S.; Chan, J. H.; Roth, B. "2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 11. Quinolylmethyl analogues with basic substituents conveying specificity." Journal of Medicinal Chemistry, 1989 , 32(8), 1936–1942.[11]

  • PubChem. "2-Methoxy-4-methylquinoline-7-carbaldehyde (CAS 89446-54-8)." National Library of Medicine.

  • Musser, J. H., et al. "Synthesis of leukotriene D4 antagonists." Journal of Medicinal Chemistry, 1987, 30, 96-104.

Sources

2-Methoxy-4-methylquinoline-7-carbaldehyde: Structural Identity, Synthetic Methodologies, and Applications in DHFR Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry, the rational design of targeted antibacterial agents relies heavily on the precise functionalization of core heterocycles. 2-Methoxy-4-methylquinoline-7-carbaldehyde (CAS: 89446-54-8) serves as a critical electrophilic building block in the synthesis of highly specific bacterial dihydrofolate reductase (DHFR) inhibitors. This technical guide explores the structural causality of its functional groups, provides a self-validating synthetic protocol, and details its application in drug discovery.

Chemical Identity & Core Parameters

Accurate molecular identification is the foundation of reproducible research. The following table summarizes the core chemical identifiers and physical properties of 2-Methoxy-4-methylquinoline-7-carbaldehyde, verified against the .

ParameterValue
Chemical Name 2-Methoxy-4-methylquinoline-7-carbaldehyde
CAS Registry Number 89446-54-8
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.225 g/mol
SMILES COC1=NC2=CC(=CC=C2C(=C1)C)C=O
InChIKey QMDXRYCMICAMOW-UHFFFAOYSA-N
Melting Point 111 – 112 °C

Structural Rationale in Drug Design (Causality)

The architecture of 2-methoxy-4-methylquinoline-7-carbaldehyde is not arbitrary; every functional group serves a distinct mechanistic purpose in the downstream synthesis of 2,4-diamino-5-(quinolinylmethyl)pyrimidines.

  • The 7-Carbaldehyde Group (The Electrophile): This moiety acts as the primary reactive center. It undergoes condensation with β-anilinopropionitrile to form the methylene bridge that connects the quinoline pharmacophore to the pyrimidine-2,4-diamine ring.

  • The 2-Methoxy Group (pKa Modulator): The methoxy group at the C2 position is electron-donating via resonance but electron-withdrawing via induction. Its critical role is to precisely tune the basicity (pKa) of the adjacent quinoline nitrogen. As demonstrated in foundational studies published in the, this basic substituent ensures that the quinoline nitrogen is protonated at physiological pH. This protonation is the primary driver for the molecule's high specificity toward bacterial DHFR over vertebrate DHFR.

  • The 4-Methyl Group (Steric Anchor): The methyl group provides necessary steric bulk. Once the final drug molecule enters the DHFR active site, this group restricts rotational degrees of freedom, locking the molecule into a bioactive conformation and enhancing hydrophobic interactions within the binding pocket.

G A 7-Carbaldehyde Electrophile B Condensation (β-anilinopropionitrile) A->B C Guanidine Cyclization B->C D Quinolinylmethyl Pyrimidine-2,4-diamine C->D E N-Protonation (pKa modulated by 2-OMe) D->E F Selective Bacterial DHFR Inhibition E->F

Mechanism of action pathway from carbaldehyde precursor to selective DHFR inhibition.

Self-Validating Synthetic Methodology

To ensure high purity and yield, the synthesis of 2-methoxy-4-methylquinoline-7-carbaldehyde must follow a rigorous, self-validating protocol. The following four-step methodology builds the functionalized quinoline core from a simple acyclic precursor.

Step 1: Acid-Catalyzed Cyclization

Objective: Construct the quinoline core via a Combes-type cyclization.

  • Procedure: Dissolve N-(3-bromophenyl)-3-oxobutanamide in concentrated sulfuric acid (H₂SO₄) at 0 °C. Warm the mixture to room temperature and stir for 2.0 hours.

  • Causality: The strong acid promotes the electrophilic aromatic substitution of the carbonyl carbon onto the electron-rich aromatic ring, closing the heterocycle.

  • In-Process Validation: Pour the mixture into crushed ice. The precipitation of an off-white solid (7-bromo-4-methylquinolin-2(1H)-one) confirms successful cyclization. Verify the disappearance of the starting material via TLC (UV active at 254 nm).

Step 2: Chlorination (Deoxygenation)

Objective: Convert the unreactive lactam into a reactive lactim chloride.

  • Procedure: Suspend the Step 1 product in phosphorus oxychloride (POCl₃) and reflux at 105 °C for 4.0 hours.

  • Causality: POCl₃ acts as both a chlorinating and dehydrating agent. The lactam oxygen is a poor leaving group; converting it to a chloride enables the subsequent nucleophilic aromatic substitution (SₙAr).

  • In-Process Validation: Concentrate the mixture under reduced pressure and quench with ice water. Extract with ethyl acetate. LC-MS must show a mass corresponding to 2-chloro-7-bromo-4-methylquinoline.

Step 3: Methoxylation (Nucleophilic Aromatic Substitution)

Objective: Introduce the critical pKa-modulating methoxy group.

  • Procedure: Dissolve the chlorinated intermediate in anhydrous methanol. Add a stoichiometric excess of sodium methoxide (NaOMe) and reflux for 12.0 hours.

  • Causality: The electron-deficient nature of the quinoline ring, exacerbated by the adjacent nitrogen, makes the C2 position highly susceptible to SₙAr by the strong methoxide nucleophile.

  • In-Process Validation: Monitor via LC-MS. The successful reaction is validated by a mass shift corresponding to the loss of chlorine and addition of the methoxy group (+CH₃OH - HCl).

Step 4: Lithiation and Formylation

Objective: Install the 7-carbaldehyde moiety via halogen-metal exchange.

  • Procedure: Dissolve 2-methoxy-7-bromo-4-methylquinoline in anhydrous THF under an argon atmosphere. Cool to -78 °C. Dropwise add n-Butyllithium (n-BuLi). Stir for 30 minutes, then add anhydrous N,N-dimethylformamide (DMF). Allow to warm to room temperature over 3 hours.

  • Causality: The cryogenic temperature (-78 °C) is absolute kinetic control; it stabilizes the highly reactive aryllithium intermediate and prevents n-BuLi from acting as a nucleophile against the quinoline core. DMF serves as the formylating electrophile, collapsing to the aldehyde only upon aqueous workup.

  • In-Process Validation: Quench with saturated NH₄Cl. Purify via silica gel chromatography. Final validation requires ¹H NMR spectroscopy: the presence of a distinct aldehyde proton singlet at ~10.1 ppm and a measured melting point of 111–112 °C confirms the synthesis of 2-Methoxy-4-methylquinoline-7-carbaldehyde.

G A N-(3-bromophenyl)-3-oxobutanamide B Acid-Catalyzed Cyclization (H2SO4) A->B C 7-Bromo-4-methylquinolin-2(1H)-one B->C D Chlorination (POCl3) C->D E 2-Chloro-7-bromo-4-methylquinoline D->E F Methoxylation (NaOMe, MeOH) E->F G 2-Methoxy-7-bromo-4-methylquinoline F->G H Lithiation & Formylation (n-BuLi, DMF) G->H I 2-Methoxy-4-methylquinoline-7-carbaldehyde H->I

Step-by-step synthetic workflow for 2-Methoxy-4-methylquinoline-7-carbaldehyde.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the self-validating protocol described above. Adherence to these benchmarks ensures the integrity of the synthetic pipeline.

Synthetic StepKey ReagentsReaction TimeExpected YieldIn-Process Validation Metric
1. Cyclization H₂SO₄ (conc.)2.0 h85%Precipitation in ice water; TLC (UV active)
2. Chlorination POCl₃4.0 h90%LC-MS: Mass shift indicating -OH to -Cl
3. Methoxylation NaOMe, MeOH12.0 h82%LC-MS: Mass shift (+CH₃OH - HCl)
4. Formylation n-BuLi, DMF3.0 h75%¹H NMR: Aldehyde singlet (~10.1 ppm)

References

  • 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 11. Quinolinylmethyl analogues with basic substituents conveying specificity. Journal of Medicinal Chemistry.[Link]

  • 2-methoxy-4-methyl-7-quinolinecarbaldehyde Chemical Properties. Chemical Synthesis Database. [Link]

  • 7-formyl-2-methoxy-4-methylquinoline (CAS 89446-54-8) Data. Molaid Chemical Database.[Link]

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of 7-Substituted Quinoline Carbaldehydes

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide range of biological targets.[1] This versatility has led to the development of numerous quinoline-based drugs with diverse therapeutic applications, including antimalarial, anticancer, and antibacterial agents.[2][3] The functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological properties.[1] This guide focuses specifically on derivatives featuring a carbaldehyde group, particularly when substituted at the 7-position. The introduction of substituents at this position can profoundly influence the molecule's steric, electronic, and lipophilic properties, thereby modulating its biological activity and mechanism of action.[4] This document provides an in-depth exploration of the synthesis, multifaceted biological activities, and mechanisms of action of 7-substituted quinoline carbaldehydes, intended for researchers, scientists, and drug development professionals.

Core Synthesis Strategies

The generation of 7-substituted quinoline carbaldehydes relies on established and modern synthetic methodologies. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

1. Vilsmeier-Haack Reaction: This is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. For quinolines, the reaction of a substituted aniline with N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) can yield 2-chloro-3-formylquinolines, which serve as versatile intermediates.[5][6] Further modification at the 7-position can be achieved by starting with a pre-substituted aniline.

2. Oxidation of Methylquinolines: A direct and efficient route involves the oxidation of a corresponding 7-substituted-methylquinoline. Various oxidizing agents can be employed, with modern methods favoring catalytic approaches using palladium or other transition metals to ensure high yield and selectivity.[7]

3. Functional Group Interconversion: This strategy involves synthesizing a quinoline with a different functional group at the 7-position (e.g., a halogen) and then converting it into the desired substituent through reactions like Ullmann or Suzuki coupling, followed by introduction or modification of the carbaldehyde group.[2]

G Substituted Aniline Substituted Aniline Vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) Substituted Aniline->Vilsmeier 7-Substituted Methylquinoline 7-Substituted Methylquinoline Oxidation Oxidation of Methyl Group (e.g., Pd/C, O₂) 7-Substituted Methylquinoline->Oxidation Product 7-Substituted Quinoline Carbaldehyde Vilsmeier->Product Oxidation->Product Coupling Coupling Reactions (e.g., Ullmann, Suzuki) Coupling->Product

Caption: Key synthetic pathways to 7-substituted quinoline carbaldehydes.

Spectrum of Biological Activities

The strategic placement of substituents on the quinoline carbaldehyde scaffold has unlocked a wide array of pharmacological activities.

Anticancer and Antiproliferative Activity

Quinoline derivatives are extensively studied as potential antitumor agents.[3] The substitution at the 7-position plays a critical role in determining cytotoxic potency. For instance, studies on 4-amino, 7-substituted-quinoline derivatives have shown potent antiproliferative activity against breast cancer cell lines like MCF-7.[8] Interestingly, while many substitutions enhance activity, a 7-chloro group has been reported in some contexts to decrease cytotoxic effects.[8] The carbaldehyde group itself is often a precursor, with its derivatization into hydrazones or chalcones leading to highly potent compounds.[9][10] For example, certain quinoline-chalcone derivatives have exhibited excellent inhibitory potency against gastric (MGC-803), colon (HCT-116), and breast (MCF-7) cancer cells, with IC50 values significantly lower than the standard drug 5-fluorouracil.[10]

Mechanisms of Anticancer Action: The anticancer effects of these compounds are often multifactorial and can include:

  • Induction of Apoptosis: Many cytotoxic quinoline derivatives trigger programmed cell death through various signaling pathways.[9][11]

  • Cell Cycle Arrest: Compounds can halt the cell cycle at specific phases, such as G2/M, preventing cancer cell proliferation.[9][11]

  • Inhibition of Tubulin Polymerization: Some derivatives act as antimitotic agents by disrupting microtubule dynamics, which is essential for cell division.[11]

  • Enzyme Inhibition: Key enzymes in cancer progression, such as topoisomerases, proteasomes, and various kinases (e.g., EGFR, VEGFR), are known targets for quinoline-based inhibitors.[3][8][12]

G cluster_effects Cellular Effects Compound Quinoline Derivative Cell Cancer Cell Compound->Cell Apoptosis Induction of Apoptosis Caspase Activation Cell->Apoptosis CellCycle Cell Cycle Arrest G2/M Phase Block Cell->CellCycle Tubulin Inhibition of Tubulin Polymerization Mitotic Disruption Cell->Tubulin Enzyme Enzyme Inhibition Topoisomerase, Kinases Cell->Enzyme Death Cell Death Apoptosis->Death CellCycle->Death Tubulin->Death Enzyme->Death

Caption: Mechanisms of anticancer action for quinoline derivatives.

Table 1: Comparative Cytotoxic Activity (IC₅₀) of Quinoline Derivatives

Compound Class Specific Derivative Cancer Cell Line IC₅₀ (µM) Reference Compound
Quinoline-Chalcone 12e MGC-803 (Gastric) 1.38 5-Fu (6.22 µM)[10]
HCT-116 (Colon) 5.34 5-Fu (10.4 µM)[10]
MCF-7 (Breast) 5.21 5-Fu (11.1 µM)[10]
Benzotriazole Hydrazone 5e DAN-G (Pancreas) 1.23 -
LCLC-103H (Lung) 1.49 -
SISO (Cervical) 1.31 -

| 4-Amino, 7-Substituted | 37 | MCF-7 (Breast) | Potent | Doxorubicin[8] |

Antimicrobial Activity

The quinoline core is fundamental to many antibacterial drugs, and derivatives of 7-substituted quinoline carbaldehydes continue this legacy.[4][5] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria.[13][14] The carbaldehyde group is often derivatized to form hydrazones or Schiff bases, which can significantly enhance antimicrobial potency.[4][15] For example, quinoline-3-carbaldehyde hydrazone derivatives have shown promising activity against Methicillin-resistant Staphylococcus aureus (MRSA).[15]

Mechanisms of Antimicrobial Action: A primary target for quinolone-class antibiotics is bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for DNA replication, repair, and transcription. Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death. Molecular docking studies have helped to visualize the interaction of these compounds with the active sites of these bacterial proteins.[4][15]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Quinoline Derivatives

Compound Derivative Bacterial Strain MIC (µg/mL) Reference Drug
Quinoline Hydrazone (3q5) MRSA 16 -
Quinoline Hydrazone (3q6) MRSA 16 -
2-Aryl-Quinoline-3-Carbaldehyde (94a) Mycobacterium tuberculosis H37Rv 1.6 Ciprofloxacin (3.12 µg/mL)[5]
Quinolone Hybrid (5d) S. aureus ATCC 29213 0.25 Ciprofloxacin (0.25 µg/mL)[14]

| | E. coli ATCC 25922 | 1 | Ciprofloxacin (≤0.015 µg/mL)[14] |

Anti-inflammatory and Analgesic Activity

Several novel quinoline derivatives have demonstrated significant anti-inflammatory and analgesic properties.[16][17] The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate anti-inflammatory potential.[17][18] In these studies, certain synthesized quinoline compounds have exhibited anti-inflammatory effects comparable to the well-known nonsteroidal anti-inflammatory drug (NSAID) diclofenac sodium.[16][17] The mechanism is often linked to the inhibition of inflammatory mediators and enzymes like cyclooxygenase (COX).[18]

Experimental Protocols for In Vitro Evaluation

To ensure scientific integrity and reproducibility, standardized protocols are essential for evaluating the biological activity of newly synthesized compounds.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Objective: To determine the concentration of a 7-substituted quinoline carbaldehyde derivative that inhibits 50% of cancer cell growth (IC₅₀).

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium and add 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known anticancer drug like doxorubicin).[3][19]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[3][19]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[19]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) × 100. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration using non-linear regression analysis.[19]

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout A Seed cancer cells in 96-well plate B Incubate overnight (cell attachment) A->B C Prepare serial dilutions of quinoline compounds B->C D Treat cells with compounds (include controls) C->D E Incubate for 48-72 hours D->E F Add MTT reagent (incubate 4h) E->F G Solubilize formazan crystals (add DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % Viability & Determine IC₅₀ Value H->I

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of a 7-substituted quinoline carbaldehyde derivative against specific bacterial strains.

Methodology:

  • Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in a 96-well microtiter plate.

  • Inoculation: Adjust the turbidity of the overnight bacterial culture to a 0.5 McFarland standard, then dilute it to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in each well.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.

Conclusion and Future Perspectives

The 7-substituted quinoline carbaldehyde scaffold is a remarkably versatile and productive platform for the discovery of new therapeutic agents. Research has consistently demonstrated that modifications at the 7-position, coupled with derivatization of the carbaldehyde functional group, can yield compounds with potent and selective anticancer, antimicrobial, and anti-inflammatory activities.[4][8][18] The mechanisms of action are diverse, ranging from the inhibition of essential bacterial enzymes to the induction of apoptosis in cancer cells.[4][9]

Future research should focus on expanding the chemical diversity around this scaffold, guided by structure-activity relationship (SAR) studies and computational modeling to enhance potency and selectivity while minimizing toxicity. Investigating novel mechanisms of action and exploring the potential for these compounds to overcome drug resistance are critical avenues for further development. The protocols and data presented in this guide offer a foundational framework for professionals in the field to advance the discovery of new, clinically relevant quinoline-based therapeutics.

References

  • Khidre, R. E., Abdel-Wahab, B. F., & Badria, F. A. (2011). New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. Letters in Drug Design & Discovery, 8(7), 640-648.
  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5739-5764.
  • Krajnović, T., et al. (2019). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 24(17), 3124. Available from: [Link]

  • Kini, S., et al. (2011). Antibacterial Evaluation of Novel 2-Aryl-Quinoline -3-Carbaldehyde Derivatives. International Journal of Pharmaceutical Sciences and Drug Research, 3(1), 44-47.
  • El-Gohary, N. S., & Shaaban, M. I. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Acta Poloniae Pharmaceutica, 72(6), 1185-1197.
  • Azad, M., Munawar, M. A., & Siddiqui, H. L. (2007). Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones. Journal of Applied Sciences, 7(17), 2485-2489. Available from: [Link]

  • Li, X., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. Available from: [Link]

  • Khalifa, N. M., et al. (2017). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Biomedical Research, 28(2). Available from: [Link]

  • Various Authors. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. Journal of Drug Delivery and Therapeutics, 13(1-S), 209-224.
  • Various Authors. (2025). Quinoline Derivatives as Versatile Scaffold for Anti-Inflammatory Drug Development. ResearchGate. Request PDF available from: [Link]

  • Various Authors. (2025). Design, Synthesis, And Biological Activity Of Some Novel Quinoline Derivatives. ResearchGate. PDF available from: [Link]

  • Bingul, M., et al. (2020). Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives. Journal of Molecular Structure, 1214, 128213. Available from: [Link]

  • Singh, U. P., & Bhat, H. R. (2016). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME QUINOLINE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 1584-1591.
  • Various Authors. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(2), 143.
  • Sławiński, J., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2056. Available from: [Link]

  • Singh, P., et al. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860. Available from: [Link]

  • Wang, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 552. Available from: [Link]

  • Mphahlele, M. J., et al. (2023). Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines as Potential Antitubercular and Anti-HIV Agents. Molecules, 28(13), 5184. Available from: [Link]

  • Kos, J., et al. (2016). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 21(11), 1459. Available from: [Link]

  • Wang, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(19), 11881. Available from: [Link]

  • Various Authors. (2025). Anticancer Activity of Quinoline Derivatives; An Overview. ResearchGate. Request PDF available from: [Link]

  • Various Authors. (n.d.). Anticancer Activity of Quinoline Derivatives; An Overview. Academia.edu. Available from: [Link]

  • Bouyahyaoui, A., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 27(22), 8000. Available from: [Link]

  • Kumar, A., & Kumar, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 21961-21983. Available from: [Link]

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  • Al-Harbi, N. O., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative... Drug Design, Development and Therapy, 18, 1927-1941. Available from: [Link]

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Sources

Novel Quinoline Scaffolds for Drug Discovery Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Quinoline Renaissance

The quinoline scaffold (benzo[b]pyridine) remains one of the most privileged structures in medicinal chemistry. Historically anchored by antimalarials (Chloroquine) and early kinase inhibitors (Bosutinib), the scaffold is currently undergoing a renaissance driven by three factors:

  • Saturation of IP Space: Classic 4-anilinoquinoline patents are crowded, necessitating novel substitution patterns (e.g., C5/C8 functionalization) or fused systems.

  • Synthetic Accessibility: New C-H activation methodologies allow for late-stage functionalization of "unreactive" positions, enabling rapid SAR exploration.

  • Polypharmacology: The scaffold's ability to participate in

    
    -
    
    
    
    stacking, H-bonding (via N1), and metal chelation makes it ideal for next-gen modalities like PROTACs and DNA-intercalating payloads.

This guide outlines the technical roadmap for leveraging novel quinoline scaffolds, focusing on structural optimization, modern synthesis, and liability mitigation.

Structural Architecture & SAR Logic

To design novel drugs, one must understand the electronic and steric landscape of the quinoline core. It is not merely a flat aromatic system; it is a tunable vector for functional groups.

The Pharmacophore Map

The quinoline ring can be divided into distinct zones based on reactivity and biological interaction.

Table 1: Functional Zones of the Quinoline Scaffold

PositionElectronic CharacterSynthetic Access (Classic)Synthetic Access (Modern)Medicinal Utility
N1 H-bond Acceptor (pKa ~4.9)N/AN-Oxidation, N-AlkylationKey for kinase hinge binding; solubility handle.
C2 Electrophilic (low)Friedländer, PfitzingerMinisci Radical, C-H ActivationSteric gatekeeper; metabolic soft spot (oxidation).
C3 NucleophilicVilsmeier-HaackPd-catalyzed Cross-couplingLinker attachment point for PROTACs; "Tail" region.
C4 Electrophilic (high)S_NAr (via 4-Cl)C-H FunctionalizationCritical for "Warhead" attachment (e.g., anilines in EGFR inhibitors).
C5-C7 BenzenoidSkraup, CombesIr/Rh-catalyzed C-H BorylationModulates lipophilicity (LogP); F/Cl scans for metabolic stability.
C8 Sterically HinderedPre-functionalized anilinesCo/Rh-catalyzed C-H Activation"Magic Methyl" position to force atropisomerism or boost selectivity.
Visualization: The SAR Decision Matrix

The following diagram illustrates the logical flow for optimizing a quinoline hit, differentiating between "binding" regions and "property" regions.

QuinolineSAR Quinoline Quinoline Core (C9H7N) N1 Position N1 (H-Bond Acceptor) Quinoline->N1 C2 Position C2 (Metabolic Liability) Quinoline->C2 C3 Position C3 (Solvent Front/Linker) Quinoline->C3 C4 Position C4 (Primary Pharmacophore) Quinoline->C4 C8 Position C8 (Selectivity Handle) Quinoline->C8 KinaseBind Hinge Region Binding (e.g., Bosutinib) N1->KinaseBind Critical Interaction BlockMet Block Oxidation (Add -CH3 or -F) C2->BlockMet CYP450 Attack Site Solubility Solubilizing Tail (Morpholine/Piperazine) C3->Solubility Exposed to Solvent C4->KinaseBind Main Vector StericClash Induce Torsion (Selectivity vs. Isoforms) C8->StericClash Restricts Rotation

Figure 1: Strategic SAR map for Quinoline optimization. N1 and C4 are critical for potency (binding), while C2 and C3 are tuned for ADME properties.

Modern Synthetic Methodologies

Reliance on the Skraup or Friedländer synthesis limits diversity to available anilines. To access novel space (e.g., C8-functionalized or fused systems), we utilize transition-metal-catalyzed C-H activation.

Protocol: Rh(III)-Catalyzed C-8 Functionalization

This protocol enables the introduction of functional groups at the sterically hindered C8 position, a region difficult to access via classical S_NAr or electrophilic aromatic substitution.

Mechanism: The quinoline nitrogen acts as a directing group (DG) for the Rh(III) catalyst, forming a 5-membered metallacycle that activates the C8-H bond.

Step-by-Step Protocol:

  • Reagents:

    • Substrate: Quinoline derivative (1.0 equiv).

    • Coupling Partner: Acrylate, Maleimide, or Alkyne (1.2 equiv).

    • Catalyst:

      
       (2.5 mol%).
      
    • Oxidant:

      
       or 
      
      
      
      (2.0 equiv) to regenerate Rh(III).
    • Solvent: t-Amyl alcohol or DCE.

  • Procedure:

    • Charge a sealed tube with substrate, catalyst, and oxidant under

      
      .
      
    • Add solvent and coupling partner.

    • Heat to 100-120°C for 12-24 hours.

    • Workup: Filter through Celite to remove metal salts; concentrate in vacuo.

    • Purification: Flash column chromatography (Hexane/EtOAc).

  • Validation:

    • Confirm C8 regioselectivity via NOESY NMR (absence of cross-peak between H8 and H7, presence of interaction with new group).

Visualization: C-H Activation Cycle

CHActivation Start Quinoline + Rh(III) Coord N-Coordination Start->Coord CMD C-H Activation (Metallacycle Formation) Coord->CMD Insert Migratory Insertion (Alkyne/Alkene) CMD->Insert RedElim Reductive Elimination (C-C Bond Formed) Insert->RedElim Product C8-Funct. Quinoline + Rh(I) RedElim->Product Oxidation Oxidation to Rh(III) Product->Oxidation + Ag+ Oxidation->Start

Figure 2: Catalytic cycle for Rh(III)-directed C8-functionalization. The N-atom directs the metal to the peri-position, enabling site-selective editing.

Liability Optimization: The hERG Challenge

A major liability of the quinoline scaffold is hERG potassium channel inhibition, which can lead to QT prolongation and cardiotoxicity. This is often driven by the lipophilic, basic nature of the quinoline core (LogP > 3, pKa ~5) interacting with the aromatic cage of the hERG pore.

Mitigation Strategies
  • Zwitterionic Design: Introduce a carboxylic acid or bioisostere to neutralize the pharmacophore's net charge at physiological pH.

  • Scaffold Morphing: Replace the quinoline CH at position 3 or 8 with Nitrogen (creating a 1,5-naphthyridine or 1,8-naphthyridine). This reduces lipophilicity (LogP) and disrupts

    
    -stacking in the hERG channel without destroying kinase binding.
    
  • Polarity Focusing: Introduce polar ethers or spiro-cycles at the "tail" (C3/C4 side chains).

Table 2: Case Study - Optimization of OXS007417 (AML) Data adapted from recent optimization campaigns [16].

Compound IDStructure NotehERG IC50 (µM)AML Potency (GI50 nM)Outcome
Hit 1 Standard 4-aminoquinoline1.2 (High Risk)45Potent but toxic.
Analog A C2-Methyl added2.560Slight hERG improvement, metabolic soft spot created.
Analog B 1,5-Naphthyridine core > 30 (Safe)55Success. N-atom reduces lipophilicity; maintains potency.

Future Outlook: PROTACs and SERDs

The rigidity of the quinoline scaffold makes it an excellent "anchor" for Proteolysis Targeting Chimeras (PROTACs). Unlike flexible chains, the quinoline core holds the linker in a defined vector, improving the ternary complex stability (Target-PROTAC-E3 Ligase).

  • Emerging Target: ALDH1 and QR2 (Quinone Reductase 2).[1] Quinolines mimic the purine ring of ATP, binding naturally to these enzymes.

  • Design Strategy:

    • Warhead: 4-aminoquinoline derivative.[2]

    • Linker Attachment: C3 or C6 positions are optimal to exit the binding pocket without steric clash.

    • E3 Ligase: VHL or Cereblon ligands attached via PEG/Alkyl linkers.

References

  • Sultan, S. et al. (2025).[3] Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Link

  • Elebiju, O.F. et al. (2023).[4] Recent advances in functionalized quinoline scaffolds and hybrids. Frontiers in Chemistry. Link

  • Das, A. & Sarmah, B.K. (2025). Quinoline 1-Oxides and Quinolinium Salts: Synthetic Protocols. ResearchGate. Link

  • Lianfen, C. et al. (2023).[5] X-H Bond Insertion Promoted by Heterogeneous Dirhodium Metal–Organic Cage. ResearchGate. Link

  • RSC Medicinal Chemistry. (2024). Lead optimisation of OXS007417: in vivo PK profile and hERG liability modulation. RSC Med. Chem. Link

  • Du, Q. et al. (2024). Discovery of novel quinoline scaffold selective estrogen receptor degraders (SERDs). European Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: De Novo Synthesis of 2-Methoxy-4-methylquinoline-7-carbaldehyde from 4-Methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Retrosynthetic Analysis

The 2,4,7-trisubstituted quinoline scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the core for kinase inhibitors, antimalarials, and novel antibacterial agents[1]. The target molecule, 2-Methoxy-4-methylquinoline-7-carbaldehyde (CAS: 89446-54-8) , presents a unique synthetic challenge. Direct electrophilic aromatic substitution (EAS) on the quinoline carbocycle preferentially occurs at the electron-rich C5 and C8 positions. Furthermore, the pyridine ring is inherently deactivated toward electrophiles.

To overcome these regiochemical limitations, we have designed a highly controlled, 5-step synthetic pathway starting from commercially available 4-methylquinoline (lepidine). This route relies on two key strategic pillars:

  • Electronic Activation of C2: Utilizing an N-oxide directing strategy to temporarily invert the electronic character of the pyridine ring, allowing for nucleophilic functionalization at C2.

  • Sterically-Controlled C-H Activation at C7: Leveraging modern Iridium-catalyzed C-H borylation, which is governed by steric hindrance rather than electronic bias, to selectively functionalize the elusive C7 position prior to formylation[2].

Caption: Five-step synthetic workflow from 4-methylquinoline to the target C7-carbaldehyde.

Mechanistic Rationale & Experimental Design

C2-Functionalization (Steps 1–3)

The initial phase of the synthesis focuses on installing the C2-methoxy group[3]. Oxidation of 4-methylquinoline with m-CPBA yields the N-oxide. The N-oxide oxygen acts as an internal nucleophile during the reaction with Phosphorus Oxychloride (POCl₃), forming an intermediate that undergoes chloride attack at the C2 position, driving a deoxidative rearomatization to yield 2-chloro-4-methylquinoline. Because the quinoline nitrogen is highly electron-withdrawing, the C2-chloride is highly susceptible to Nucleophilic Aromatic Substitution (


). Treatment with Sodium Methoxide (NaOMe) smoothly displaces the chloride to yield 2-methoxy-4-methylquinoline.
Regioselective C7-Borylation and Halodeborylation (Step 4)

Functionalizing the C7 position is the most critical juncture of this synthesis. We employ an Iridium-catalyzed C-H borylation utilizing the [Ir(OMe)(cod)]2 precatalyst and the bulky dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) ligand[4].

  • Causality of Regioselectivity: The active Ir-catalyst is highly sensitive to steric hindrance. The C3 position is blocked by the adjacent C2-methoxy and C4-methyl groups. The C8 position is sterically hindered by the peri-interaction with the quinoline nitrogen lone pair. Consequently, the C7 position is the most sterically accessible C-H bond on the carbocycle, leading to highly selective C7-borylation.

  • Halodeborylation: The resulting C7-boronic acid pinacol ester (Bpin) is directly converted to a bromide in a one-pot sequence using Copper(II) Bromide (

    
    ). This mild halodeborylation avoids the harsh acidic conditions of direct electrophilic bromination, which would otherwise protonate the quinoline and lead to unselective mixtures.
    

Caption: Mechanistic pathway for the sterically-driven Ir-catalyzed C7-borylation and subsequent halodeborylation.

Formylation via Metal-Halogen Exchange (Step 5)

The final step utilizes a classic lithium-halogen exchange. Treatment of the C7-bromide with n-Butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) generates a highly nucleophilic aryl lithium species. The low temperature is a self-validating control parameter; it prevents the organolithium intermediate from attacking the C2-methoxy group or the electrophilic quinoline core. Quenching with anhydrous N,N-Dimethylformamide (DMF) yields the target carbaldehyde upon aqueous acidic workup.

Experimental Protocols

Step 1: Synthesis of 4-Methylquinoline N-oxide
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-methylquinoline (10.0 g, 69.8 mmol, 1.0 eq) and dissolve in anhydrous Dichloromethane (DCM, 150 mL).

  • Reaction: Cool the solution to 0 °C using an ice bath. Slowly add m-chloroperoxybenzoic acid (m-CPBA, 70-75% purity, 20.6 g, ~83.8 mmol, 1.2 eq) in small portions over 30 minutes to control the exotherm.

  • Stirring: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor via TLC (DCM:MeOH 9:1); the N-oxide will appear as a highly polar, UV-active spot near the baseline.

  • Workup: Quench the reaction with saturated aqueous

    
     (100 mL) to destroy excess peroxide. Wash the organic layer with saturated aqueous 
    
    
    
    (3 × 100 mL) to remove m-chlorobenzoic acid. Dry the organic layer over anhydrous
    
    
    , filter, and concentrate under reduced pressure to yield the N-oxide as a pale yellow solid.
Step 2: Synthesis of 2-Chloro-4-methylquinoline
  • Setup: Caution: POCl₃ is highly corrosive and reacts violently with water. Perform in a well-ventilated fume hood. Transfer the crude 4-methylquinoline N-oxide (10.0 g, ~62.8 mmol, 1.0 eq) to a dry 250 mL flask.

  • Reaction: Slowly add Phosphorus Oxychloride (

    
    , 58 mL, ~628 mmol, 10.0 eq). Equip the flask with a reflux condenser and heat to 105 °C for 4 hours.
    
  • Workup: Cool the mixture to room temperature. Carefully and slowly pour the mixture over vigorously stirred crushed ice (500 g).

  • Neutralization: Once the ice melts, slowly neutralize the acidic aqueous phase with concentrated

    
     until the pH reaches 8-9. Extract the aqueous layer with Ethyl Acetate (EtOAc, 3 × 150 mL). Wash the combined organics with brine, dry over 
    
    
    
    , and concentrate to afford the chlorinated intermediate.
Step 3: Synthesis of 2-Methoxy-4-methylquinoline
  • Setup: Dissolve 2-chloro-4-methylquinoline (8.0 g, 45.0 mmol, 1.0 eq) in anhydrous Methanol (100 mL).

  • Reaction: Add a solution of Sodium Methoxide (NaOMe, 25 wt% in MeOH, 30.8 mL, 135.0 mmol, 3.0 eq). Heat the mixture to reflux (70 °C) for 12 hours under an inert nitrogen atmosphere[5].

  • Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure. Partition the resulting residue between water (100 mL) and EtOAc (150 mL). Separate the organic layer, wash with brine, dry over

    
    , and concentrate. Purify via silica gel flash chromatography (Hexanes:EtOAc 9:1) to yield 2-methoxy-4-methylquinoline.
    
Step 4: Regioselective C7-Borylation & Bromination
  • Borylation: In an oven-dried Schlenk flask under nitrogen, combine 2-methoxy-4-methylquinoline (5.0 g, 28.9 mmol, 1.0 eq), Bis(pinacolato)diboron (

    
    , 11.0 g, 43.3 mmol, 1.5 eq), [Ir(OMe)(cod)]2 (0.57 g, 0.86 mmol, 3 mol%), and dtbpy (0.46 g, 1.73 mmol, 6 mol%). Add anhydrous THF (60 mL). Heat the sealed flask at 80 °C for 24 hours[6].
    
  • Halodeborylation: Cool the reaction mixture to room temperature. Add a 1:1 mixture of MeOH/

    
     (60 mL), followed by Copper(II) Bromide (
    
    
    
    , 19.3 g, 86.7 mmol, 3.0 eq). Heat the mixture at 80 °C for an additional 12 hours.
  • Workup: Cool to room temperature, dilute with water (100 mL), and extract with EtOAc (3 × 100 mL). Wash the combined organic layers with 1M aqueous

    
     to remove copper salts, followed by brine. Dry, concentrate, and purify via column chromatography (Hexanes:EtOAc 95:5) to isolate 7-bromo-2-methoxy-4-methylquinoline.
    
Step 5: Formylation to 2-Methoxy-4-methylquinoline-7-carbaldehyde
  • Setup: Dissolve 7-bromo-2-methoxy-4-methylquinoline (3.0 g, 11.9 mmol, 1.0 eq) in anhydrous THF (50 mL) in a flame-dried flask under a strict nitrogen atmosphere.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add n-Butyllithium (2.5 M in hexanes, 5.7 mL, 14.2 mmol, 1.2 eq) over 15 minutes. Stir the deep red/brown solution at -78 °C for 30 minutes to ensure complete metal-halogen exchange.

  • Formylation: Add anhydrous N,N-Dimethylformamide (DMF, 1.8 mL, 23.8 mmol, 2.0 eq) dropwise. Stir the mixture at -78 °C for 1 hour, then gradually allow it to warm to room temperature over 2 hours.

  • Workup: Quench the reaction with saturated aqueous

    
     (30 mL). Extract the mixture with EtOAc (3 × 50 mL). Wash with water and brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify the crude product by silica gel chromatography (Hexanes:EtOAc 8:2) to afford pure 2-Methoxy-4-methylquinoline-7-carbaldehyde as a crystalline solid (Melting Point: 111-112 °C)[7].

Quantitative Data & Yield Summary

The table below outlines the expected performance metrics for each step of the synthetic route, assuming standard bench-scale execution by a trained chemist.

StepTransformationKey Reagents & CatalystTemp / TimeExpected YieldProduct / Intermediate
1 N-Oxidationm-CPBA,

0 °C to rt / 12 h85 - 92%4-Methylquinoline N-oxide
2 Deoxidative Chlorination

(neat)
105 °C / 4 h75 - 80%2-Chloro-4-methylquinoline
3

Methoxylation
NaOMe, MeOH70 °C / 12 h88 - 95%2-Methoxy-4-methylquinoline
4 C7-Borylation & Bromination[Ir(OMe)(cod)]2, dtbpy,

; then

80 °C / 36 h (total)65 - 72%7-Bromo-2-methoxy-4-methylquinoline
5 Metal-Halogen Exchange & Formylationn-BuLi, DMF, THF-78 °C to rt / 3.5 h70 - 78%2-Methoxy-4-methylquinoline-7-carbaldehyde

References

1.3 2.5 3.2 4.7 5.1

Sources

Application Notes and Protocols for the Vilsmeier-Haack Formylation of 2-Methoxy-4-Methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for the Synthesis of 2-Methoxy-4-methylquinoline-3-carbaldehyde

Abstract

The Vilsmeier-Haack reaction is a cornerstone of synthetic organic chemistry, providing a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This application note delivers a comprehensive guide to the formylation of 2-methoxy-4-methylquinoline, a valuable substrate in medicinal chemistry. The protocol details the synthesis of 2-methoxy-4-methylquinoline-3-carbaldehyde, a key intermediate for the development of novel pharmaceutical agents. This document provides an in-depth exploration of the reaction mechanism, a detailed, field-proven experimental protocol, and critical insights into process optimization and safety. The target audience includes researchers, medicinal chemists, and process development scientists engaged in heterocyclic chemistry and drug discovery.

Introduction and Scientific Context

Quinoline scaffolds are prevalent in a vast array of biologically active compounds and approved pharmaceutical drugs.[3] The functionalization of the quinoline ring system is therefore of paramount importance in the synthesis of new chemical entities. The Vilsmeier-Haack reaction offers a direct and efficient pathway to introduce a formyl (-CHO) group, a versatile chemical handle, onto the quinoline core.[4]

The substrate, 2-methoxy-4-methylquinoline, is an electron-rich heterocyclic system. The methoxy group at the C2 position significantly activates the quinoline ring towards electrophilic substitution. This electronic characteristic makes it an ideal candidate for formylation using the Vilsmeier reagent, which, while highly effective, is a relatively weak electrophile.[5][6] This guide focuses on the regioselective formylation at the C3 position, yielding 2-methoxy-4-methylquinoline-3-carbaldehyde.

Reaction Mechanism: An In-Depth Look

The Vilsmeier-Haack reaction proceeds in two distinct stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic aromatic substitution on the quinoline substrate.[1]

Stage 1: Formation of the Vilsmeier Reagent

N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to generate a highly electrophilic chloroiminium salt, commonly known as the Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺).[7][8] This reaction is typically performed in situ at low temperatures (0-5 °C) due to the reagent's reactivity and moisture sensitivity.[7][9] The oxygen atom of DMF acts as the initial nucleophile, attacking the phosphorus center of POCl₃, which leads to a cascade of events culminating in the formation of the iminium salt.[6]

Stage 2: Electrophilic Substitution and Hydrolysis

The electron-rich C3 position of the 2-methoxy-4-methylquinoline ring attacks the electrophilic carbon of the Vilsmeier reagent. This step forms a new carbon-carbon bond and temporarily disrupts the aromaticity of the ring, creating a sigma complex intermediate. Aromaticity is subsequently restored through the loss of a proton. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up phase to yield the final aldehyde product, 2-methoxy-4-methylquinoline-3-carbaldehyde.[10][11][12]

Vilsmeier_Haack_Mechanism Fig. 1: Vilsmeier-Haack Reaction Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier_Reagent + POCl₃ (0-5 °C) POCl3 POCl₃ Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Substrate 2-Methoxy-4-methylquinoline Substrate->Intermediate + Vilsmeier Reagent Product 2-Methoxy-4-methyl- quinoline-3-carbaldehyde Intermediate->Product + H₂O (Work-up)

Caption: Vilsmeier-Haack Reaction Mechanism

Detailed Experimental Protocol

This protocol is designed for the synthesis of 2-methoxy-4-methylquinoline-3-carbaldehyde on a laboratory scale.

Reagents and Materials
Reagent/MaterialGradeSupplier ExampleNotes
2-Methoxy-4-methylquinoline≥97%Sigma-AldrichStarting material
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsMust be dry to prevent reagent decomposition[9]
Phosphorus oxychloride (POCl₃)≥99%Alfa AesarHighly corrosive and moisture-sensitive
Sodium Bicarbonate (NaHCO₃)Reagent GradeFisher ScientificFor neutralization
Dichloromethane (DCM)ACS GradeVWRFor extraction
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeJ.T.BakerFor drying organic layer
Crushed Ice--For reaction quenching and work-up
Ethyl Acetate / HexanesHPLC Grade-For chromatography (if needed)
Step-by-Step Methodology

Safety Precaution: This reaction must be performed in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

  • Vilsmeier Reagent Preparation:

    • To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (3.0 eq.).

    • Cool the flask to 0-5 °C using an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise via the dropping funnel to the cooled DMF over 30 minutes. Maintain the internal temperature below 10 °C throughout the addition.

    • Causality Note: The slow, cooled addition is critical to control the exothermic reaction and prevent the decomposition of the Vilsmeier reagent.[1]

    • After the addition is complete, allow the resulting pale-yellow mixture to stir at 0-5 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve 2-methoxy-4-methylquinoline (1.0 eq.) in a minimal amount of anhydrous DMF and add it to the dropping funnel.

    • Add the substrate solution dropwise to the freshly prepared Vilsmeier reagent at 0-5 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to 80-90 °C using an oil bath and maintain this temperature for 4-6 hours.[9]

    • Process Note: The reaction progress should be monitored using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • In a separate large beaker, prepare a slurry of crushed ice.

    • Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and may release HCl gas.

    • Causality Note: Pouring the mixture into ice serves two purposes: it hydrolyzes the intermediate iminium salt to the aldehyde and quenches any remaining reactive POCl₃ and Vilsmeier reagent.[2][9]

    • Once the ice has melted, neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. The product will precipitate as a solid.

    • Collect the crude solid product by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove any inorganic salts.

    • Dry the product under vacuum.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

    • If recrystallization is insufficient, purification by column chromatography on silica gel may be required.

Experimental Workflow Visualization

Vilsmeier_Workflow Fig. 2: Experimental Workflow prep 1. Reagent Preparation - Add POCl₃ to DMF at 0-5°C react 2. Formylation Reaction - Add Substrate - Heat to 80-90°C (4-6h) prep->react Add Substrate Solution workup 3. Work-up & Isolation - Quench in ice - Neutralize with NaHCO₃ - Filter solid product react->workup After TLC confirmation purify 4. Purification - Recrystallization or - Column Chromatography workup->purify Crude Product analyze 5. Characterization - NMR, IR, MS purify->analyze Pure Product

Caption: Experimental Workflow

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low/No Yield 1. Moisture in reagents/glassware.1. Ensure DMF is anhydrous and all glassware is oven-dried. Run the reaction under an inert atmosphere (N₂ or Ar).[9]
2. Incorrect reaction temperature or time.2. Optimize temperature and reaction time. Monitor closely by TLC. Electron-rich substrates may require milder conditions.[9]
3. Inefficient Vilsmeier reagent formation.3. Ensure slow, dropwise addition of POCl₃ at 0-5 °C. Allow sufficient time for reagent formation before adding the substrate.
Impure Product 1. Incomplete reaction.1. Increase reaction time or temperature slightly. Confirm completion via TLC.
2. Side reactions or decomposition.2. Avoid excessive heating. Ensure efficient work-up to remove acidic byproducts. Purify via column chromatography.
3. Incomplete hydrolysis during work-up.3. Ensure vigorous stirring when pouring the reaction mixture into ice and allow sufficient time for hydrolysis before and during neutralization.

References

  • Benchchem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transform
  • Vilsmeier reagent. (n.d.).
  • Benchchem. (2025). Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline.
  • Benchchem. (2025).
  • Scribd. (n.d.). Vilsmeir Haack Reaction. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction. [Link]

Sources

Application Note: Regioselective Methylation Protocols for 4-Methylquinoline-7-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Strategic Context

Quinoline derivatives, particularly substituted quinolinecarbaldehydes, are privileged scaffolds in medicinal chemistry, frequently utilized in the development of antibacterial agents, kinase inhibitors, and antimalarials [1]. The compound 4-methyl-7-quinolinecarbaldehyde presents a unique synthetic challenge and opportunity due to its dual reactivity. Depending on the pharmacological objective, "methylation" of this scaffold can refer to two entirely distinct, regioselective transformations:

  • C-Methylation (Nucleophilic Addition): Targeting the electrophilic C7-carbonyl to yield a secondary alcohol.

  • N-Methylation (Quaternization): Targeting the nucleophilic N1-quinoline nitrogen to yield a quinolinium salt.

This application note provides field-proven, self-validating protocols for both pathways, explaining the mechanistic causality behind reagent selection, temperature control, and isolation techniques.

Mechanistic Causality & Reaction Design

Pathway A: C-Methylation via Grignard Addition

The aldehyde group at the C7 position is highly electrophilic. Treatment with a methyl Grignard reagent (MeMgBr) facilitates a classic nucleophilic addition, converting the planar sp² carbonyl into a tetrahedral sp³ secondary alcohol [2].

  • Causality of Conditions: The reaction must be strictly anhydrous to prevent the premature protonation of the Grignard reagent. A temperature of 0 °C is employed during addition to suppress side reactions, such as enolization or pinacol-type couplings, ensuring high chemoselectivity for the carbonyl over the quinoline ring.

Pathway B: N-Methylation via Menschutkin Reaction

The quinoline nitrogen possesses a lone pair localized in an sp² orbital orthogonal to the aromatic π-system, making it a viable nucleophile. Treatment with methyl iodide (MeI) drives an SN2 quaternization (Menschutkin reaction) [3].

  • Causality of Conditions: Because the quinoline nitrogen is rendered less nucleophilic by the electron-withdrawing nature of the C7-formyl group, the reaction requires thermal activation (80 °C) and a polar aprotic solvent (Acetonitrile) to stabilize the highly polar transition state leading to the quinolinium salt.

G cluster_0 Pathway A: C-Methylation cluster_1 Pathway B: N-Methylation SM 4-Methyl-7-quinolinecarbaldehyde (Dual Reactivity) PathA Grignard Addition Reagent: MeMgBr Solvent: THF, 0 °C SM->PathA PathB Menschutkin Reaction Reagent: MeI Solvent: CH3CN, 80 °C SM->PathB ProdA 1-(4-methylquinolin-7-yl)ethanol (Secondary Alcohol) PathA->ProdA Nucleophilic attack at C7-carbonyl ProdB 7-formyl-1,4-dimethylquinolin-1-ium iodide (Quinolinium Salt) PathB->ProdB Quaternization at N1-position

Divergent methylation pathways for 4-methyl-7-quinolinecarbaldehyde yielding distinct derivatives.

Experimental Protocols

Protocol A: Synthesis of 1-(4-methylquinolin-7-yl)ethanol (C-Methylation)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the system with Argon.

  • Substrate Dissolution: Charge the flask with 4-methyl-7-quinolinecarbaldehyde (1.0 mmol, 171.2 mg) and anhydrous Tetrahydrofuran (THF, 10 mL). Cool the solution to 0 °C using an ice-water bath.

  • Nucleophilic Addition: Using a dry syringe, add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.2 mmol, 0.4 mL) dropwise over 5 minutes.

    • Expert Insight: Dropwise addition controls the exothermic formation of the magnesium alkoxide intermediate. Limiting the reagent to 1.2 equivalents prevents unwanted basicity-driven degradation.

  • Reaction Propagation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (20-25 °C) for 2 hours.

  • Quench & Workup: Cool the flask back to 0 °C. Carefully quench the reaction by adding saturated aqueous NH₄Cl (5 mL) dropwise.

    • Expert Insight: NH₄Cl is specifically chosen over strong acids (like HCl) because it provides a mild proton source to break the alkoxide without protonating the quinoline nitrogen, which would trap the product in the aqueous layer.

  • Extraction: Transfer to a separatory funnel, extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Gradient: 20% to 50% EtOAc in Hexanes).

Self-Validating Quality Control:

  • TLC: The product spot will exhibit a significantly lower

    
     value than the starting material due to the increased polarity of the newly formed hydroxyl group.
    
  • ¹H NMR (400 MHz, CDCl₃): Validation is confirmed by the complete disappearance of the aldehyde singlet (~10.2 ppm) and the emergence of a methine quartet (~5.0 ppm, 1H) and a methyl doublet (~1.5 ppm, 3H) corresponding to the new CH-CH₃ spin system.

Protocol B: Synthesis of 7-formyl-1,4-dimethylquinolin-1-ium iodide (N-Methylation)

Step-by-Step Methodology:

  • Preparation: In a 25 mL heavy-walled sealed tube or a round-bottom flask equipped with a reflux condenser, add 4-methyl-7-quinolinecarbaldehyde (1.0 mmol, 171.2 mg).

  • Substrate Dissolution: Dissolve the substrate in anhydrous Acetonitrile (CH₃CN, 8 mL).

  • Alkylation: Add Methyl Iodide (MeI, 5.0 mmol, 0.31 mL) in one portion.

    • Expert Insight: A 5-fold excess of MeI is utilized to drive the equilibrium of the Menschutkin reaction to completion and to compensate for the high volatility of MeI at elevated temperatures.

  • Reaction Propagation: Seal the tube (or initiate reflux) and heat the mixture to 80 °C in an oil bath for 14 hours behind a blast shield.

  • Isolation: Remove the vessel from the heat and allow it to cool to room temperature. The product will spontaneously precipitate as a brightly colored solid.

    • Expert Insight: The ionic nature of the quinolinium salt renders it insoluble in the moderately polar acetonitrile upon cooling, allowing for an extraction-free isolation.

  • Purification: Filter the precipitate through a sintered glass funnel. Wash the filter cake thoroughly with cold diethyl ether (3 × 10 mL) to remove any unreacted starting material and residual MeI. Dry under high vacuum for 4 hours.

Self-Validating Quality Control:

  • TLC: The product will remain completely at the baseline (

    
    ) in standard EtOAc/Hexane systems due to its permanent positive charge.
    
  • ¹H NMR (400 MHz, DMSO-d₆): Validation is confirmed by the retention of the aldehyde singlet (~10.3 ppm) and the appearance of a sharp, highly deshielded singlet (~4.5 ppm, 3H) corresponding to the

    
    -CH₃ group. All aromatic protons will shift downfield relative to the starting material due to the electron-withdrawing effect of the quaternized nitrogen.
    

Quantitative Data Summaries

Table 1: Reagent Stoichiometry and Reaction Parameters

ParameterPathway A: C-MethylationPathway B: N-Methylation
Substrate 4-Methyl-7-quinolinecarbaldehyde4-Methyl-7-quinolinecarbaldehyde
Reagent MeMgBr (3.0 M in Et₂O)Methyl Iodide (MeI)
Equivalents 1.2 eq5.0 eq
Solvent Anhydrous THFAnhydrous CH₃CN
Temperature 0 °C → 25 °C80 °C
Time 2.5 hours14 hours
Expected Yield 75 - 85%80 - 90%

Table 2: Diagnostic Analytical Signatures for Validation

CompoundLC-MS Expected IonKey ¹H NMR SignaturesTLC Behavior (50% EtOAc/Hex)
Starting Material [M+H]⁺ = 172.1 m/z~10.2 ppm (s, 1H, CHO)

Product A (Alcohol) [M+H]⁺ = 188.1 m/z~5.0 ppm (q, 1H, CH-OH)~1.5 ppm (d, 3H, CH₃)

Product B (Salt) [M]⁺ = 186.1 m/z (cation)~10.3 ppm (s, 1H, CHO)~4.5 ppm (s, 3H, N⁺-CH₃)

(Baseline)

References

  • Davis, S. E., Rauckman, B. S., Chan, J. H., & Roth, B. (1989). 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 11. Quinolylmethyl analogues with basic substituents conveying specificity. Journal of Medicinal Chemistry, 32(8), 1936-1942. URL: [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. URL: [Link]

  • Zoltewicz, J. A., & Deady, L. W. (1978). Quaternization of heteroaromatic compounds. Quantitative aspects. Advances in Heterocyclic Chemistry, 22, 71-121. URL: [Link]

Application Note: Regioselective Oxidation Strategies for 2-Methoxy-4,7-dimethylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The functionalization of multi-substituted quinolines is a cornerstone of medicinal chemistry and drug development. For 2-methoxy-4,7-dimethylquinoline , the presence of two distinct methyl groups presents a classic regioselectivity challenge. Designing an efficient oxidation protocol requires exploiting the subtle electronic and steric microenvironments inherent to the quinoline core.

Causality of Regioselectivity: The methyl groups at the C4 and C7 positions occupy fundamentally different electronic environments. The 4-methyl group is vinylogous to the electron-withdrawing imine nitrogen. This extended conjugation significantly increases the acidity of the C4-methyl protons, facilitating enol-like tautomerization and rendering it highly susceptible to electrophilic oxidants[1]. Conversely, the 7-methyl group resides on the carbocyclic ring, lacking direct resonance activation from the heteroatom, and thus remains inert under mild to moderate oxidative conditions.

Furthermore, the 2-methoxy substituent exerts a resonance-donating (+M) but inductively withdrawing (-I) effect. Critically, its steric bulk shields the quinoline nitrogen, suppressing competitive N-oxidation pathways (e.g., with mCPBA) and directing the oxidants exclusively toward the activated 4-methyl position.

This application note details three validated, self-indicating protocols for the oxidation of 2-methoxy-4,7-dimethylquinoline: metal-free selective oxidation, classic selenium-mediated selective oxidation, and exhaustive oxidation.

Divergent Oxidation Workflows

OxidationPathways SM 2-Methoxy-4,7-dimethylquinoline (Starting Material) Cond1 PhIO2, DMSO, RT or SeO2, Dioxane, 80°C SM->Cond1 Regioselective Activation Cond2 KMnO4, NaOH, H2O, 100°C SM->Cond2 Exhaustive Oxidation Cond3 mCPBA, DCM, 0°C to RT SM->Cond3 Electrophilic N-Oxidation Prod1 2-Methoxy-7-methylquinoline- 4-carbaldehyde (Selective 4-Me Oxidation) Cond1->Prod1 Prod2 2-Methoxyquinoline- 4,7-dicarboxylic acid (Exhaustive Oxidation) Cond2->Prod2 Prod3 N-Oxide Derivative (Sterically Hindered / Minor) Cond3->Prod3

Workflow detailing the divergent oxidation pathways of 2-methoxy-4,7-dimethylquinoline.

Quantitative Data Summary

The table below summarizes the performance metrics and expected outcomes for the three primary oxidation strategies.

Oxidation StrategyTarget PositionReagents & SolventTemp & TimeExpected YieldKey Advantage
Metal-Free Selective 4-Methyl (to Aldehyde)PIDA or PhIO₂, DMSORT, 24–48 h80–85%Mild conditions; avoids toxic heavy metals; high purity[2].
Classic Selective 4-Methyl (to Aldehyde)SeO₂, 1,4-Dioxane80 °C, 4–8 h65–75%Rapid reaction; highly established regioselectivity[1].
Exhaustive 4-Me & 7-Me (to Di-acid)KMnO₄, NaOH, H₂O100 °C, 12 h50–60%Direct access to dicarboxylic acid scaffolds for coupling.

Experimental Protocols

Protocol A: Metal-Free Regioselective Oxidation (Recommended)

This modern approach utilizes a hypervalent iodine system to achieve selective oxidation of the activated 4-methyl group. DMSO acts as both the solvent and a mechanistic participant (forming a Kornblum-type intermediate that collapses to the aldehyde), preventing over-oxidation to the carboxylic acid[2].

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with 2-methoxy-4,7-dimethylquinoline (1.0 mmol) and anhydrous DMSO (5.0 mL) under an inert argon atmosphere[3].

  • Reagent Addition: Add Phenyliodine(III) diacetate (PIDA) (2.5 mmol) portion-wise over 10 minutes. Causality: Portion-wise addition controls the mild exotherm and prevents localized concentration spikes that could lead to side reactions[3].

  • Reaction: Stir the mixture at 20–25 °C for 24–48 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Workup: Pour the reaction mixture into ice-cold distilled water (20 mL) to quench. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Washing: Wash the combined organic layers with brine (3 × 15 mL) to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution Hexanes to 15% EtOAc).

Self-Validating System: The success of this protocol is validated by ¹H NMR. The starting material's 4-methyl singlet (~2.6 ppm) will quantitatively disappear, replaced by a sharp aldehydic proton signal at ~10.2 ppm. The 7-methyl signal (~2.5 ppm) and 2-methoxy signal (~4.0 ppm) must remain unperturbed, confirming absolute regioselectivity.

Protocol B: Classic Selenium Dioxide Oxidation

Selenium dioxide is a highly specific reagent for the oxidation of activated benzylic and heteroaromatic methyl groups[1]. While toxic, it offers a faster reaction profile than hypervalent iodine.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-methoxy-4,7-dimethylquinoline (1.0 mmol) in anhydrous 1,4-dioxane (3.3 mL, 0.3 M).

  • Oxidant Addition: Add SeO₂ (1.2 mmol). Safety: SeO₂ is highly toxic and must be handled in a certified fume hood with proper PPE.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 4–8 hours.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the precipitated selenium metal. Wash the pad with hot EtOAc (20 mL).

  • Purification: Concentrate the filtrate and purify via silica gel chromatography.

Self-Validating System: This reaction provides a visual self-validation cue. The initially clear/yellow solution will gradually deposit a dense, black precipitate of elemental selenium (Se⁰). The cessation of black precipitate formation indicates the complete consumption of the Se(IV) oxidant and reaction completion.

Protocol C: Exhaustive Oxidation to Dicarboxylic Acid

When functionalization of both methyl groups is required, strong oxidants in alkaline media bypass the electronic differentiation, oxidizing both positions via radical/manganate intermediates.

Step-by-Step Methodology:

  • Preparation: Suspend 2-methoxy-4,7-dimethylquinoline (1.0 mmol) in a 10% aqueous NaOH solution (10 mL).

  • Oxidation: Add KMnO₄ (6.0 mmol) in a single portion.

  • Reaction: Heat the mixture to a gentle reflux (100 °C) for 12 hours.

  • Workup: Filter the hot reaction mixture through a Celite pad to remove the insoluble MnO₂ byproduct. Wash the pad with hot water (10 mL).

  • Isolation: Cool the aqueous filtrate in an ice bath and carefully acidify to pH 2–3 using 1M HCl. The target 2-methoxyquinoline-4,7-dicarboxylic acid will precipitate as a white/pale-yellow solid. Filter, wash with cold water, and dry under high vacuum.

Self-Validating System: The deep purple color of the permanganate solution will transition to a thick, brown slurry of manganese dioxide (MnO₂) as the oxidation proceeds. Complete loss of the purple color in the supernatant confirms the consumption of the oxidant.

References[1] Title: 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline - MDPI

Source: mdpi.com URL: [2] Title: A Comparative Guide to the Synthesis of 2-Methoxyquinoline-4-carbaldehyde - Benchchem Source: benchchem.com URL: [3] Title: 2-Methoxyquinoline-4-carbaldehyde | 893760-88-8 | Benchchem Source: benchchem.com URL:

Sources

Application Note: Reductive Amination Procedures for Quinoline-7-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing frequently in antimalarials, kinase inhibitors, and antibacterial agents. Functionalization at the C7 position allows for the extension of the molecule into solvent-exposed regions of protein binding pockets, modulating solubility and pharmacokinetic properties.

This guide details the reductive amination of quinoline-7-carbaldehyde , a critical transformation for generating secondary and tertiary amine libraries. Unlike simple benzaldehydes, the basic nitrogen of the quinoline ring (pKa ~4.9) introduces unique electronic and solubility challenges. This note prioritizes Sodium Triacetoxyborohydride (STAB) as the reagent of choice due to its exceptional chemoselectivity, minimizing the risk of reducing the heterocyclic ring or the aldehyde itself prior to imine formation.[1]

Chemical Context & Mechanism[1][2][3][4][5]

Substrate Analysis
  • Electrophilicity: The C7-aldehyde is electronically coupled to the nitrogen sink of the quinoline ring, making it moderately reactive toward nucleophilic attack by amines.

  • Interference: The quinoline nitrogen is a Lewis base. In acidic media (required for imine activation), it will protonate. This increases the solubility of the substrate but may sequester the acid catalyst intended for the carbonyl oxygen.

  • Selectivity: The primary risk is the reduction of the C=N bond of the quinoline ring (1,2-reduction) or the direct reduction of the aldehyde to the alcohol (quinoline-7-methanol).

Mechanistic Pathway

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion. The reducing agent must be selective enough to reduce the iminium ion faster than the carbonyl group.

ReductiveAmination Aldehyde Quinoline-7- carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium -H2O Product 7-Aminomethyl quinoline Iminium->Product Reduction Acid Acid Catalyst (AcOH) Acid->Iminium Catalysis Reductant Hydride Transfer (STAB) Reductant->Product

Figure 1: Mechanistic flow of reductive amination.[1] The rate-determining step is often the formation of the iminium ion, which is then rapidly trapped by the hydride source.

Experimental Protocols

Method A: The "Gold Standard" (Sodium Triacetoxyborohydride)

Recommended for: General library synthesis, valuable substrates, and preventing over-alkylation of primary amines. Reagent: Sodium Triacetoxyborohydride (STAB), NaBH(OAc)₃.[2]

Materials
  • Quinoline-7-carbaldehyde (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[3][4]

Protocol
  • Preparation: In a dry vial equipped with a stir bar, dissolve Quinoline-7-carbaldehyde (1.0 mmol) in DCE (5 mL, 0.2 M).

  • Imine Formation: Add the Amine (1.1 mmol).

    • Critical Step: Add Acetic Acid (1.0 - 2.0 mmol). Note: Because the quinoline nitrogen is basic, use at least 1.0 equiv of AcOH to ensure the solution remains acidic enough to catalyze imine formation.

    • Stir at Room Temperature (RT) for 30–60 minutes under nitrogen.

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS (Look for M+1 of product; disappearance of imine peak).

  • Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to break down boron complexes.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.

Method B: Stepwise Reduction (Sodium Borohydride)

Recommended for: Non-sensitive substrates, cost-sensitive scale-up, or when STAB is unavailable. Risk: Higher chance of reducing the aldehyde to alcohol if imine formation is incomplete.

Protocol
  • Imine Formation: Dissolve Quinoline-7-carbaldehyde (1.0 mmol) and Amine (1.0 mmol) in Methanol (anhydrous).

  • Dehydration: Add 3Å molecular sieves or reflux with a Dean-Stark trap (if scaling up in toluene) to force imine formation. Stir 2–4 hours.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) (1.0 mmol) portion-wise.

  • Workup: After 1 hour, quench with water, evaporate MeOH, and extract with EtOAc.

Decision Matrix & Optimization

Use the following logic to select the appropriate workflow for your specific derivative.

DecisionTree Start Start: Quinoline-7-CHO AmineType Amine Type? Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary Dialkylation Risk of Dialkylation? Primary->Dialkylation MethodA Method A: STAB (DCE/AcOH) Secondary->MethodA Standard Dialkylation->MethodA High Risk (STAB is slower) MethodB Method B: Stepwise (MeOH/NaBH4) Dialkylation->MethodB Low Risk (Pre-form Imine)

Figure 2: Workflow decision tree for selecting the optimal reductive amination protocol.

Comparative Data: Reducing Agents
ReagentSelectivity (Imine vs CHO)ToxicitySolvent CompatibilityCostRecommendation
STAB High LowDCE, THF, DCMModeratePrimary Choice
NaBH₃CN HighHigh (Cyanide) MeOH, pH < 7ModerateLegacy / Backup
NaBH₄ LowLowMeOH, EtOHLow Only if stepwise
H₂ / Pd-C Low (Reduces Quinoline)LowEtOH, MeOHLowAvoid (Ring reduction risk)

Troubleshooting & Critical Notes

  • Quinoline Basicity: The quinoline nitrogen can buffer the reaction. If the reaction is sluggish, increase Acetic Acid to 2.0 or 3.0 equivalents. The pH should be roughly 4–5 (moist pH paper above the liquid).

  • Solubility: Quinoline-7-carbaldehyde can be sparingly soluble in non-polar solvents. DCE is preferred over DCM due to its higher boiling point and better solubilizing power. If precipitation occurs upon adding the amine (salt formation), add dry DMF (10% v/v) as a co-solvent.

  • Aldehyde Reduction: If you observe significant Quinoline-7-methanol (alcohol byproduct), it means the reducing agent is reacting with the aldehyde before the imine forms.

    • Fix: Extend the "Imine Formation" time in Step 2 before adding the hydride.

    • Fix: Switch to Method B (Stepwise) with molecular sieves.

  • Purification: Quinoline derivatives often streak on silica gel due to their basicity.

    • Tip: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes, or use DCM/MeOH/NH₄OH (90:10:1) as the eluent.

References

  • Abdel-Magid, A. F., et al. (1996).[5][3][4][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews.

  • BenchChem. (2025).[1] "Application Notes: Reductive Amination of 6-Chloroisoquinoline-1-carbaldehyde."

  • Organic Chemistry Portal.

Sources

Application Note: Synthesis and Validation of Antimicrobial Agents via Quinoline Carbaldehyde Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rising threat of antimicrobial resistance (AMR) necessitates the continuous development of novel therapeutic scaffolds. Quinoline derivatives have long been recognized as privileged structures in medicinal chemistry, exhibiting profound antibacterial, antifungal, and antitubercular properties[1]. Within this chemical space, 2-chloro-3-quinolinecarboxaldehyde serves as a highly versatile, bifunctional intermediate[2]. The presence of a reactive aldehydic group at the 3-position and a nucleophilically displaceable chlorine atom at the 2-position allows for rapid structural diversification, enabling the synthesis of Schiff bases, oxadiazoles, and transition metal complexes with potent microbicidal activity[3],[4].

This application note details the mechanistic rationale, step-by-step synthetic protocols, and analytical validation required to successfully generate these antimicrobial agents.

Mechanistic Rationale & Pathway Design

The synthesis of quinoline-based antimicrobial agents typically follows a divergent pathway starting from a simple acetanilide precursor.

  • Vilsmeier-Haack Formylation: The initial step utilizes Phosphorus oxychloride (POCl₃) and Dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent (chloromethyleneiminium ion). Acetanilide undergoes electrophilic aromatic substitution followed by intramolecular cyclization, yielding the bifunctional 2-chloro-3-quinolinecarboxaldehyde[5].

  • Divergent Functionalization:

    • Path A (Condensation): The highly electrophilic carbonyl carbon readily condenses with primary amines or hydrazides under mild acid catalysis to form Schiff bases (azomethines)[6].

    • Path B (Nucleophilic Substitution): The 2-chloro group is activated by the adjacent nitrogen atom, making it susceptible to nucleophilic aromatic substitution (S_NAr) by thiols or amines, leading to advanced heterocyclic hybrids like oxadiazole-linked quinolines[3].

G Precursor Acetanilide Precursor VH_Rxn Vilsmeier-Haack Formylation Precursor->VH_Rxn POCl3, DMF 0-5°C to 90°C Intermediate 2-Chloro-3-quinoline- carboxaldehyde VH_Rxn->Intermediate Condensation Schiff Base Condensation Intermediate->Condensation Primary Amine Acid Catalyst Substitution Nucleophilic Substitution Intermediate->Substitution Thiol/Amine Pyridine Base SchiffBase Quinoline Schiff Base (Antimicrobial) Condensation->SchiffBase AdvancedDeriv Oxadiazole/Pyrazole Derivatives Substitution->AdvancedDeriv

Figure 1: Synthetic workflow from acetanilide to antimicrobial quinoline derivatives.

Experimental Protocols & Self-Validation

The following protocols are designed as self-validating systems. By understanding the causality behind each procedural step, researchers can troubleshoot deviations in real-time.

Protocol A: Synthesis of 2-Chloro-3-quinolinecarboxaldehyde

Adapted from standard Vilsmeier-Haack cyclization methodologies[5].

Reagents: Acetanilide (10 mmol), anhydrous DMF (30 mmol), POCl₃ (120 mmol).

  • Vilsmeier Reagent Formation: Charge a dry, round-bottom flask with anhydrous DMF (2.30 mL) and cool to 0–5 °C using an ice-salt bath.

    • Causality: The reaction between DMF and POCl₃ to form the chloroiminium ion is highly exothermic. Strict temperature control prevents the thermal degradation of the reagent and minimizes tar formation[5].

  • Addition: Add POCl₃ (18.36 g) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Substrate Introduction: Gradually add acetanilide (1.34 g) to the stirring complex.

  • Cyclization: Attach a reflux condenser equipped with a drying tube. Gradually warm the mixture to 90 °C and stir for 16 hours.

    • Causality: Elevated temperature provides the activation energy necessary to drive the electrophilic aromatic substitution and subsequent ring closure[5].

  • Quenching & Isolation: Cool the reaction mixture to room temperature and pour it slowly over 100 g of crushed ice with vigorous stirring.

    • Causality: Ice quenching safely hydrolyzes the iminium intermediate to the target carbaldehyde while absorbing the intense heat generated by POCl₃ hydrolysis[5].

  • Purification: Filter the resulting yellow precipitate, wash thoroughly with cold distilled water to remove residual acid, and recrystallize from ethyl acetate.

Protocol B: Synthesis of Antimicrobial Quinoline Schiff Bases

Condensation of the carbaldehyde intermediate with primary amines[6].

Reagents: 2-Chloro-3-quinolinecarboxaldehyde (1.0 eq), Primary Amine/Aniline derivative (1.0 eq), Absolute Ethanol, Glacial Acetic Acid.

  • Dissolution: Dissolve the quinoline carbaldehyde (5 mmol) and the selected primary amine (5 mmol) in 20 mL of absolute ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid to the solution.

    • Causality: The Brønsted acid protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the amine, which is the rate-determining step in azomethine formation[6].

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 7:3).

  • Isolation: Upon completion (indicated by the disappearance of the aldehyde spot), cool the mixture to 0 °C. The Schiff base will precipitate.

    • Causality: Ethanol serves as an ideal solvent because it solubilizes the starting materials at reflux but has poor solubility for the less polar Schiff base at low temperatures, driving crystallization.

  • Filtration: Filter the solid under vacuum, wash with cold ethanol, and dry in a desiccator.

Quantitative Data: Antimicrobial Efficacy

The structural evolution from basic Schiff bases to advanced metal complexes or oxadiazole hybrids drastically improves the Minimum Inhibitory Concentration (MIC). Below is a comparative analysis of synthesized derivatives against standard bacterial strains.

Compound Class / DerivativeTarget OrganismMIC (µg/mL)Mechanistic Note
Basic Quinoline Schiff Bases E. coli, S. aureus256 – 2048Moderate activity; disrupts bacterial cell wall integrity[6].
N-methylbenzofuro-quinoline Vancomycin-resistant E. faecium4.0Highly potent against drug-resistant strains[1].
Co(II) Fluoroquinoline Complex S. aureus2.4Strong binding affinity (-10.5 kcal/mol) with tyrosyl-tRNA synthetase[4].
Zn(II) Fluoroquinoline Complex E. coli0.20Exceptional potency; targets DNA gyrase and dihydrofolate reductase[4].

Troubleshooting & Analytical Validation

To ensure the scientific integrity of the synthesized compounds, rigorous analytical validation is required at each step.

  • Melting Point Analysis: The successful synthesis of the intermediate 2-chloro-3-quinolinecarboxaldehyde is rapidly confirmed by a sharp melting point of 148–150 °C [2].

  • FT-IR Spectroscopy:

    • Intermediate Validation: Look for a strong carbonyl (C=O) stretching band at ~1677 cm⁻¹ [3].

    • Schiff Base Validation: The disappearance of the 1677 cm⁻¹ peak and the emergence of a sharp imine (C=N) stretch at 1620–1652 cm⁻¹ confirms successful condensation[4].

  • ¹H NMR Spectroscopy:

    • The carbaldehyde intermediate exhibits a distinct, highly deshielded aldehydic proton singlet at ~10.5 ppm .

    • Upon conversion to a Schiff base, this peak disappears, replaced by an azomethine (-CH=N-) proton signal typically shifting upfield to ~8.5–9.0 ppm .

References

  • Nayak, J., & Kudva, J. (2026). Synthesis, Antimicrobial and DFT Studies of 1,3,4-Oxadiazole Linked Quinoline Carbaldehyde Derivatives. Asian Journal of Chemistry. URL: [Link]

  • Beyzaei, H., et al. (2019). Synthesis and In Vitro Antibacterial Evaluation of Schiff Bases Derived FROM 2-Chloro-3-Quinolinecarboxaldehyde. Avicenna Journal of Medical Biochemistry. URL: [Link]

  • Yousuf et al. / da Gama, A. N. S., & Soeiro, M. N. C. (2021). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Current Pharmaceutical Design / PMC. URL: [Link]

  • ChemBK Database. (2024). 2-chloroquinoline-3-carbaldehyde Physico-chemical Properties. URL: [Link]

  • Artemjev, A. A., et al. (2024). Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities. ACS Omega. URL: [Link]

Sources

preparation of hydrazone derivatives from 7-formyl quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Technical Guide to the Synthesis of Hydrazone Derivatives from 7-Formyl Quinolines

Executive Summary

This technical guide details the protocol for synthesizing hydrazone derivatives from 7-formyl quinoline scaffolds. Quinoline hydrazones are "privileged structures" in medicinal chemistry, exhibiting potent antitubercular, anticancer, and antimicrobial profiles. This document provides two validated methodologies—Conventional Thermal Reflux and Microwave-Assisted Synthesis —optimized for yield, purity, and reproducibility. It includes mechanistic insights, critical process parameters (CPPs), and troubleshooting matrices to ensure self-validating experimental success.

Scientific Background & Mechanism

The Pharmacophore

The 7-formyl quinoline moiety serves as a lipophilic carrier, while the hydrazone linkage (-CH=N-NH-) acts as a semi-rigid spacer that can coordinate metal ions (Fe, Cu, Zn) in biological systems. This coordination is often central to their mechanism of action, such as inhibiting ribonucleotide reductase in cancer cells or disrupting cell wall synthesis in Mycobacterium tuberculosis.

Reaction Mechanism (Acid-Catalyzed Condensation)

The formation of the hydrazone is a nucleophilic addition-elimination reaction.[1][2] The reaction is reversible and equilibrium-driven; therefore, water removal or precipitation of the product is crucial to drive the reaction to completion.

Key Mechanistic Steps:

  • Activation: The carbonyl oxygen of the 7-formyl quinoline is protonated by the acid catalyst (AcOH), increasing the electrophilicity of the carbonyl carbon.[1]

  • Nucleophilic Attack: The terminal nitrogen of the hydrazine/hydrazide attacks the activated carbonyl, forming a tetrahedral carbinolamine intermediate.[1]

  • Dehydration: The hydroxyl group is protonated and eliminated as water, forming the C=N double bond (imine).[1]

HydrazoneMechanism Aldehyde 7-Formyl Quinoline (R-CHO) Activation Protonation (Acid Cat.) Aldehyde->Activation + H+ Attack Nucleophilic Attack (R'-NH-NH2) Activation->Attack Intermediate Carbinolamine Intermediate Attack->Intermediate Elimination Dehydration (-H2O) Intermediate->Elimination H+ Transfer Product Hydrazone Derivative Elimination->Product Irreversible Step

Figure 1: Mechanistic pathway of acid-catalyzed hydrazone formation.

Pre-Synthesis Considerations

  • Starting Material Purity: Commercial 7-quinolinecarboxaldehyde often oxidizes to the carboxylic acid upon storage. Check: If the aldehyde appears as a dark brown solid rather than a light yellow/tan powder, recrystallize from hexane/ethyl acetate or purify via short silica plug before use.

  • Stoichiometry: A 1:1 molar ratio is standard. However, if the hydrazine moiety is inexpensive, a slight excess (1.1 eq) drives the equilibrium faster.

  • Solvent Selection:

    • Ethanol (EtOH): Preferred. Green, non-toxic, allows product precipitation upon cooling.

    • Methanol (MeOH): Higher solubility; use if the starting aldehyde is poorly soluble in EtOH.

Experimental Protocols

Method A: Conventional Thermal Reflux (Standard Protocol)

Best for: Large-scale synthesis, thermally stable substrates, and labs without microwave reactors.

Reagents:

  • 7-Formyl quinoline (1.0 mmol)

  • Substituted Hydrazine/Hydrazide (1.0 mmol)

  • Absolute Ethanol (10-15 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Workflow:

  • Dissolution: In a 50 mL round-bottom flask (RBF), dissolve 1.0 mmol of 7-formyl quinoline in 10 mL absolute ethanol. Slight warming (40°C) may be required for complete dissolution.

  • Addition: Add 1.0 mmol of the corresponding hydrazine derivative.

  • Catalysis: Add 2-3 drops of glacial acetic acid. The solution may change color (often deepening in yellow/orange) due to protonation.

  • Reflux: Attach a water condenser and reflux the mixture at 78-80°C.

    • Time: Typically 2–4 hours.

    • Monitoring: Check TLC (Mobile phase: Hexane:Ethyl Acetate 6:4). The aldehyde spot (usually higher R_f) should disappear.

  • Workup:

    • Remove the RBF from heat and allow it to cool to room temperature.

    • Place the flask in an ice bath for 30 minutes to maximize precipitation.

    • Filter the solid precipitate using a Büchner funnel.

    • Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted hydrazine and acid traces.

  • Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture if the product is highly insoluble.

Method B: Microwave-Assisted Synthesis (Green/High-Throughput)

Best for: Library generation, difficult substrates, and rapid optimization.

Reagents:

  • Same stoichiometry as Method A.

  • Solvent: Ethanol (2-3 mL) – Minimal solvent is preferred for microwave efficiency.

Step-by-Step Workflow:

  • Loading: Place 1.0 mmol aldehyde, 1.0 mmol hydrazine, and 1 drop of acetic acid into a 10 mL microwave process vial.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Program the microwave reactor (e.g., CEM or Biotage):

    • Temperature: 80°C - 100°C

    • Power: Dynamic (Max 150W)

    • Hold Time: 2–5 minutes.

    • Stirring: High.

  • Workup: Cool the vial using the reactor's compressed air jet. Pour the contents into 10 mL of crushed ice/water. The product will precipitate immediately. Filter and wash as in Method A.

WorkflowComparison Start Reactants: 7-Formyl Quinoline + Hydrazine Choice Select Method Start->Choice Reflux Method A: Reflux Ethanol + cat. AcOH 2-4 Hours Choice->Reflux Standard MW Method B: Microwave Ethanol + cat. AcOH 2-5 Minutes @ 100°C Choice->MW High Speed Monitor TLC Confirmation (Disappearance of Aldehyde) Reflux->Monitor MW->Monitor Cool Cool & Precipitate (Ice Bath) Monitor->Cool Filter Filtration & Wash (Cold EtOH) Cool->Filter Final Pure Hydrazone Filter->Final

Figure 2: Decision tree and workflow for Conventional vs. Microwave synthesis.

Data Analysis & Characterization

Successful synthesis is confirmed by the following spectroscopic markers.

Table 1: Key Spectroscopic Identifiers

TechniqueSignal/PeakInterpretation
1H NMR δ 8.0 – 8.6 ppm (s, 1H) Azomethine proton (-CH=N-) . This is the diagnostic peak. Its presence confirms hydrazone formation.[3]
1H NMR δ 10.0 – 12.0 ppm (s, 1H)-NH proton (if secondary amide/hydrazide is present). Usually broad and D2O exchangeable.
IR 1600 – 1630 cm⁻¹C=N stretching vibration (Strong band).
IR 3200 – 3400 cm⁻¹N-H stretching (if applicable).
Absence δ 10.0+ ppm (Aldehyde)In NMR, the disappearance of the sharp aldehyde proton indicates consumption of starting material.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitation Product is too soluble in EtOH.Concentrate the solvent by 50% on a rotavap, then add cold water dropwise until turbidity appears. Cool overnight.
Oiling Out Impurities or low melting point.Decant the supernatant. Triturate the oil with diethyl ether or hexane to induce crystallization.
Low Yield Incomplete reaction (Equilibrium).Add a dehydrating agent (molecular sieves) or extend reflux time. Ensure AcOH catalyst was added.
Multiple Spots (TLC) Hydrolysis or geometric isomers.Hydrazones can exist as E/Z isomers.[4] Usually, one isomer stabilizes upon recrystallization. If hydrolysis is suspected, avoid water during workup and use anhydrous solvents.

References

  • Mandewale, M. C., et al. (2016). Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. Bioinorganic Chemistry and Applications.

  • Ajani, O. O., et al. (2018). Microwave Assisted Synthesis and Antimicrobial Potential of Quinoline-Based 4-Hydrazide-Hydrazone Derivatives. Journal of Heterocyclic Chemistry.

  • BenchChem. (2025).[5] Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes and Protocols.

  • Sridhar, S. K., et al. (2003). Synthesis and antimicrobial activity of a new series of hydrazones of quinoline-3-carbohydrazide. Journal of Pharmacy and Pharmaceutical Sciences.
  • RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.[6] RSC Advances.

Sources

Solvent Selection and Handling Protocol for 2-Methoxy-4-methylquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2][3]

Target Compound: 2-Methoxy-4-methylquinoline-7-carbaldehyde CAS Registry Number: (Isomer dependent; specific CAS for 7-CHO variant is rare in public databases, often custom synthesized.[1] Analogous handling applies to CAS 15113-00-5 [core] derivatives). Molecular Formula: C₁₂H₁₁NO₂ Molecular Weight: 201.22 g/mol [1][2]

This guide provides a technical framework for the solvation, handling, and stability maintenance of 2-Methoxy-4-methylquinoline-7-carbaldehyde.[1] As a substituted quinoline derivative featuring a lipophilic core, a polar aldehyde moiety, and a methoxy ether linkage, this compound exhibits significant solubility dependence on solvent polarity and hydrogen-bonding capability.[1]

Critical Application Note: The aldehyde functionality at position 7 is susceptible to autoxidation to the corresponding carboxylic acid (2-methoxy-4-methylquinoline-7-carboxylic acid) upon prolonged exposure to air or in peroxide-containing solvents (e.g., aged ethers).[1]

Physicochemical Analysis & Solubility Mechanics[3]

To select the appropriate solvent, one must understand the competing intermolecular forces:

  • Quinoline Core (Lipophilic/Aromatic): Drives solubility in chlorinated solvents (DCM, Chloroform) and aromatic hydrocarbons (Toluene).[1]

  • Aldehyde (-CHO) & Methoxy (-OMe) Groups (Polar Acceptors): These groups act as hydrogen bond acceptors but lack donor capability.[1] This makes the compound highly soluble in polar aprotic solvents (DMSO, DMF) which can solvate the dipole without competing for proton donation.[1]

  • Crystal Lattice Energy: The melting point (~111-112 °C) indicates a moderately stable crystal lattice.[1] Overcoming this requires solvents with high dielectric constants or the ability to disrupt

    
    -
    
    
    
    stacking.[1]
Predicted Solubility Profile
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism/Utility
Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL) Dipole-dipole interactions; Ideal for bioassay stocks and chemical reactions.[1]
Chlorinated DCM, Chloroform High (>30 mg/mL) Dispersion forces &

-interaction; Ideal for NMR, extraction, and transfer.[1]
Polar Protic Methanol, Ethanol Moderate (Heating often req.) Soluble hot; potential for hemiacetal formation (reversible) with aldehyde.[1]
Esters/Ketones Ethyl Acetate, Acetone Moderate Good for extraction/purification; intermediate polarity.[1]
Non-Polar Hexane, Heptane Poor (<1 mg/mL) Anti-solvent; used to precipitate the compound during purification.[1]
Aqueous Water, PBS Insoluble Hydrophobic scaffold dominates; requires co-solvent (e.g., <1% DMSO).[1]

Application-Specific Solvent Selection Matrix

A. For Biological Assays (In Vitro / In Vivo)[3]
  • Primary Solvent: Dimethyl Sulfoxide (DMSO) , anhydrous, sterile-filtered.[1]

  • Rationale: DMSO solubilizes the quinoline core effectively at high concentrations (up to 100 mM), allowing for small volume additions to aqueous media.[1]

  • Constraint: Final DMSO concentration in cell culture must typically remain

    
     (v/v) to avoid solvent toxicity.[1]
    
  • Alternative: Dimethylformamide (DMF) can be used but is generally more cytotoxic than DMSO.[1]

B. For Analytical Chemistry (NMR, HPLC)
  • NMR Spectroscopy:

    • Chloroform-d (CDCl₃): Standard choice.[1] Excellent solubility, no exchangeable protons to obscure signals.[1]

    • DMSO-d₆: Use if the compound aggregates in CDCl₃ or if analyzing potential acid/water impurities.[1]

  • HPLC/LC-MS:

    • Mobile Phase: Acetonitrile (ACN) or Methanol (MeOH) with 0.1% Formic Acid.[1]

    • Sample Diluent: Dissolve in 100% ACN or MeOH initially to prevent precipitation, then dilute with water to match initial gradient conditions.[1]

C. For Chemical Synthesis
  • Reaction Medium:

    • Toluene: For reflux conditions (e.g., Schiff base formation).[1]

    • Dichloromethane (DCM): For low-temp functionalization.[1]

    • Ethanol: For green chemistry approaches (e.g., condensation reactions), often requiring heat.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Screening

Use this protocol to determine exact solubility limits if specific data is unavailable.[1]

  • Preparation: Weigh 5 mg of 2-Methoxy-4-methylquinoline-7-carbaldehyde into a 1.5 mL microcentrifuge tube.

  • Titration: Add the target solvent in 50

    
    L aliquots.
    
  • Agitation: Vortex for 30 seconds and sonicate for 1 minute at 25°C after each addition.

  • Observation: Check for optical clarity (absence of particulates).

  • Calculation:

    
    [1]
    
  • Thresholds:

    • If soluble in 50

      
      L 
      
      
      
      Solubility > 100 mg/mL.[1]
    • If insoluble after 1 mL

      
       Solubility < 5 mg/mL.[1]
      
Protocol B: Preparation of 10 mM Stock Solution (Bioassay)

Standard operating procedure for drug screening.

Reagents:

  • Compound (MW: 201.22 g/mol )[2]

  • Anhydrous DMSO (Grade: Cell Culture Tested,

    
    99.9%)[1]
    

Procedure:

  • Weighing: Accurately weigh 2.01 mg of the compound into a sterile amber glass vial (to protect from light).

  • Dissolution: Add 1.00 mL of anhydrous DMSO.

  • Homogenization: Vortex vigorously for 1 minute. If particles persist, sonicate in a water bath at 30-35°C for 5 minutes.

    • Note: Avoid high heat (>40°C) to prevent aldehyde degradation.

  • Sterilization (Optional): If required for sensitive cells, pass through a 0.22

    
    m PTFE syringe filter.[1] Do not use Nylon filters with DMSO.[1]
    
  • Storage: Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C (1 month) or -80°C (6 months).
    

Handling & Stability Logic (Troubleshooting)

Aldehyde Oxidation

The C7-aldehyde is the most reactive site.[1]

  • Symptom: Appearance of a white precipitate in stored solutions (likely the carboxylic acid) or broadening of NMR peaks.[1]

  • Prevention: Purge stock solution vials with Nitrogen or Argon gas before sealing.[1] Store under inert atmosphere.

Hemiacetal Formation

In alcohols (Methanol, Ethanol), the aldehyde exists in equilibrium with its hemiacetal.[1]

  • Impact: This can complicate HPLC chromatograms (split peaks) or NMR spectra.[1]

  • Solution: Avoid storing stock solutions in alcohols. Prepare fresh alcohol dilutions immediately before use.[1]

Visualizations

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher to the correct solvent based on the downstream application.[1]

SolventSelection Start Select Application Bio Biological Assay (Cell/Enzyme) Start->Bio Chem Chemical Synthesis Start->Chem Analytic Analytical (NMR/HPLC) Start->Analytic DMSO Primary: DMSO (Max Solubility) Bio->DMSO ReactType Reaction Type? Chem->ReactType Technique Technique? Analytic->Technique Limit Dilute to <1% v/v in Aqueous Media DMSO->Limit Reflux Reflux/Condensation Solvent: Toluene/EtOH ReactType->Reflux High Temp Subst Nucleophilic Subst. Solvent: DMF/ACN ReactType->Subst Polar/Ionic NMR NMR: CDCl3 (Default) DMSO-d6 (if insoluble) Technique->NMR HPLC HPLC: Acetonitrile (Avoid Alcohols for storage) Technique->HPLC

Caption: Decision matrix for selecting the optimal solvent based on experimental constraints (Biocompatibility vs. Reactivity vs. Spectral Clarity).

Diagram 2: Solubility Screening Workflow

A step-by-step visual protocol for determining solubility limits.

SolubilityProtocol Step1 Weigh 5mg Compound (Amber Vial) Step2 Add 50µL Solvent Step1->Step2 Step3 Vortex & Sonicate (1 min) Step2->Step3 Check Visual Inspection Step3->Check Clear Clear Solution? Stop. Check->Clear Yes Cloudy Cloudy/Particulates? Check->Cloudy No Calc Calculate Solubility: S = Mass / Total Vol Clear->Calc AddMore Add +50µL Solvent Cloudy->AddMore AddMore->Step3

Caption: Iterative gravimetric workflow for establishing precise solubility limits in novel solvent systems.

References

  • PubChem. (2025).[3][1] 2-Methoxy-4-methylquinoline | C11H11NO | CID 84796.[3][1] National Library of Medicine.[1] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-4-methylquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-4-methylquinoline-7-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. We will delve into the mechanistic reasoning behind protocol choices, offering field-proven insights to ensure the integrity and success of your experiments.

Synthetic Strategy Overview

The synthesis of 2-Methoxy-4-methylquinoline-7-carbaldehyde is most reliably achieved via a two-stage process. First, the quinoline core is constructed and methylated to form the key intermediate, 2-methoxy-4-methylquinoline. Second, a formyl group is selectively introduced onto the C7 position of the quinoline ring using a Vilsmeier-Haack reaction. This guide will provide troubleshooting for each of these critical stages.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Formylation A Aniline + Ethyl Acetoacetate B 4-methyl-1H-quinolin-2-one A->B Combes Synthesis (Acid-catalyzed cyclization) C 2-methoxy-4-methylquinoline B->C O-Methylation (e.g., Dimethyl sulfate) D 2-Methoxy-4-methylquinoline-7-carbaldehyde C->D Vilsmeier-Haack Reaction (POCl3, DMF)

Caption: Overall synthetic workflow for 2-Methoxy-4-methylquinoline-7-carbaldehyde.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter.

Part A: Precursor Synthesis (2-methoxy-4-methylquinoline)

The robustness of your final formylation step is critically dependent on the quality and purity of this key intermediate.

FAQ 1: My Combes synthesis of 4-methyl-1H-quinolin-2-one has a very low yield and significant tar formation. What's going wrong?

Answer: This is a common issue in acid-catalyzed cyclizations that are run at high temperatures.[1] Tar formation is often due to polymerization of the reactants or intermediates under harsh acidic conditions.[1]

  • Causality: Concentrated sulfuric acid is a powerful dehydrating agent and catalyst. If the temperature is too high or the addition of the crude β-anilinocrotonate intermediate is too fast, the reaction exotherm can lead to uncontrolled side reactions and charring.

  • Troubleshooting Steps:

    • Temperature Control (Critical): Ensure the initial formation of the β-anilinocrotonate from aniline and ethyl acetoacetate is conducted at a moderate temperature (110-120°C) just to drive off the water.[2] During the cyclization step, add the intermediate slowly to chilled sulfuric acid to manage the exotherm, keeping the temperature below 20°C.[2] Only after the addition is complete should you gently heat the mixture to 80-100°C.[3]

    • Efficient Stirring: Use vigorous mechanical stirring, especially during the addition to sulfuric acid. This prevents localized hotspots where decomposition is most likely to occur.[1]

    • Purity of Aniline: Ensure your aniline is freshly distilled. Oxidized aniline (often dark brown) is a common source of impurities that can polymerize.

FAQ 2: The O-methylation of 4-methyl-1H-quinolin-2-one is incomplete, and I'm left with a mixture of starting material and product. How can I drive the reaction to completion?

Answer: Incomplete methylation is typically an issue of either insufficient reagent stoichiometry or suboptimal reaction conditions.

  • Causality: The reaction involves the deprotonation of the quinolinone nitrogen followed by nucleophilic attack on the methylating agent (e.g., dimethyl sulfate or methyl iodide). The choice of base and solvent is crucial.

  • Troubleshooting Steps:

    • Choice of Base and Solvent: Use a strong enough base to fully deprotonate the quinolinone. While bases like potassium carbonate can work, a stronger base like sodium hydride (NaH) in an anhydrous polar aprotic solvent (like DMF or THF) is more effective.

    • Reagent Stoichiometry: Use a slight excess of the methylating agent (e.g., 1.1 to 1.2 equivalents of dimethyl sulfate).[2]

    • Monitor Progress: Track the reaction using Thin Layer Chromatography (TLC). If the reaction stalls, a gentle warming (e.g., to 40-50°C) might be necessary, but be cautious as dimethyl sulfate is highly toxic and has a low boiling point.

    • Anhydrous Conditions: Ensure your reaction is free from water, as this will consume the base and can hydrolyze the methylating agent.

Part B: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles.[4][5] However, its success hinges on careful control of the reaction conditions. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted amide (like DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).[6][7]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Electrophilic Chloroiminium Ion) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Precursor 2-methoxy-4-methylquinoline Precursor->Iminium Attack on Vilsmeier Reagent Product Final Aldehyde (Post-hydrolysis) Iminium->Product Aqueous Workup (Hydrolysis)

Caption: Key stages of the Vilsmeier-Haack reaction mechanism.

FAQ 3: My Vilsmeier-Haack reaction yield is low, and I'm recovering a lot of unreacted starting material.

Answer: This suggests that either the Vilsmeier reagent was not formed efficiently or the electrophilicity was insufficient to react with your quinoline substrate under the conditions used.

  • Causality: The Vilsmeier reagent is moisture-sensitive and can decompose. Furthermore, the reaction is an electrophilic aromatic substitution, and its rate is highly dependent on temperature and reagent concentration.[8]

  • Troubleshooting Steps:

    • Reagent Quality and Stoichiometry: Use freshly opened or distilled POCl₃ and anhydrous DMF. A molar ratio of 1.5 to 3 equivalents of the Vilsmeier reagent (relative to the quinoline) is often required to drive the reaction.

    • Temperature Profile: Prepare the Vilsmeier reagent at 0°C by adding POCl₃ dropwise to DMF. After reagent formation, add your quinoline substrate (dissolved in a suitable solvent like dichlorobenzene or DMF) and slowly raise the temperature.[4] Many formylations require heating (e.g., 60-90°C) to proceed at a reasonable rate.[9]

    • Reaction Time: Monitor the reaction by TLC. Vilsmeier-Haack reactions can take anywhere from a few hours to 24 hours to reach completion.

FAQ 4: I'm getting a mixture of products. How can I improve the regioselectivity for the 7-position?

Answer: Regioselectivity is a known challenge in the formylation of substituted aromatic systems.[9] The directing effects of the existing substituents (2-methoxy and 4-methyl) will influence the position of electrophilic attack.

  • Causality: The electron-donating 2-methoxy group will activate the quinoline ring towards electrophilic substitution. The most likely positions for formylation are C5 and C7. Steric hindrance from the 4-methyl group might disfavor attack at the C5 position, but a mixture is still possible.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., starting at 0°C and slowly warming to room temperature) often favors the formation of the thermodynamically more stable product, which may improve selectivity.[9]

    • Slow Addition: A slow, dropwise addition of the quinoline substrate to the pre-formed Vilsmeier reagent can help maintain a low concentration of the electrophile, potentially reducing the formation of undesired isomers.[1][9]

    • Solvent Choice: While DMF is part of the reagent, using a co-solvent can modulate reactivity. A non-polar co-solvent might slightly decrease the reactivity of the Vilsmeier reagent, which can sometimes lead to better selectivity.

FAQ 5: The workup procedure is messy, and I'm struggling to isolate a pure product.

Answer: The workup of a Vilsmeier-Haack reaction involves hydrolyzing the intermediate iminium salt and neutralizing a significant amount of acid.

  • Causality: The reaction mixture is highly acidic due to the presence of POCl₃ and its byproducts. Pouring this mixture into water is a highly exothermic process that must be done carefully. The product may initially precipitate or remain in the organic phase.

  • Troubleshooting Steps:

    • Controlled Quenching: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the iminium salt and dissipate the heat.

    • Neutralization: After the initial quench, carefully neutralize the aqueous solution with a base like sodium hydroxide or sodium carbonate solution until it is slightly basic (pH 8-9). This will ensure your product, which has a basic nitrogen, is in its free-base form and is soluble in organic solvents.

    • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Purification: The crude product will likely require purification.

      • Column Chromatography: This is the most common method.[6][10] Given that quinolines are basic, consider using silica gel that has been pre-treated with a small amount of triethylamine (e.g., 1% in the eluent) to prevent streaking and product degradation on the column.[3]

      • Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective purification method.[3]

Data Summary & Key Parameters

The following table provides an overview of typical reaction parameters for the proposed synthetic route. Note that these are starting points and may require optimization.

Parameter Stage 1: Combes Synthesis Stage 1: O-Methylation Stage 2: Vilsmeier-Haack Formylation
Key Reagents Aniline, Ethyl Acetoacetate, H₂SO₄4-methyl-1H-quinolin-2-one, Dimethyl Sulfate, NaH2-methoxy-4-methylquinoline, POCl₃, DMF
Stoichiometry Aniline (1 eq), Ethyl Acetoacetate (1 eq)Quinolinone (1 eq), DMS (1.2 eq), NaH (1.2 eq)Quinoline (1 eq), POCl₃ (2-3 eq), DMF (solvent/reagent)
Solvent None (neat), then H₂SO₄Anhydrous DMF or THFAnhydrous DMF or Dichlorobenzene
Temperature 110-120°C, then 0°C -> 100°C0°C to Room Temp0°C -> 60-90°C
Typical Time 1-2 hours12-24 hours4-24 hours
Workup Ice quench, neutralization, filtrationAqueous quench, extractionIce quench, neutralization, extraction
Purification Recrystallization (Ethanol)Column ChromatographyColumn Chromatography (basic alumina or NEt₃-treated silica)
Typical Yield 60-80%70-90%40-60% (can vary with selectivity)

Experimental Protocols

Protocol 1: Synthesis of 2-methoxy-4-methylquinoline

Stage 1a: 4-methyl-1H-quinolin-2-one (Combes Synthesis) [2]

  • In a round-bottom flask, combine equimolar amounts of aniline and ethyl acetoacetate.

  • Heat the mixture at 110-120°C for 1-2 hours, allowing the water formed to distill off.

  • Cool the resulting crude enamine intermediate to room temperature.

  • In a separate flask equipped with a mechanical stirrer and an ice bath, place concentrated sulfuric acid.

  • Slowly add the crude enamine to the stirred sulfuric acid, ensuring the temperature does not exceed 20°C.

  • Once the addition is complete, heat the mixture to 100°C for 30-60 minutes.

  • Carefully pour the hot reaction mixture over a large volume of crushed ice.

  • Neutralize the resulting slurry with aqueous sodium hydroxide until basic.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry. The product can be purified by recrystallization from ethanol.

Stage 1b: 2-methoxy-4-methylquinoline (O-Methylation) [2]

  • In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF.

  • Cool the suspension to 0°C and add a solution of 4-methyl-1H-quinolin-2-one (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add dimethyl sulfate (1.2 eq) dropwise, keeping the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly adding it to ice water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: 2-Methoxy-4-methylquinoline-7-carbaldehyde (Vilsmeier-Haack Formylation)
  • In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DMF and cool to 0°C.

  • Add phosphorus oxychloride (POCl₃, 2.5 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10°C.

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 2-methoxy-4-methylquinoline (1.0 eq) in anhydrous DMF dropwise to the reagent.

  • After the addition is complete, slowly warm the reaction mixture to 80-90°C and maintain for 6-8 hours, monitoring progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto a large beaker of crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of 30% aqueous NaOH or solid Na₂CO₃ until the pH is ~8-9.

  • Extract the mixture with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to separate isomers and afford the pure 2-Methoxy-4-methylquinoline-7-carbaldehyde.

References

  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. JOCPR. Available at: [Link]

  • Mastering Quinoline Synthesis: Key Techniques for Chemical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Optimized conditions* synthesis of quinoline derivatives. ResearchGate. Available at: [Link]

  • 2-methoxy-4-methyl-7-quinolinecarbaldehyde. Chemical Synthesis Database. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic-Chemistry.org. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • 7-Methoxy-2-phenylquinoline-3-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Methoxy Quinoline Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the purification of 2-methoxy quinoline aldehydes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable compounds. Quinolines are a cornerstone in medicinal chemistry, known for their broad pharmacological activities, and methoxy-substituted quinolines, in particular, serve as crucial synthetic intermediates.[1][2] However, their purification can present unique challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions in a direct Q&A format to address specific issues you may encounter during your experiments.

Troubleshooting Guide: Common Purification Issues

Issue 1: Low Recovery of Aldehyde from Silica Gel Column Chromatography

Question: I am experiencing significant loss of my 2-methoxy quinoline aldehyde product during silica gel column chromatography. What could be the cause and how can I improve my recovery?

Answer: Low recovery of aldehydes during silica gel chromatography is a common issue that can be attributed to several factors, including irreversible adsorption or decomposition on the acidic silica surface.[3] Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation.[3] Here are some troubleshooting steps:

  • Deactivate the Silica Gel: The acidic sites on silica gel can be neutralized by pre-treating it with a base. This can be achieved by preparing a slurry of the silica gel in your chosen eluent system containing a small amount of a volatile base like triethylamine (typically 0.1-1%).[3]

  • Alternative Adsorbents: Consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel.[3] Other options to explore include Florisil or Celite.[3]

  • Solvent System Optimization: A well-optimized eluent system is crucial. Your solvent should provide good solubility for the compound while minimizing strong interactions with the stationary phase. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective.[3]

  • Flash Chromatography: Employing flash chromatography with positive air pressure can reduce the contact time of the compound with the stationary phase, thereby minimizing the potential for degradation.[3]

Issue 2: Product Appears to be Decomposing During Purification

Question: My 2-methoxy quinoline aldehyde seems to be decomposing during the purification process, as evidenced by the appearance of new spots on my TLC analysis of the collected fractions. How can I prevent this?

Answer: Aldehydes are susceptible to oxidation, particularly when exposed to air and light.[4] Quinoline derivatives can also be sensitive under certain conditions.[3] To mitigate decomposition:

  • Work Under an Inert Atmosphere: Whenever possible, perform purification steps under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.[3]

  • Use Fresh, High-Purity Solvents: Solvents can contain impurities (like peroxides in ethers) that can promote the degradation of your product. Using freshly distilled or high-purity solvents is recommended.

  • Minimize Exposure to Light: Protect your compound from light by wrapping your chromatography column and collection flasks in aluminum foil.

  • Maintain Low Temperatures: If your compound is thermally labile, consider performing the chromatography in a cold room or using a jacketed column with a cooling circulator.

  • Add Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to your solvent system can help prevent oxidation.

Issue 3: Co-elution of a Stubborn Impurity with My Product

Question: I am struggling to separate a persistent impurity that co-elutes with my 2-methoxy quinoline aldehyde during column chromatography. What alternative purification strategies can I employ?

Answer: When chromatographic separation is challenging, alternative methods that exploit different chemical or physical properties of your compound and the impurity are necessary.

  • Recrystallization: This is a powerful technique for purifying solid compounds.[3] The key is to find a suitable solvent or solvent system. For compounds like 2-methoxyquinoline-3-carbaldehyde, a mixture of petroleum ether and ethyl acetate has been used successfully.[1][2] You may need to screen various solvents to find one in which your product has high solubility at elevated temperatures but is sparingly soluble at room temperature or below, while the impurity remains in solution.[3]

  • Bisulfite Adduct Formation: This classic chemical method is highly selective for aldehydes.[5] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehyde impurities by extraction.[6][7] The pure aldehyde can then be regenerated by treating the adduct with a base.[7][8]

    • General Protocol for Bisulfite Adduct Formation:

      • Dissolve your crude product in a suitable organic solvent (e.g., methanol or DMF).[8][9]

      • Add a saturated aqueous solution of sodium bisulfite and stir vigorously.[7][9]

      • The bisulfite adduct, being an ionic salt, will move to the aqueous layer.

      • Separate the aqueous layer and wash it with an organic solvent (e.g., ether or ethyl acetate) to remove any remaining impurities.[7]

      • Regenerate the aldehyde by adding a base (e.g., sodium carbonate or sodium hydroxide) to the aqueous layer.[7][8]

      • Extract the pure aldehyde with a fresh portion of organic solvent.

      • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and remove the solvent under reduced pressure.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, preparative TLC can sometimes offer better resolution than column chromatography.[3]

Below is a decision tree to help guide your choice of purification method:

Purification_Decision_Tree start Crude 2-Methoxy Quinoline Aldehyde is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No (Oily) recrystallization_success Successful? try_recrystallization->recrystallization_success pure_solid Pure Solid Product recrystallization_success->pure_solid Yes recrystallization_success->column_chromatography No separation_achieved Separation Achieved? column_chromatography->separation_achieved pure_oil Pure Oily Product separation_achieved->pure_oil Yes bisulfite_adduct Consider Bisulfite Adduct Formation separation_achieved->bisulfite_adduct No (Co-elution) bisulfite_adduct->pure_oil

Caption: Decision tree for purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of 2-methoxy quinoline aldehydes?

A1: The impurities will largely depend on the synthetic route. Common impurities can include unreacted starting materials, over-oxidation products (carboxylic acids), or by-products from side reactions.[10] For instance, if the aldehyde is prepared by oxidation of the corresponding alcohol, residual alcohol is a likely impurity. If synthesized via a Vilsmeier-Haack reaction, you might have residual DMF or related by-products.

Q2: My purified 2-methoxy quinoline aldehyde is a yellow oil, but the literature reports it as a solid. What should I do?

A2: It is possible that your product is highly pure but requires specific conditions to crystallize. Try the following:

  • Scratching the flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, add it to the oil to induce crystallization.

  • Trituration: Add a small amount of a non-solvent (a solvent in which your compound is insoluble, like hexane) and stir or sonicate the mixture. This can sometimes induce precipitation of the solid.

  • Re-purification: It is also possible that a small amount of impurity is inhibiting crystallization. In this case, another round of purification might be necessary.

Q3: How should I store my purified 2-methoxy quinoline aldehyde?

A3: Given the susceptibility of aldehydes to oxidation, proper storage is crucial.[4] For long-term storage, it is recommended to keep the compound as a solid if possible, under an inert atmosphere (nitrogen or argon), at a low temperature (e.g., in a refrigerator or freezer), and protected from light.[3][11]

Q4: Can I use HPLC for the purification of 2-methoxy quinoline aldehydes?

A4: Yes, preparative High-Performance Liquid Chromatography (HPLC) can be an excellent method for purifying these compounds, especially for achieving very high purity on a small to medium scale. Reversed-phase HPLC (using a C18 column) with a mobile phase of acetonitrile/water or methanol/water is a common starting point. However, be aware that some columns, like those with amino-functionalized silica, can react with aldehydes and should be avoided.[12]

Experimental Protocols

Protocol 1: Column Chromatography on Deactivated Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Deactivation: Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v). Stir for 5-10 minutes.

  • Column Packing: Pour the slurry into a glass column and allow the solvent to drain until it is level with the top of the silica gel. Ensure the packing is uniform and free of air bubbles.[3]

  • Sample Loading: Dissolve the crude 2-methoxy quinoline aldehyde in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.[3]

  • Elution: Begin eluting with your chosen solvent system, gradually increasing the polarity if necessary. Collect fractions and monitor them by TLC.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent (e.g., a petroleum ether/ethyl acetate mixture). Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form. If it does not dissolve, add more solvent until it does, then cool.[3]

  • Dissolution: In a larger flask, dissolve the crude solid in the minimum amount of the hot recrystallization solvent.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

The general workflow for purification can be visualized as follows:

Purification_Workflow crude_product Crude Product initial_analysis TLC/NMR Analysis of Crude Product crude_product->initial_analysis purification_method Select Purification Method (Chromatography, Recrystallization, etc.) initial_analysis->purification_method execute_purification Execute Purification purification_method->execute_purification collect_fractions Collect Fractions/Crystals execute_purification->collect_fractions analyze_fractions TLC/NMR Analysis of Fractions collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure solvent_removal Solvent Removal combine_pure->solvent_removal final_product Final Purified Product solvent_removal->final_product characterization Final Characterization (NMR, MS, etc.) final_product->characterization

Caption: General purification workflow.

References

  • Vertex AI Search. (2025, August 15). Aromatic Aldehyde Definition - Organic Chemistry Key Term... Fiveable.
  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(16), 5722–5724.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • 2-Methoxyquinoline-3-carbaldehyde. (n.d.).
  • BenchChem. (2025). Identification of common byproducts in quinoline synthesis.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Methoxyquinoline-4-carbaldehyde.
  • Allan Chemical Corporation. (2025, October 23).
  • BenchChem. (2025).
  • Scite.ai. (n.d.). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • Poterała, M., & Borowiecki, P. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1166–1173.
  • Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. (n.d.).
  • Quora. (2015, September 3).
  • Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700–706.
  • Pharmaffili
  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
  • LookChem. (n.d.).
  • ResearchGate. (n.d.). 2-Methoxyquinoline-3-carbaldehyde.
  • Synthesis and biological screening of some novel Quinoline deriv
  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column?
  • Klivon. (n.d.). Quinoline Impurity 24 | CAS Number 422560-09-6.
  • Sigma-Aldrich. (n.d.). 2-Methoxyquinoline-3-carbaldehyde | 139549-06-7.
  • Ravichandran, S., et al. (2022, April 15). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific.
  • Troubleshooting in Chrom
  • Arom
  • BenchChem. (2025).
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, April 2).
  • Online Chemistry notes. (2022, February 11).
  • HPLC Troubleshooting Guide. (n.d.).
  • PubChem. (n.d.). 2-Methoxyquinoline-3-carbaldehyde.

Sources

solubility issues with 2-Methoxy-4-methylquinoline-7-carbaldehyde in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility & Stability Optimization in DMSO

Document ID: TSC-Q7ALD-001 Last Updated: March 3, 2026 Audience: Medicinal Chemists, Cell Biologists, HTS Screeners[1]

Executive Summary: The Molecule & The Medium

Compound Profile:

  • Name: 2-Methoxy-4-methylquinoline-7-carbaldehyde[1][2]

  • Core Characteristics: Planar, aromatic, lipophilic (LogP ~2.5–3.0), reactive aldehyde moiety.[1]

  • The Challenge: This compound exhibits a "solubility paradox." While theoretically soluble in polar aprotic solvents like DMSO, users frequently report slurry formation upon thawing , precipitation during aqueous dilution , and gradual degradation (discoloration) .[1]

Root Causes:

  • 
    -
    
    
    
    Stacking:
    The planar quinoline ring promotes strong intermolecular aggregation, requiring significant energy (heat/sonication) to disrupt the crystal lattice.[1]
  • Hygroscopic Solvent Failure: DMSO absorbs atmospheric water.[1] Even 1-2% water content can drastically reduce the solubility of lipophilic quinolines, causing "crash out" in stored stocks.[1]

  • Aldehyde Reactivity: The C7-aldehyde is susceptible to autoxidation (forming the 7-carboxylic acid) or condensation reactions, changing the solubility profile over time.[1]

Troubleshooting Module: Dissolution & Stock Preparation

Issue: "My stock solution is cloudy or has formed a precipitate after freezing."

The Science: DMSO freezes at 18.5°C. Upon freezing, the solvent crystallizes first, effectively concentrating the solute into a supersaturated exclusion zone. If the compound aggregates (stacks) during this process, it may form a stable polymorph that is difficult to redissolve upon thawing. Furthermore, if the DMSO was not anhydrous, water ice crystals can nucleate precipitation.

Protocol A: The "Hard Reset" Solubilization Cycle

Do not simply vortex. Vortexing is insufficient for breaking quinoline aggregates.[1]

  • Visual Inspection: Hold the vial against a dark background. Look for "shimmering" (micro-crystals) or a pellet at the bottom.

  • Thermal Cycle:

    • Heat the sealed vial to 45°C in a water bath for 10 minutes. (Aldehydes are generally stable up to 60°C for short periods, but 45°C is safer).

    • Why: This increases the kinetic energy to overcome lattice energy.

  • Acoustic Cavitation (Sonication):

    • Place in an ultrasonic bath (35-40 kHz) for 5–10 minutes while warm.

    • Why: Cavitation bubbles implode, generating localized high shear forces that break apart

      
      -stacked aggregates.[1]
      
  • Verification:

    • Centrifuge at 10,000 x g for 1 minute. If a pellet appears, the concentration is above the solubility limit (saturation). Dilute by 50% and repeat.

Prevention: The Anhydrous Storage System
  • Solvent: Use only Anhydrous DMSO (≥99.9%, water <50 ppm).[1]

  • Vessel: Store in amber glass or opaque polypropylene (aldehyde is light-sensitive).[1]

  • Atmosphere: Purge headspace with Argon or Nitrogen before closing.[1]

  • Aliquot: Never freeze-thaw the main stock more than once. Create single-use aliquots (e.g., 20 µL) to prevent moisture entry.

Troubleshooting Module: Biological Assay (The "Crash-Out")

Issue: "Precipitation occurs immediately when adding the DMSO stock to cell culture media."

The Science: This is "Solvent Shock."[1][3][4] You are moving a hydrophobic molecule from a lipophilic environment (DMSO) to a hydrophilic one (Media). If the local concentration exceeds the aqueous solubility limit during the mixing split-second, the compound nucleates and precipitates.

Protocol B: The "Step-Down" Serial Dilution

Avoid direct 1000x dilution (e.g., 1 µL stock into 1 mL media).[1]

Step 1: Prepare an Intermediate Working Solution (10x)

  • Goal: Reduce DMSO concentration while keeping the compound solubilized by a "bridge" solvent or protein carrier.

  • Method: Dilute your DMSO stock 1:10 into PBS containing 5-10% BSA (Bovine Serum Albumin) or pure serum.[1]

    • Mechanism:[1][3][5][6] Albumin acts as a carrier protein, sequestering the lipophilic quinoline and preventing aggregation before it hits the bulk media.

Step 2: Final Dilution

  • Add the Intermediate Solution to your final media.

  • Critical: Vortex the media while adding the compound (dynamic mixing).[1]

Visual Workflow: Preventing Precipitation

SolubilityWorkflow Start Start: Solid Compound DMSO Dissolve in Anhydrous DMSO (Target: 10-50 mM) Start->DMSO Check Visual Check: Clear Solution? DMSO->Check Heat Heat to 45°C (10 min) + Sonication Check->Heat Cloudy Dilute Dilute Stock by 50% Check->Dilute Still Cloudy after 2 cycles Aliquot Aliquot & Store -20°C (Protect from Light/Moisture) Check->Aliquot Clear Heat->Check Dilute->Check Thaw Thaw: 37°C Water Bath (Do not just thaw on bench) Aliquot->Thaw PrecipCheck Precipitate Visible? Thaw->PrecipCheck PrecipCheck->Heat Yes StepDown Intermediate Dilution: 1:10 in PBS + 5% BSA PrecipCheck->StepDown No DirectAdd Direct Addition to Media FinalMedia Final Assay Well (Clear, Bioavailable) DirectAdd->FinalMedia High Risk of Precip StepDown->FinalMedia Add to Bulk Media

Caption: Decision tree for solubilizing lipophilic quinoline aldehydes and preventing precipitation during biological assays.

Chemical Stability & Reactivity

Issue: "The solution turned from colorless/pale yellow to dark orange/brown."

The Science: Aldehydes are chemically labile.[1] In the presence of trace peroxides (common in aged DMSO) or oxygen, the C7-aldehyde oxidizes to 2-methoxy-4-methylquinoline-7-carboxylic acid .[1] This changes the pKa and solubility profile.

ParameterAldehyde Form (Original)Carboxylic Acid Form (Degradant)
Solubility (DMSO) HighModerate
Solubility (Aq.[1] pH 7.4) Low (Neutral)Higher (Anionic/Deprotonated)
Color Pale Yellow/WhiteDarker Yellow/Orange
Reactivity Reacts with amines (Schiff base)Reacts with bases (Salt formation)

Corrective Action:

  • Check Purity: Run a quick LC-MS.[1] If the mass shifts by +16 Da (Oxygen insertion), your stock is oxidized.

  • Discard: Oxidized stocks cannot be "fixed."

  • Future Proofing: Use DMSO grades packed under nitrogen (e.g., "Sure/Seal" bottles) and avoid storing stocks for >3 months.[1]

Frequently Asked Questions (FAQs)

Q: Can I use DMF instead of DMSO? A: Yes. DMF (Dimethylformamide) is often a better solvent for planar aromatic systems and is less hygroscopic than DMSO. However, DMF is more cytotoxic in cell assays. If your final dilution is >1:1000 (0.1% solvent), DMF is a viable alternative.

Q: Why does the compound precipitate in PBS but not in Media? A: PBS is a high-salt environment which compresses the "solvation shell" (Salting-out effect).[1] Media contains amino acids and proteins (especially if serum is added) which can act as surfactants, stabilizing the hydrophobic molecule. Always optimize solubility in the exact buffer you intend to use.

Q: What is the maximum solubility? A: While specific experimental data for this exact CAS is sparse, structurally similar quinoline carbaldehydes typically saturate between 20 mM and 50 mM in anhydrous DMSO.[1] We recommend preparing stocks at 10 mM to ensure safety margins against temperature fluctuations.[1]

References & Grounding

  • BenchChem Technical Support. Troubleshooting Compound Precipitation in Cell Culture Media. (General principles of solvent shock and serial dilution).

  • PubChem Compound Summary. 2-Methoxy-4-methylquinoline (Core structure properties).[1]

  • Balakin, K. V., et al. (2004).[1] In silico estimation of DMSO solubility of organic compounds for bioscreening. J. Med.[1] Chem. (Analysis of structural factors like planarity affecting DMSO solubility).

  • Way, L. (2006).[1] Samples in DMSO: What an end user needs to know. Ziath/LRIG Presentation.[1] (Detailed data on DMSO hygroscopicity and water-induced precipitation).

  • Gershon, H., et al. (2003).[1] Effect of dimethyl sulfoxide and dimethylformamide on the stability of halogenated quinolines. (Evidence of quinoline instability/reactivity in polar aprotic solvents).

Sources

Technical Support Center: Recrystallization of 7-formyl-2-methoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 7-formyl-2-methoxy-4-methylquinoline via recrystallization. Given the absence of specific literature on the recrystallization of this exact molecule, this guide presents a systematic and logical approach to developing a robust purification protocol. The principles and methodologies outlined here are derived from established practices for the crystallization of quinoline derivatives and other small organic molecules.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for a new compound like 7-formyl-2-methoxy-4-methylquinoline?

A1: The most critical first step is to perform a solvent screen to identify a suitable solvent or solvent system. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature, typically the solvent's boiling point.[1][2]

Q2: What are some common single-solvent systems that I should try for a quinoline derivative?

A2: For quinoline derivatives, a good starting point for solvent screening includes polar protic solvents like ethanol and methanol, and polar aprotic solvents such as acetone and ethyl acetate.[3] It is essential to test a range of solvents with varying polarities.

Q3: When should I consider using a two-solvent (binary) system for recrystallization?

A3: A binary solvent system is often effective when a single solvent does not provide the desired solubility profile. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble or sparingly soluble.[4][5] The "good" solvent is used to dissolve the compound, and the "anti-solvent" is added to induce precipitation.

Q4: My compound is an oil and will not crystallize. What should I do?

A4: "Oiling out" is a common problem where the compound separates as a liquid instead of a solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent or if the solution is cooled too rapidly.[3] To address this, you can try using a lower-boiling point solvent, slowing down the cooling rate, or using a different solvent system.[3] If these methods fail, column chromatography may be necessary to purify the compound before another crystallization attempt.[5] For basic compounds like quinolines, forming a crystalline salt (e.g., a hydrochloride salt) can be an effective strategy to induce solidification.[5]

Q5: How can I improve the recovery yield of my recrystallization?

A5: To maximize yield, use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6] After slow cooling to room temperature, placing the flask in an ice bath can further decrease the solubility of the compound and promote more complete crystallization.[3][4] When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Compound "oils out" instead of crystallizing. 1. The melting point of the compound is lower than the boiling point of the solvent.[3]2. The solution is being cooled too quickly.[3]3. High concentration of impurities.[3]1. Select a solvent with a lower boiling point.[3]2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]3. Consider a preliminary purification step like column chromatography.[3][5]
No crystals form upon cooling. 1. Too much solvent was used.2. The solution is not sufficiently supersaturated.1. Evaporate some of the solvent to increase the concentration and attempt to recrystallize again.[3]2. Scratch the inside of the flask with a glass rod at the air-liquid interface to induce nucleation.[6]3. Add a seed crystal of the pure compound if available.
Low recovery of the purified compound. 1. Too much solvent was used during dissolution.[6]2. The compound has significant solubility in the cold solvent.3. Excessive washing of the crystals.1. Use the minimum amount of near-boiling solvent to dissolve the compound.[6]2. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.[4]3. Wash the collected crystals with a minimal amount of ice-cold solvent.[6]
Colored impurities remain in the final product. The colored impurities co-crystallize with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[7][8] Be aware that activated charcoal can also adsorb some of the desired product.
The product precipitates as a fine powder. This can occur in aqueous solutions and makes filtration and drying difficult.Consider recrystallizing from a water-miscible organic solvent or a water-immiscible solvent to obtain better crystal morphology.[7]

Experimental Protocol: Solvent Screening and Recrystallization of 7-formyl-2-methoxy-4-methylquinoline

This protocol outlines a systematic approach to identifying a suitable recrystallization solvent and performing the purification.

Part 1: Solvent Screening

  • Preparation : Place a small amount (e.g., 20-30 mg) of the crude 7-formyl-2-methoxy-4-methylquinoline into several test tubes.

  • Solvent Addition (Room Temperature) : To each test tube, add a different solvent dropwise (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane, toluene). Start with about 0.5 mL. Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Heating : If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue to add the solvent in small portions until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling : Allow the hot solution to cool slowly to room temperature. If crystals form, this is a promising solvent. If no crystals form, try scratching the inside of the test tube or placing it in an ice bath.

  • Evaluation : The best single solvent will dissolve the compound when hot but show poor solubility when cold, resulting in good crystal formation upon cooling.

Part 2: Binary Solvent System Screening

  • Dissolution : In a test tube, dissolve a small amount of the compound in a minimal amount of a "good" solvent (one in which it is highly soluble at room temperature).

  • Anti-Solvent Addition : Slowly add a "poor" or "anti-solvent" (one in which the compound is insoluble) dropwise until the solution becomes cloudy (turbid).

  • Heating and Cooling : Gently heat the mixture until the solution becomes clear again. Then, allow it to cool slowly. The formation of crystals indicates a potentially suitable binary solvent system. Common binary systems for quinoline derivatives include ethanol/water and acetone/water.[5]

Part 3: Recrystallization Protocol

  • Dissolution : Place the crude 7-formyl-2-methoxy-4-methylquinoline in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent (or the "good" solvent of a binary pair) and heat the mixture to boiling with stirring until the solid is completely dissolved.[3][7]

  • Hot Filtration (if necessary) : If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, warm flask.[3]

  • Crystallization :

    • Single Solvent : Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[3]

    • Binary Solvent : If using a binary system, add the "anti-solvent" dropwise to the hot solution until turbidity persists. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Isolation of Crystals : Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing : Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.[3][6]

  • Drying : Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.

Potential Recrystallization Solvents

The following table provides a starting point for solvent screening based on general principles for quinoline derivatives. The suitability of each solvent or system must be determined experimentally.

Solvent/SystemTypeRationale
EthanolPolar ProticOften a good general-purpose solvent for recrystallization of moderately polar organic compounds.[3]
MethanolPolar ProticSimilar to ethanol, but with a lower boiling point.
AcetonePolar AproticCan be effective, but its low boiling point may not be ideal for all compounds.
Ethyl AcetateModerately Polar AproticA versatile solvent for a wide range of organic compounds.
Ethanol/WaterBinary SystemA common and effective system where ethanol is the "good" solvent and water is the "anti-solvent".[5]
Acetone/WaterBinary SystemSimilar to ethanol/water, with acetone as the "good" solvent.[5]
Methanol/AcetoneBinary SystemMentioned as a suitable mixture for recrystallizing quinoline salts.[9]
Toluene/HexaneBinary SystemA non-polar/moderately polar system that can be effective if the compound has lower polarity.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Crude_Product Crude Product Solvent_Screening Solvent Screening Crude_Product->Solvent_Screening Dissolve Dissolve in Min. Hot Solvent Solvent_Screening->Dissolve Hot_Filtration Hot Filtration (if needed) Dissolve->Hot_Filtration Slow_Cooling Slow Cooling to RT Hot_Filtration->Slow_Cooling Ice_Bath Ice Bath Slow_Cooling->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Wash_Crystals Wash with Cold Solvent Vacuum_Filtration->Wash_Crystals Drying Drying Wash_Crystals->Drying Pure_Crystals Pure Crystals Drying->Pure_Crystals

Sources

Technical Support Center: Stability & Handling of Quinoline Carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers handling quinoline carbaldehydes. It is designed to address the specific instability of these heterocycles, providing mechanistic insights and actionable protocols for storage and purification.

Current Status: Operational Topic: Preventing and Remedying Oxidation in Storage Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

The Core Challenge: Why do Quinoline Carbaldehydes Degrade?

The Issue: Users frequently report that off-white or yellow quinoline carbaldehyde samples turn brown or form precipitates after storage. This is not simple "aging"; it is a radical-mediated autoxidation process.

The Mechanism: Unlike simple benzaldehydes, the quinoline ring's electron-deficient nature can influence the stability of the formyl group (-CHO). However, the primary degradation pathway remains the radical chain reaction common to aldehydes, accelerated by light and trace metals. The aldehyde is converted into its corresponding quinoline carboxylic acid , which acts as an autocatalytic impurity.

Mechanism of Failure: Radical Autoxidation

Autoxidation Aldehyde Quinoline Carbaldehyde Radical Acyl Radical Aldehyde->Radical Initiation (Light/Heat/Metals) Peroxy Peroxy Radical Radical->Peroxy + O2 Peracid Peracid Intermediate Peroxy->Peracid + Aldehyde (Propagation) Peracid->Radical Chain Branching Acid Quinoline Carboxylic Acid (Impurity) Peracid->Acid Decomposition

Figure 1: The autoxidation cycle. Once initiated by light or air, the peracid intermediate accelerates the conversion of the remaining aldehyde into carboxylic acid.

Storage Protocols (Preventative)

Q: What are the absolute minimum requirements for long-term storage? A: To halt the radical initiation step, you must eliminate the three triggers: Oxygen, Light, and Heat.

ParameterSpecificationTechnical Rationale
Atmosphere Inert (Argon/Nitrogen) Oxygen is the stoichiometric reagent for degradation. Air exposure guarantees conversion to acid.
Temperature < 4°C (Refrigerated) Low temperature reduces the kinetic rate of the radical propagation step.
Container Amber Glass + Paraffin Seal Amber glass blocks UV light (photo-initiation). Paraffin film prevents oxygen diffusion through the cap threads.
Physical State Solid (Crystal) Solids have a lower diffusion rate for O2 than oils. If your product is an oil, store it as a frozen solid if possible.

Q: Can I store the aldehyde in solution? A: Generally, No. Solutions increase the diffusion rate of oxygen and often contain trace peroxides (especially ethers like THF or Dioxane) that act as radical initiators. If solution storage is unavoidable:

  • Use degassed anhydrous solvents (DCM or Toluene).

  • Store under positive Argon pressure.

  • Avoid ethers or acetone.

Troubleshooting & Diagnostics (Reactive)

Q: My sample has turned brown. Is it ruined? A: Not necessarily. The brown color is often due to trace polymerization products or N-oxide formation, while the bulk material may still be intact.

  • Diagnostic: Run a TLC (Thin Layer Chromatography). The carboxylic acid impurity is highly polar and will streak or remain at the baseline (Rf ~ 0) in standard non-polar eluents (e.g., Hexane/EtOAc), while the aldehyde will migrate.

  • Quantification: ^1H-NMR is definitive. Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of a broad carboxylic acid peak (>12 ppm, often invisible if exchangeable) or shifts in the aromatic region.

Q: How do I purify a partially oxidized batch? A: We recommend two protocols depending on the level of degradation.

Decision Matrix for Purification

PurificationTree Check Assess Sample (TLC / NMR) Purity Impurity Level? Check->Purity Minor Minor (<10%) Acid Impurity Purity->Minor Major Major (>10%) Acid/Polymer Purity->Major Wash Protocol A: Bicarbonate Wash Minor->Wash Bisulfite Protocol B: Bisulfite Adduct Major->Bisulfite

Figure 2: Selection strategy for purification methods based on impurity load.

Protocol A: The Bicarbonate Wash (For Minor Oxidation)

Use this when the sample contains small amounts of quinoline carboxylic acid.

Principle: The quinoline nitrogen is weakly basic (pKa ~4.9), but the carboxylic acid byproduct is acidic (pKa ~4.8). By using a weak base like Sodium Bicarbonate (pH ~8.5), the carboxylic acid is deprotonated to its anionic form (water-soluble), while the quinoline carbaldehyde remains neutral (organic-soluble).

  • Dissolve: Dissolve the crude material in Dichloromethane (DCM) or Ethyl Acetate.

  • Wash: Extract the organic layer 2x with saturated aqueous Sodium Bicarbonate (NaHCO3) .

    • Note: The carboxylic acid impurity moves to the aqueous layer as the sodium salt.

  • Rinse: Wash the organic layer 1x with Brine to remove trapped water.

  • Dry: Dry over Anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate in vacuo.

Protocol B: Bisulfite Adduct Formation (For Deep Purification)

Use this for heavily degraded samples or when >99% purity is required.

Principle: Aldehydes form water-soluble adducts with sodium bisulfite.[1] Impurities (acids, polymers, starting materials) do not and remain in the organic phase.

  • Form Adduct: Dissolve crude aldehyde in minimal Ethanol. Add excess saturated aqueous Sodium Bisulfite (NaHSO3) solution with vigorous stirring.

  • Precipitate/Extract:

    • If a solid forms:[2][3] Filter the white bisulfite adduct precipitate. Wash with Ether.[4]

    • If no solid: Extract the aqueous mixture with Ether.[1][4] Discard the organic layer (impurities). The aldehyde is now trapped in the aqueous phase.

  • Regenerate: Treat the solid or aqueous phase with Sodium Carbonate (Na2CO3) or 10% NaOH until basic (pH > 10).

    • Caution: High pH regenerates the aldehyde.

  • Isolate: Extract the regenerated aldehyde into DCM, dry, and concentrate.

Frequently Asked Questions (FAQ)

Q: I am trying to make a Schiff base, but the reaction is sluggish. Could oxidation be the cause? A: Yes. Carboxylic acids can protonate the amine nucleophile, deactivating it (forming an ammonium salt) and preventing attack on the aldehyde. Furthermore, the water generated during autoxidation can hydrolyze the formed imine. Ensure your aldehyde is acid-free using Protocol A before attempting condensation.

Q: Can I use silica gel chromatography for purification? A: Yes, but with caution. Silica gel is slightly acidic and can catalyze further decomposition or adsorption of basic quinolines.

  • Tip: Pre-treat your silica column with 1-2% Triethylamine (TEA) in the eluent to neutralize acidic sites and prevent streaking of the basic quinoline ring.

Q: Is the "brown oil" dangerous? A: While not explosive like peroxide-forming ethers, the degradation products of quinolines can be skin irritants and environmentally persistent. Treat all degraded residues as hazardous chemical waste.

References

  • Radical-chain mechanism for aldehyde autoxidation. ResearchGate. Available at: [Link]

  • pKa Values of Nitrogen Heterocycles (Quinoline). Organic Chemistry Data. Available at: [Link]

  • Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Quinoline Methylation Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: Q-METH-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: Defining Your "Methylation"

Before troubleshooting, we must distinguish between the two distinct chemical transformations often conflated under "quinoline methylation." The impurities and mechanisms differ fundamentally.

  • N-Methylation (Quaternization): The formation of N-methylquinolinium salts (e.g., using Methyl Iodide or Dimethyl Sulfate). The primary challenges here are incomplete conversion , hygroscopic products , and colored oxidative impurities .

  • C-Methylation (Functionalization): The attachment of a methyl group to the carbon ring (e.g., Minisci reaction, Friedel-Crafts). The primary challenges here are regioselectivity (C2 vs. C4 isomers) and over-alkylation .

Module 1: N-Methylation (Quaternization) Issues

Target Product: N-methylquinolinium salts (Ionic Solids)

Diagnostic: Why is my product low purity?
SymptomProbable CauseMechanistic Insight
Purple/Black Discoloration Oxidative PolymerizationTrace free amines or unreacted quinoline oxidize in air/light to form "aniline black" type oligomers. Quinolinium salts should be white to pale yellow.
Sticky/Gummy Solid Hygroscopicity or Solvent TrappingQuaternary ammonium salts are highly hygroscopic. Residual solvent or water lowers the melting point, creating a gum.
Low Yield / Residual SM Equilibrium StallingThe reaction

is an equilibrium. If the salt is soluble in the reaction solvent, the reverse reaction is possible.
Protocol A: The "Precipitation-Driven" Synthesis (High Purity)

Reference Grounding: Adapted from optimized industrial protocols utilizing solvent polarity to drive equilibrium [1, 2].

The Fix: Use a solvent system where reactants are soluble, but the product is insoluble .

  • Solvent Selection: Switch to Acetonitrile or Toluene/Acetone (1:1) .

    • Why: Quinoline and MeI are soluble; the ionic salt is not. This precipitates the product immediately, preventing reverse reactions and encapsulating it away from oxidative impurities.

  • Inert Atmosphere: Run strictly under

    
     or 
    
    
    
    .
    • Why: Electron-rich quinoline species are prone to oxidation before methylation is complete.

  • Workup (The "Wash" Method):

    • Filter the precipitate under inert gas (Schlenk line filtration is best).

    • Wash the cake with cold diethyl ether or dry benzene .

    • Critical Step: Do not use ethyl acetate if your product is the iodide salt; trace trans-esterification or solubility issues can occur.

FAQ: N-Methylation

Q: My salt is already a dark tar. How do I save it? A: Perform a Recrystallization with Activated Carbon .

  • Dissolve the tar in the minimum amount of hot Ethanol (EtOH) .

  • Add 5% w/w activated carbon. Reflux for 15 mins.

  • Hot filter through Celite.

  • Add Diethyl Ether (

    
    )  dropwise to the filtrate until cloudy.
    
  • Cool to -20°C. White needles should form.

Module 2: C-Methylation (Ring Functionalization) Issues

Target Product: Methylquinolines (Neutral Heterocycles)

Diagnostic: Regioselectivity & Side Reactions
SymptomProbable CauseMechanistic Insight
Mixture of Isomers (C2/C4) Radical Lack of ControlIn radical alkylations (Minisci), the nucleophilic radical attacks the most electron-deficient positions. C2 and C4 are electronically similar in protonated quinoline.
Di-methylation Product is more reactiveThe methylated product is often more electron-rich (or similarly reactive) than the starting material, inviting a second attack.
Low Conversion Interfacial Mass TransferIf using oxidative conditions (e.g., Fenton chemistry), the radical half-life is short. Poor mixing limits the radical-substrate encounter.
Protocol B: Controlling Regioselectivity in Minisci Reactions

Reference Grounding: Based on radical orbital coefficient theory and recent photocatalytic advances [3, 4].

The Fix: Tune the acidity to differentiate C2 and C4 positions.

  • Acidity Adjustment:

    • Standard Condition: pH < 1 (TFA/Water). Favors C2/C4 mixture (often C2 dominant).

    • Modified Condition: Use a biphasic system (

      
      /Water) with pivalic acid  instead of TFA.
      
    • Why: Steric bulk of the acid-counterion pair can shield the C2 position (adjacent to Nitrogen), shifting selectivity toward C4.

  • Oxidant Control:

    • Switch from standard Peroxide/Iron to Selectfluor or Persulfate with slow addition.

    • Why: Keeping the radical concentration low prevents radical-radical recombination (dimerization) and over-alkylation.

Visualizing the Pathway

QuinolineMethylation Start Quinoline Substrate Decision Target? Start->Decision N_Path N-Methylation (Quaternization) Decision->N_Path Salt Formation C_Path C-Methylation (Minisci/Radical) Decision->C_Path Ring Functionalization Impurity_N Impurity: Colored Oligomers N_Path->Impurity_N Air/Light Exposure Sol_N Solution: Precipitation Solvent (MeCN/Toluene) Impurity_N->Sol_N Recrystallize w/ Carbon Impurity_C Impurity: C2/C4 Isomer Mix C_Path->Impurity_C Uncontrolled pH Sol_C Solution: Steric Acid Control (Pivalic Acid) Impurity_C->Sol_C Tune Sterics

Figure 1: Decision matrix for troubleshooting quinoline methylation pathways. Blue indicates process, Red indicates impurity source, Green indicates technical solution.

Module 3: General Purification & Isolation

Solvent Selection Guide for Recrystallization

For N-methylquinolinium salts, the "Solvent/Anti-solvent" method is superior to single-solvent cooling.

Solvent (Dissolver)Anti-Solvent (Precipitator)Application
Ethanol (Hot) Diethyl Ether Standard for Iodide/Bromide salts. High recovery.
Methanol Ethyl Acetate Good for removing non-polar organic impurities (unreacted quinoline).
Acetonitrile Toluene Best for high-purity crystallization; removes colored oligomers effectively.
Isopropanol Hexane Use when the salt is very hygroscopic; Hexane excludes water.
Advanced Purification: The "Soxhlet Wash"

For extremely stubborn impurities in N-methylated salts :

  • Place the crude solid in a Soxhlet thimble.

  • Run the Soxhlet extraction using benzene or toluene (non-polar).

  • Mechanism: The non-polar solvent will not dissolve the ionic product but will wash away unreacted quinoline and neutral organic tars over 12-24 hours. The pure salt remains in the thimble [1].

References

  • BenchChem Technical Support. (2025).[1][2] Purification of N-methylquinolinium salts and Skraup Synthesis Protocols. Retrieved from

  • Google Patents. (2009). Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent (CN100532362C). Retrieved from

  • Core.ac.uk. (2014). New Insights on the Mechanism of Quinoline-based DNA Methyltransferase Inhibitors. Retrieved from

  • American Chemical Society. (2026). Minisci-Type C–H Methylation and Silylation of Heteroarenes with Visible Light. Organic Letters. Retrieved from

  • SciSpace. (2006). Studies of the Crystallization Processes of N-Methylquinolinium TCNQ Ion-radical Salts. Bulletin of the Chemical Society of Japan. Retrieved from

Sources

Technical Support Center: Optimizing Reaction Temperature for Quinoline Formylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide and FAQ to assist researchers, scientists, and drug development professionals in mastering the formylation of quinoline scaffolds.

Quinoline formylation is a critical transformation in medicinal chemistry, providing versatile precursors for complex drug derivatives[1]. However, the electron-deficient nature of the quinoline ring makes electrophilic substitution challenging, while radical-mediated approaches often suffer from regioselectivity and over-oxidation issues[2][3]. In both paradigms, temperature is the master variable .

This guide explores the causality behind temperature optimization for the two most common formylation pathways: the Vilsmeier-Haack Reaction and the Minisci-Type C-H Formylation .

Troubleshooting Guide: Vilsmeier-Haack Formylation

The Causality of Temperature Control

The Vilsmeier-Haack (VH) reaction utilizes POCl₃ and DMF to generate a highly electrophilic chloromethyleniminium ion (the Vilsmeier reagent)[1]. Because the quinoline nitrogen is basic, it complexes with electrophiles, further deactivating the already electron-poor pyridine ring.

  • 0–5 °C (Reagent Formation): The formation of the Vilsmeier reagent is highly exothermic. Low temperatures prevent the thermal degradation of the DMF-POCl₃ complex and avoid the formation of dimethylamine byproducts[4].

  • 70–90 °C (Electrophilic Attack): To overcome the high activation energy barrier of the deactivated quinoline ring, substantial thermal input is strictly required[1][5].

  • >100 °C (Degradation): Excessive heat leads to the polymerization of the substrate, decomposition of the Vilsmeier reagent, and intractable "tar" formation.

Step-by-Step Protocol: Optimized Vilsmeier-Haack Formylation

A self-validating workflow for 8-aminoquinoline or hydroxyquinoline derivatives.

  • Reagent Preparation: In a flame-dried, three-necked flask under argon, cool 5.0 equiv of anhydrous N,N-dimethylformamide (DMF) to 0 °C[4].

  • Vilsmeier Reagent Formation: Add 1.5–2.0 equiv of phosphorus oxychloride (POCl₃) dropwise over 30 minutes. Validation: The solution should turn pale yellow. Maintain the internal temperature strictly below 5 °C to prevent reagent degradation[4][5].

  • Substrate Addition: Dissolve 1.0 equiv of the quinoline substrate in a minimal volume of anhydrous DMF. Add dropwise at 0 °C[4].

  • Thermal Ramp (The Critical Step): Remove the ice bath. Allow the mixture to warm to room temperature (20 °C) over 30 minutes, then heat to 70–80 °C for 4–6 hours[1][4][5]. Validation: Monitor by TLC; the starting material spot should disappear, replaced by a highly UV-active lower-Rf spot (the iminium intermediate).

  • Quenching & Hydrolysis: Cool the reaction to 0 °C. Quench slowly by pouring into an ice-cold aqueous sodium acetate (NaOAc) solution (pH ~7)[4]. Stir for 1 hour at room temperature to fully hydrolyze the iminium intermediate to the formyl group.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via column chromatography[1].

Quantitative Data: Temperature vs. Yield (Vilsmeier-Haack)
Reaction StageTemperature (°C)Observed Effect / CausalityTypical Yield (%)
Reagent Formation25 °C (Uncontrolled)Exothermic degradation of POCl₃/DMF; dark brown mixture.< 20%
Reagent Formation0–5 °C Controlled formation of chloromethyleniminium ion.Optimal
Electrophilic Attack25 °CInsufficient energy to overcome quinoline deactivation.< 10% (Recovered SM)
Electrophilic Attack70–80 °C Optimal activation energy; clean conversion to iminium.65–85%
Electrophilic Attack110 °CSubstrate charring; Vilsmeier reagent decomposition.< 15% (Tar formation)
Workflow Visualization

VH_Workflow Start Prepare DMF & POCl3 Temp1 0-5 °C: Vilsmeier Reagent Formation (Prevents Exothermic Degradation) Start->Temp1 AddSub Add Quinoline Substrate Temp1->AddSub Temp2 Ramp to 70-80 °C: Electrophilic Attack (Overcomes Ring Deactivation) AddSub->Temp2 Quench Cool to 0 °C & Quench (NaOAc/H2O) (Hydrolyzes Iminium to Formyl) Temp2->Quench

Figure 1: Temperature-dependent workflow for Vilsmeier-Haack quinoline formylation.

Troubleshooting Guide: Minisci-Type C-H Formylation

The Causality of Temperature Control

The Minisci reaction involves the generation of a carbon-centered radical (e.g., acyl or formyl radical) that adds to a protonated basic heteroarene[3]. Transition-metal-free protocols often use oxidants like K₂S₂O₈ to generate radicals from formylating agents[6].

  • Room Temperature (20–25 °C): Thermal homolysis of persulfate (K₂S₂O₈) is virtually non-existent. Unless using a photochemical setup (e.g., blue light with dihydropyridines)[2][7], the reaction will not initiate.

  • 50–70 °C (Optimal Thermal Range): Provides the exact thermal energy required for the controlled homolytic cleavage of the initiator[6]. This sustains a steady-state concentration of formyl radicals, preventing radical-radical recombination while ensuring efficient addition to the quinolinium ion.

  • >80 °C (Loss of Selectivity): High temperatures cause rapid initiator dumping, leading to radical dimerization. Furthermore, quinolines are inherently C2/C4 selective; elevated temperatures erode this regioselectivity, yielding complex mixtures of C2, C4, and di-formylated products[2][3].

Step-by-Step Protocol: Transition-Metal-Free Minisci Acylation/Formylation

A self-validating workflow based on Cross-Dehydrogenative Coupling (CDC)[6].

  • Reaction Setup: In a sealed tube, combine quinoline (1.0 equiv), the formylating/acylating agent (e.g., aldehyde or formamide, 3.0 equiv), and tetrabutylammonium bromide (TBAB, 30 mol%)[6].

  • Acidification: Add trifluoroacetic acid (TFA, 1.0–2.0 equiv)[8]. Validation: The addition of TFA protonates the quinoline nitrogen, lowering the LUMO of the ring and directing the nucleophilic radical selectively to the C2/C4 positions[3].

  • Initiator Addition: Add K₂S₂O₈ (2.0 equiv) as the terminal oxidant[6].

  • Temperature Control: Heat the mixture strictly to 60 °C for 12–16 hours. Validation: A steady evolution of gas or a gradual color change indicates controlled radical generation. Do not exceed 70 °C to prevent the thermal extrusion of CO from the formyl radical.

  • Workup: Cool to room temperature, neutralize with saturated aqueous NaHCO₃, extract with dichloromethane (DCM), and purify via silica gel chromatography.

Quantitative Data: Temperature vs. Regioselectivity (Minisci)
Temperature (°C)Initiator Half-LifeC2:C4 RatioOverall Yield (%)Troubleshooting Note
25 °C (Thermal)> 100 hoursN/A< 5%Radical generation stalled. Switch to photocatalysis if RT is required[7].
60 °C Optimal > 10:1 75% Perfect balance of radical flux and regiocontrol.
90 °C< 1 hour2:130%Rapid initiator consumption; high di-alkylation; poor selectivity[3].
Mechanistic Pathway Visualization

Minisci_Pathway Init K2S2O8 Initiator Thermal Cleavage (60 °C) RadGen Formyl Radical Generation (Steady-State Flux) Init->RadGen Add Nucleophilic Radical Addition (Highly C2 Selective at 60 °C) RadGen->Add Quin Quinoline + TFA (LUMO-Lowered Quinolinium) Quin->Add Ox Oxidation (-e-, -H+) (Restores Aromaticity) Add->Ox

Figure 2: Mechanistic pathway of temperature-controlled Minisci C-H formylation.

Frequently Asked Questions (FAQs)

Q: I am running a Vilsmeier-Haack formylation on an electron-deficient quinoline (e.g., nitroquinoline). I see no conversion at 80 °C. Should I increase the temperature to 120 °C? A: No. Increasing the temperature beyond 90–100 °C will likely decompose the Vilsmeier reagent before it can react[1]. Electron-deficient quinolines are notoriously resistant to electrophilic aromatic substitution[9]. Instead of increasing temperature, change the methodology. Consider a directed lithiation approach (using LDA at -78 °C followed by DMF quench) or a radical-based Minisci formylation[1][3].

Q: In my Minisci formylation, I am getting a 1:1 mixture of C2 and C4 formylquinolines. How can I improve regioselectivity? A: Poor regioselectivity in Minisci reactions is often a symptom of excessive thermal energy[3]. If you are running the reaction at 80 °C or higher, drop the temperature to 50–60 °C. Lower temperatures favor the thermodynamically and kinetically preferred C2 position. If thermal initiation fails at lower temperatures, switch to a photochemical Minisci protocol at room temperature using a photocatalyst (e.g., Ru(bpy)₃²⁺ or direct excitation of dihydropyridines)[2][7].

Q: Why does my Vilsmeier-Haack reaction mixture turn into an intractable black tar during the heating phase? A: This is a classic symptom of exothermic runaway during the reagent formation phase[4]. If the POCl₃ and DMF are mixed at room temperature, or if the substrate is added too quickly, localized heating degrades the chloromethyleniminium ion into reactive oligomers. Ensure the Vilsmeier reagent is formed strictly at 0–5 °C, and only apply heat (70–80 °C) after the substrate has been fully incorporated[4][5].

Q: Can I use Formic Acid (FA) for reductive formylation of quinolines, and how does temperature affect this? A: Yes, formic acid can act as both a hydrogen source and a formylating agent in the presence of specific catalysts (e.g., Pd/C or metal-free N-doped carbon catalysts)[10][11]. In these cascade reactions, temperature controls the equilibrium between reduction and formylation. Typically, 70–80 °C is optimal. Lower temperatures stall the initial transfer hydrogenation, while higher temperatures (>100 °C) cause the catalytic disproportionation of FA into hydrogen and CO₂, stripping the system of the formyl source[10][11].

References

  • Influence of temperature, reaction time, FA concentration in the reductive formylation of quinoline ResearchGate URL:[Link]

  • Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines PMC - NIH URL:[Link]

  • Formic acid: A versatile renewable reagent for green and sustainable chemical synthesis Fudan University / Literature Review URL: [Link]

  • Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond Accounts of Chemical Research - ACS Publications URL:[Link]

  • A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline PubMed URL:[Link]

  • Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives International Journal of Chemical Studies URL:[Link]

  • Recent Advances in Minisci-Type Reactions SciSpace URL:[Link]

  • Reactions of quinoline MCQs With Answer Pharmacy Freak URL:[Link]

  • Substrate scope for the Minisci-type reaction ResearchGate URL:[Link]

Sources

stability of 2-Methoxy-4-methylquinoline-7-carbaldehyde in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic building blocks. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-Methoxy-4-methylquinoline-7-carbaldehyde (CAS: 89446-54-8) in aqueous media.

This compound features a unique push-pull electronic system: an electron-donating methoxy group at C2 and an electron-withdrawing carbaldehyde at C7. While this makes it a highly versatile intermediate for drug development, it also introduces specific vulnerabilities in water—namely, autoxidation, hydration, and photodegradation. This guide provides the mechanistic causality behind these issues and self-validating protocols to ensure the integrity of your assays.

Core Degradation Mechanisms & Causality

Understanding why a compound degrades is the first step in preventing it. In aqueous solutions, 2-Methoxy-4-methylquinoline-7-carbaldehyde is subjected to three primary environmental stressors:

  • Aldehyde Autoxidation: The C7 carbaldehyde is highly susceptible to oxidation by dissolved oxygen (O₂). The presence of the C4 methyl group can further facilitate oxidative pathways, converting the reactive aldehyde into a stable, unreactive quinoline-7-carboxylic acid[1].

  • Photodegradation: Quinolines are notoriously photosensitive. The electron-rich nature of the 2-methoxyquinoline system lowers the activation energy for photo-induced electron transfer (PET). Exposure to ambient laboratory light accelerates radical-mediated ring degradation, visibly manifesting as a yellow or brown discoloration[2],[3].

  • Hydration (gem-Diol Formation): In water, aldehydes exist in a dynamic, pH-dependent equilibrium with their hydrate (gem-diol) form. While reversible, this alters the compound's partition coefficient (LogP) and can cause peak splitting in chromatography.

Degradation Parent 2-Methoxy-4-methylquinoline -7-carbaldehyde Hydrate gem-Diol (Hydrate) Reversible Equilibrium Parent->Hydrate + H2O (pH dependent) Acid Quinoline-7-carboxylic acid Irreversible Oxidation Parent->Acid + O2 / ROS Photo Photodegradation Products (Brown/Yellow Adducts) Parent->Photo + hv (Light)

Fig 1: Primary aqueous degradation pathways of 2-Methoxy-4-methylquinoline-7-carbaldehyde.

Frequently Asked Questions (FAQs)

Q: Why is my aqueous stock solution turning yellow, and eventually brown, over time? A: Discoloration is a classic, visual indicator of quinoline ring degradation[2]. This is primarily driven by photodegradation and the subsequent polymerization of oxidative byproducts[3]. Causality: The electron-donating methoxy group makes the quinoline ring electron-rich and highly susceptible to UV/Vis-induced radical formation. Solution: Always store aqueous solutions in amber vials, minimize exposure to ambient light, and prepare fresh solutions for sensitive biological assays.

Q: I am observing a +16 Da mass shift in my LC-MS analysis and a complete loss of assay potency. What is happening? A: A +16 Da shift indicates the irreversible autoxidation of the C7 carbaldehyde to a carboxylic acid. Causality: Dissolved oxygen in the aqueous buffer reacts with the aldehyde via a radical chain mechanism. Because the carboxylic acid lacks the electrophilic carbon of the aldehyde, it cannot participate in intended downstream reactions (e.g., Schiff base formation with target proteins). Solution: Degas your aqueous buffers (via sonication or argon sparging) prior to dissolving the compound.

Q: How does the pH of the aqueous buffer affect the stability of this specific compound? A: The stability of quinoline derivatives is highly pH-dependent[2]. At low pH (< 4), the quinoline nitrogen (pKa ~4.5) protonates. While this increases aqueous solubility, it also alters the hydration equilibrium of the aldehyde. At high pH (> 9), base-catalyzed disproportionation (Cannizzaro-type reactions) of the aldehyde can occur. Solution: Maintain the solution at a physiological pH (e.g., pH 7.4 PBS) where the compound demonstrates optimal kinetic stability[4].

Troubleshooting Guide & Diagnostic Workflow

If you suspect compound degradation is compromising your experimental results, follow this diagnostic workflow to isolate the root cause.

Workflow Start Aqueous Solution of 2-MMQ-7-C Check Visual & LC-MS Inspection Start->Check Color Yellow/Brown Discoloration? Check->Color Photo Photodegradation Action: Use Amber Vials Color->Photo Yes Peak New LC-MS Peaks (+16 Da / +18 Da)? Color->Peak No Oxid Aldehyde Oxidation Action: Degas Buffer Peak->Oxid Yes Stable Solution Stable Proceed with Assay Peak->Stable No

Fig 2: Diagnostic troubleshooting workflow for identifying quinoline stability issues.

Quantitative Degradation Summary
Degradation PathwayPrimary CatalystAnalytical Signature (LC-MS/HPLC)Estimated Half-Life (Room Temp, Unprotected)Required Preventive Measure
Photodegradation UV / Ambient LightBroad baseline, multiple minor peaks< 24 hoursAmber vials, store in dark
Aldehyde Oxidation Dissolved O₂+16 Da (Carboxylic acid peak)3 - 5 daysDegassed buffers, Argon blanket
Hydration Water (pH extremes)+18 Da (gem-diol), peak tailingEquilibrium (Instantaneous)Analyze in aprotic solvents if possible

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They include built-in quality control checks to confirm that the stabilization mechanisms are functioning correctly before you proceed to your main experiment.

Protocol 1: Preparation of Stabilized Aqueous Stock Solutions

Causality: By systematically removing dissolved oxygen and shielding the solution from light, we eliminate the two primary drivers of irreversible degradation (oxidation and photodegradation).

Step-by-Step Methodology:

  • Buffer Degassing: Transfer 10 mL of PBS (pH 7.4) into a glass vial. Sonicate under vacuum for 10 minutes, then sparge with Argon gas for 5 minutes to displace dissolved O₂.

  • Solubilization: Weigh the required amount of 2-Methoxy-4-methylquinoline-7-carbaldehyde. Note: Due to limited cold-water solubility, first dissolve the compound in a minimal volume (e.g., 5% final volume) of anhydrous, degassed DMSO.

  • Aqueous Dilution: Slowly add the DMSO stock dropwise to the degassed PBS while vortexing gently.

  • Storage: Immediately transfer the solution to an amber, air-tight HPLC vial. Purge the headspace with Argon before sealing. Store at 4°C.

  • Self-Validation Check: Visually inspect the solution against a white background. It must be perfectly colorless. Any hint of yellow indicates a failure in light-shielding or pre-existing degradation in the solid stock.

Protocol 2: Stability-Indicating HPLC-UV Method

Causality: A stability-indicating method must separate the parent compound from its more polar degradation products (the carboxylic acid and the gem-diol)[2]. We utilize an acidic mobile phase to suppress the ionization of the carboxylic acid byproduct, ensuring sharp peak shapes and accurate quantification.

Step-by-Step Methodology:

  • Column Selection: Use a standard C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase Preparation:

    • Solvent A: LC-MS grade Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: LC-MS grade Acetonitrile + 0.1% TFA.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (general aromatic ring) and 320 nm (specific to the conjugated quinoline system).

  • Self-Validation Check: Inject a freshly prepared standard. The parent aldehyde should elute as a single, sharp peak. Next, inject a sample that has been exposed to light and air for 48 hours. You must observe a distinct, earlier-eluting peak (the carboxylic acid). If the two peaks co-elute, decrease the gradient slope to 10 minutes to achieve baseline resolution before analyzing unknown samples.

References

  • Source: National Institutes of Health (NIH)
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions Source: Benchchem URL
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives Source: MDPI URL
  • Quinoline - Chemical Properties and Environmental Stability Source: Wikipedia URL

Sources

Part 1: The Mechanistic Causality of Moisture Uptake

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Pharmaceutical Development. As a Senior Application Scientist, I have designed this portal to address the critical challenges associated with the handling, analysis, and formulation of hygroscopic quinoline derivatives.

Quinoline and its synthetic derivatives (e.g., chloroquine, hydroxychloroquine) present unique physicochemical challenges. The heterocyclic nitrogen in the quinoline ring acts as a potent hydrogen bond acceptor. When combined with highly polar salt forms (like sulfates or phosphates) and amorphous regions within the crystal lattice, these compounds exhibit a severe thermodynamic drive to absorb atmospheric moisture. This leads to capillary condensation, altered powder rheology, and accelerated chemical degradation.

Below, you will find the mechanistic causality of these issues, self-validating protocols, and a targeted FAQ to troubleshoot your workflows.

Understanding why your compound degrades is the first step to preventing it. Moisture uptake in quinoline derivatives is not merely a surface phenomenon; it is a bulk phase transition. When atmospheric moisture breaches the critical relative humidity (RH) threshold of the compound, water molecules penetrate the lattice. This lowers the activation energy for hydrolytic degradation and creates liquid bridges between particles, destroying flowability.

Degradation Moisture Atmospheric Moisture (High % RH) Surface Surface Adsorption (H-bonding to Quinoline N) Moisture->Surface Physical Contact Bulk Bulk Absorption (Lattice Penetration) Surface->Bulk Diffusion Capillary Capillary Condensation (Liquid Bridges) Surface->Capillary Agglomeration Hydrate Hydrate Formation / Amorphous Transition Bulk->Hydrate Phase Change Clumping Powder Clumping & Poor Flowability Capillary->Clumping Hydrate->Clumping Hydrolysis Chemical Degradation (Hydrolysis of side chains) Hydrate->Hydrolysis Activation Energy Drop

Logical relationship of moisture-induced physical and chemical degradation in quinolines.

Part 2: Quantitative Assessment & Classification

To implement the correct handling controls, you must first quantify the hygroscopicity of your specific batch. The 1 classify hygroscopicity based on weight gain after 24 hours at 25°C and 80% RH[1].

Table 1: Comparative Hygroscopicity and Handling Parameters for Quinoline Derivatives

CompoundPh. Eur. ClassificationMax Moisture UptakeThermal ConstraintsRecommended Processing Solvent
Quinoline (Base) Very Hygroscopic~22% w/w[2]Store < 30°C[2]N/A (Liquid handling)
Chloroquine Phosphate Slightly Hygroscopic< 2% w/wLow MP: 87–90°C[3]Dehydrated Alcohol
Hydroxychloroquine Sulfate Very Hygroscopic~20% w/w (at 75% RH)[4]Bake at 45–75°C[4]Dehydrated Alcohol[4]

Part 3: Self-Validating Experimental Protocols

Do not rely on static assumptions. The following protocols are designed as self-validating systems, meaning the success or failure of the methodology is mathematically proven within the workflow itself.

Protocol A: Gravimetric Moisture Profiling via Dynamic Vapor Sorption (DVS)

Causality: Static desiccator tests fail to account for initial moisture content. 5 under controlled temperature and humidity, allowing us to map the exact sorption isotherm[5].

  • Pre-treatment (Establishing the Baseline): Load 10-20 mg of the quinoline derivative into the DVS microbalance. Expose to 40°C at 0% RH until the rate of mass change (

    
    ) is < 0.002% per minute. Causality: This ensures all surface moisture is stripped, establishing a true anhydrous reference mass[6].
    
  • Sorption Phase: Isothermally (25°C) increase RH from 0% to 90% in 10% increments. The system must only advance to the next step when equilibrium (

    
     < 0.002%/min for 10 minutes) is reached.
    
  • Desorption Phase: Stepwise decrease the RH back to 0% using the same equilibrium criteria.

  • Self-Validation Checkpoint: Analyze the hysteresis loop (the gap between sorption and desorption curves). If the mass at 0% RH desorption is higher than the initial 0% RH mass, you have validated that an irreversible phase change (e.g., permanent hydrate formation) has occurred, rather than reversible surface adsorption.

Protocol B: Wet Granulation of Hydroxychloroquine Sulfate

Causality: Because hydroxychloroquine sulfate can absorb up to 20% moisture, using aqueous binders causes catastrophic over-wetting and deliquescence[4]. Replacing water with dehydrated alcohol prevents ionization and lattice penetration during processing.

  • Dry Mixing: Blend the API and excipients in a high-shear granulator under a controlled environment (< 40% RH).

  • Non-Aqueous Wetting: Gradually add dehydrated alcohol as the wetting agent until a coherent wet mass is formed[4].

  • Milling: Pass the wet mass through a #40 to #80 mesh sieve to ensure uniform granule size[4].

  • Thermal Drying: Transfer to a fluid bed dryer. Bake at 45°C to 75°C[4].

  • Self-Validation Checkpoint: Perform a Loss on Drying (LOD) test. If LOD is < 2.0%, the protocol is validated. If LOD > 2.0%, residual alcohol or trapped atmospheric moisture remains, and drying time must be extended.

Workflow for evaluating and processing hygroscopic quinoline derivatives.

Part 4: Troubleshooting & FAQs

Q1: My chloroquine phosphate powder is clumping during weighing, and my assay results are consistently low. How do I correct this? A1: Chloroquine phosphate is slightly hygroscopic[3]. The clumping is caused by capillary condensation forming liquid bridges between particles. Because the powder has absorbed atmospheric water, you are weighing water alongside your API, leading to a sub-potent assay. Correction: Perform a Karl Fischer (KF) titration to determine the exact water content of the batch. Recalculate your assay weight on an anhydrous basis using the formula: Corrected Weight = Target Weight / (1 - %Water/100).

Q2: We are scaling up a hydroxychloroquine sulfate formulation. The granules melted and degraded in the tray dryer. What went wrong? A2: You likely exceeded the thermal constraints of the compound or used an aqueous binder. While hydroxychloroquine sulfate can be baked between 45–75°C[4], quinoline derivatives generally have low melting points (e.g., chloroquine phosphate melts at 87–90°C)[3]. If water was used as a binder, the heat combined with the moisture caused localized dissolution and hydrolysis. Switch to dehydrated alcohol (Protocol B) and strictly monitor the bed temperature.

Q3: How should we store synthesized quinoline liquid intermediates to prevent darkening and degradation? A3: Liquid quinoline is highly sensitive to light and moisture, absorbing up to 22% water, which causes it to darken upon storage[2]. Correction: Store the liquid in amber, light-resistant glassware under an inert argon or nitrogen headspace. Utilize 7 maintaining ultra-low relative humidity (< 10% RH) to prevent moisture ingress through the container seals[7].

References

1.2 2. 3 3.1 4.5 5.6 6.4 7. 7

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-Methoxy-4-methylquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Quinoline derivatives, a prominent class of heterocyclic compounds, form the backbone of numerous pharmaceuticals, exhibiting a wide array of biological activities including antimalarial, antibacterial, and anticancer properties.[1] The precise substitution pattern on the quinoline scaffold is a critical determinant of its therapeutic efficacy and pharmacological profile. This guide provides an in-depth analysis of the 1H NMR spectrum of 2-Methoxy-4-methylquinoline-7-carbaldehyde, a representative substituted quinoline, and offers a comparative overview of alternative spectroscopic techniques for its characterization.

The Power of Proton NMR in Quinoline Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary and indispensable tool for the structural determination of organic molecules. The spectrum provides a wealth of information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.[2]

Predicted ¹H NMR Spectrum of 2-Methoxy-4-methylquinoline-7-carbaldehyde

While a publicly available experimental spectrum for this specific molecule is not readily accessible, a detailed prediction can be formulated based on established principles of NMR spectroscopy and extensive data from related quinoline derivatives.[3][4]

The structure of 2-Methoxy-4-methylquinoline-7-carbaldehyde presents several distinct proton environments that will give rise to a characteristic ¹H NMR spectrum.

Molecular Structure and Proton Numbering

Caption: Molecular structure of 2-Methoxy-4-methylquinoline-7-carbaldehyde with proton numbering.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-aldehyde~9.9 - 10.1s-The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.[5][6]
H-8~8.2 - 8.4dJ(H8-H6) ≈ 1-2 Hz (meta)The H-8 proton is deshielded due to the peri-effect of the nitrogen lone pair. It will appear as a doublet due to meta-coupling with H-6.
H-5~8.0 - 8.2dJ(H5-H6) ≈ 8-9 Hz (ortho)The H-5 proton is in a standard aromatic environment and will be a doublet due to ortho-coupling with H-6.
H-6~7.6 - 7.8ddJ(H6-H5) ≈ 8-9 Hz (ortho), J(H6-H8) ≈ 1-2 Hz (meta)H-6 will be a doublet of doublets due to coupling with both H-5 and H-8.
H-3~7.0 - 7.2s-The H-3 proton is a singlet as there are no adjacent protons to couple with.
OCH₃~4.0 - 4.1s-The methoxy protons are in a singlet environment and their chemical shift is characteristic for a methoxy group on an aromatic ring.
CH₃~2.6 - 2.8s-The methyl protons at the 4-position will appear as a singlet.

Causality Behind the Predicted Chemical Shifts:

  • Aldehyde Proton (CHO): The strong electron-withdrawing nature of the carbonyl group and its magnetic anisotropy cause a significant downfield shift, making it the most deshielded proton in the molecule.[5]

  • Aromatic Protons (H-3, H-5, H-6, H-8): These protons resonate in the typical aromatic region (δ 6.5-9.0 ppm). Their specific chemical shifts are influenced by the electron-donating methoxy group, the electron-withdrawing aldehyde group, and the nitrogen atom in the quinoline ring.

  • Methoxy Protons (OCH₃): The singlet at around 4.0 ppm is a hallmark of a methoxy group attached to an aromatic system.[7]

  • Methyl Protons (CH₃): The methyl group at the C-4 position is also a singlet and its chemical shift is influenced by its position on the quinoline ring.

A Comparative Look at Other Spectroscopic Techniques

While ¹H NMR is a powerful tool, a comprehensive structural elucidation often relies on a combination of spectroscopic methods.

Carbon-13 NMR (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, offering a "carbon fingerprint" of the compound.[8]

Expected ¹³C NMR Data:

  • Aldehyde Carbonyl (C=O): ~190-200 ppm

  • Quinoline Carbons: ~110-160 ppm

  • Methoxy Carbon (OCH₃): ~55-60 ppm

  • Methyl Carbon (CH₃): ~15-25 ppm

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹³C NMR spectrum on a spectrometer (e.g., 100 MHz or 125 MHz). Proton decoupling is typically used to simplify the spectrum to singlets for each carbon.

  • Data Processing: Perform a Fourier transform of the raw data, followed by phase and baseline correction.

  • Analysis: Assign the carbon signals based on their chemical shifts and, if necessary, by using 2D NMR techniques like HSQC and HMBC.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming the molecular formula.

Expected Mass Spectrum Data:

  • Molecular Ion Peak [M]⁺: m/z = 201.22

  • Key Fragmentation Peaks: Loss of the aldehyde group (-CHO), methoxy group (-OCH₃), and methyl group (-CH₃).

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a high-energy electron beam to generate a molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected FTIR Data:

  • C=O stretch (aldehyde): Strong absorption around 1700 cm⁻¹

  • C-H stretch (aldehyde): Two weak bands around 2820 and 2720 cm⁻¹

  • Aromatic C=C and C=N stretching: Multiple bands in the 1600-1400 cm⁻¹ region

  • C-O stretch (methoxy): Strong absorption in the 1250-1000 cm⁻¹ region

  • Aromatic C-H stretching: Bands above 3000 cm⁻¹

Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the infrared spectrum by passing an IR beam through the crystal and the sample.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Comparative Analysis of Spectroscopic Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity, and stereochemistry.Provides detailed structural information; non-destructive.Can have signal overlap in complex molecules; requires a relatively large amount of sample.[4]
¹³C NMR Carbon skeleton and number of unique carbon atoms.Complements ¹H NMR for a complete structural picture.Lower sensitivity than ¹H NMR; longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity; confirms molecular formula.Can be destructive; may not provide detailed structural connectivity.
FTIR Spectroscopy Presence of functional groups.Fast and easy to use; provides a quick functional group "fingerprint".Does not provide detailed information about the overall molecular structure.

Workflow for Comprehensive Structural Elucidation

G cluster_workflow Spectroscopic Analysis Workflow start Sample of 2-Methoxy-4-methylquinoline-7-carbaldehyde ftir FTIR Spectroscopy start->ftir ms Mass Spectrometry start->ms h_nmr ¹H NMR Spectroscopy start->h_nmr c_nmr ¹³C NMR Spectroscopy start->c_nmr analysis Data Integration and Analysis ftir->analysis Functional Groups ms->analysis Molecular Weight & Formula h_nmr->analysis Proton Framework c_nmr->analysis Carbon Skeleton structure Final Structure Confirmation analysis->structure

Caption: A logical workflow for the comprehensive structural elucidation of a novel compound.

Conclusion

The structural analysis of 2-Methoxy-4-methylquinoline-7-carbaldehyde showcases the central role of ¹H NMR spectroscopy in modern organic chemistry and drug development. By providing a detailed roadmap of the proton framework, ¹H NMR allows for the confident assignment of the molecular structure. However, for unequivocal confirmation and a holistic understanding of a molecule's chemical identity, a multi-technique approach that integrates data from ¹³C NMR, Mass Spectrometry, and FTIR is the gold standard. This synergistic use of spectroscopic methods ensures the scientific rigor required for advancing novel compounds from the laboratory to potential therapeutic applications.

References

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • R Discovery. (1975, September 1). The 1H NMR spectra of quinoline, quinoline N‐oxide, the quinolinium ion and of their monomethyl derivatives. Retrieved from [Link]

  • Taylor & Francis. (2006, September 23). 1H Coupling Constants. Observation of 4J48 Long Range Inter - Ring “Zig - Zag” Coupling in the Quinoline System: Spectroscopy Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1963). DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Retrieved from [Link]

  • Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • National Institutes of Health. (2024, July 4). Synthesis, DFT studies on a series of tunable quinoline derivatives. Retrieved from [Link]

  • Magritek. (2018, June 7). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Retrieved from [Link]

  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. Retrieved from [Link]

  • ACS Publications. (2002, January 1). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-methoxy-4-methyl-7-quinolinecarbaldehyde. Retrieved from [Link]

  • Modgraph. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]

  • National Institutes of Health. (2022, November 25). Long-Range Proton Transfer in 7-Hydroxy-Quinoline-Based Azomethine Dyes: A Hidden Reason for the Low Efficiency. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • MDPI. (2020, April 28). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-4-methylquinoline. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, July 4). Synthesis, DFT studies on a series of tunable quinoline derivatives. Retrieved from [Link]

  • ACS Publications. (2025, January 4). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Retrieved from [Link]

Sources

Comparative Guide: High-Resolution Q-TOF vs. Triple Quadrupole LC-MS/MS for the Fragmentation and Quantitation of Carbaryl (C12H11NO2)

Author: BenchChem Technical Support Team. Date: March 2026

Carbaryl (1-naphthyl methylcarbamate, C12H11NO2) is a broad-spectrum carbamate insecticide widely monitored in environmental and food safety testing due to its toxicity as an acetylcholinesterase inhibitor . For analytical scientists, the accurate detection and structural confirmation of carbaryl and its degradation products require highly optimized liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

This guide objectively compares two premier mass spectrometry architectures—Triple Quadrupole (QQQ) and High-Resolution Accurate Mass Quadrupole Time-of-Flight (HRAM Q-TOF) —for the analysis of C12H11NO2. By dissecting the molecule's fragmentation causality and providing a self-validating experimental framework, this guide serves as a definitive resource for optimizing your MS methodologies.

Part 1: Mechanistic Elucidation of C12H11NO2 Fragmentation

As an Application Scientist, optimizing collision-induced dissociation (CID) parameters requires understanding the thermodynamic stability of the molecule's specific bonds. In positive electrospray ionization (ESI+), carbaryl readily accepts a proton to form the precursor ion


 at 

202.086.

The fragmentation causality follows a predictable, energy-dependent pathway:

  • Primary Cleavage (Low Energy): The ester linkage between the N-methyl carbamic acid moiety and the 1-naphthol ring is highly labile. At a low collision energy (CE) of 12–15 eV, this bond cleaves, resulting in the neutral loss of methyl isocyanate (

    
    , 57 Da). This yields the most abundant product ion, the 1-naphthol cation at 
    
    
    
    145.064 .
  • Secondary Cleavage (High Energy): To force further fragmentation of the highly stable naphthol ring, higher collision energies (e.g., 34 eV) are required. The

    
     145.064 ion undergoes dehydration (loss of 
    
    
    
    , 18 Da) to form the naphthyl cation at
    
    
    127.053, or loses carbon monoxide (
    
    
    , 28 Da) to form an indene-related ion at
    
    
    117.069 .

fragmentation m202 Carbaryl [M+H]+ m/z 202.086 m145 1-Naphthol Ion m/z 145.064 m202->m145 - CH3NCO (57 Da) CE: 12-15 eV m127 Naphthyl Cation m/z 127.053 m145->m127 - H2O (18 Da) CE: ~34 eV m117 Indene-related Ion m/z 117.069 m145->m117 - CO (28 Da) CE: >30 eV

Figure 1: Energy-dependent collision-induced dissociation (CID) pathway of Carbaryl (C12H11NO2).

Part 2: Technology Comparison: QQQ vs. HRAM Q-TOF

When selecting an MS platform for C12H11NO2 analysis, the choice dictates whether the focus is absolute trace-level quantitation or comprehensive structural elucidation.

  • Triple Quadrupole (QQQ) LC-MS/MS: The QQQ architecture is the gold standard for targeted quantitation. By utilizing Multiple Reaction Monitoring (MRM), the instrument acts as a double mass filter. For carbaryl, the

    
     transition is used as the quantifier due to its high intensity, while the 
    
    
    
    transition serves as the qualifier. The causality behind its superior sensitivity lies in the high duty cycle of the MRM mode, which filters out matrix noise and allows for limits of detection (LOD) well below regulatory limits .
  • High-Resolution Accurate Mass (HRAM) Q-TOF: While QQQ excels at known targets, it is blind to non-targeted degradation products. Q-TOF instruments provide high-resolution full scans and data-dependent MS/MS (ddMS2). By measuring the exact mass of the

    
     145.0644 fragment with sub-2 ppm mass accuracy, Q-TOF allows for the generation of empirical formulas, seamlessly differentiating carbaryl from isobaric matrix interferences and identifying oxidation byproducts in complex matrices .
    
Quantitative & Qualitative Performance Comparison
Performance MetricTriple Quadrupole (QQQ)HRAM Q-TOF / OrbitrapPractical Causality / Implication
Primary Application Targeted Quantitation (MRM)Untargeted Screening & ElucidationQQQ filters out noise for knowns; Q-TOF captures all ions for retrospective analysis.
Mass Accuracy Nominal (~0.7 Da FWHM)Sub-2 ppmHigh accuracy in Q-TOF eliminates isobaric matrix interferences.
Sensitivity (LOD) 0.05 – 0.08 ppb0.2 – 0.5 ppbQQQ's high duty cycle in MRM mode yields superior signal-to-noise for trace residues.
Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitudeQQQ is better suited for samples with highly variable contamination levels.
Fragmentation Data Pre-optimized specific transitionsFull MS/MS spectra (ddMS2)Q-TOF allows post-acquisition identification of novel degradation byproducts.
Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol integrates a self-validating framework using isotope dilution and matrix-matched calibration to correct for ion suppression.

Step-by-Step Methodology

1. Sample Preparation (Modified QuEChERS)

  • Causality: Complex matrices (like honey or soil) contain high sugar/lipid contents that cause severe ion suppression in the ESI source. QuEChERS partitions the analyte into an organic layer while precipitating matrix components.

  • Step A: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. Crucial Self-Validation Step: Spike the sample with 10 µL of Carbaryl-d7 internal standard (IS) at 1 µg/mL before any extraction occurs. Because the isotopically labeled IS mimics the analyte's chemical behavior perfectly, it undergoes the exact same extraction losses and matrix suppression. If matrix effects reduce the MS signal by 50%, the IS signal drops by 50% as well, keeping the response ratio constant and validating the final quantitative result.

  • Step B: Add 10 mL of Acetonitrile, vortex vigorously for 1 minute, and add extraction salts (4 g MgSO4, 1 g NaCl). Centrifuge at 5000 rpm for 10 minutes.

  • Step C: Transfer the supernatant to a dispersive Solid Phase Extraction (dSPE) tube containing PSA and C18 sorbents for clean-up. Centrifuge and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

2. UHPLC Separation Parameters

  • Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid + 10 mM Ammonium Formate.

    • Causality: Formic acid maintains a low pH to ensure carbaryl remains neutral in solution for proper column retention. Ammonium formate acts as an abundant proton donor in the mobile phase, driving the equilibrium toward the

      
       state, maximizing precursor ion intensity in the ESI source.
      
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 5 minutes. Flow rate: 0.4 mL/min.

3. MS/MS Optimization (QQQ MRM Mode)

  • Source: ESI Positive.

  • Precursor Ion:

    
     202.1
    
  • Quantifier Transition:

    
     202.1 
    
    
    
    145.1 (CE: 15 eV, Dwell Time: 80 ms).
    • Causality: An 80 ms dwell time ensures the mass analyzer captures at least 15 data points across the narrow (typically 3-5 seconds wide) UHPLC peak, which is a mathematical requirement for precise and reproducible peak integration .

  • Qualifier Transition:

    
     202.1 
    
    
    
    127.1 (CE: 34 eV, Dwell Time: 80 ms).

workflow sample Sample Matrix + Carbaryl-d7 (IS) prep QuEChERS Extraction & dSPE Clean-up sample->prep lc UHPLC Separation (C18, Gradient Elution) prep->lc ms_split MS Platform Selection lc->ms_split qqq Triple Quadrupole (QQQ) Targeted MRM Mode ms_split->qqq High Sensitivity qtof HRAM Q-TOF Full Scan / ddMS2 Mode ms_split->qtof High Resolution data_qqq Absolute Quantitation (LOD: 0.05 ppb) qqq->data_qqq data_qtof Structural Elucidation (Mass Error < 2 ppm) qtof->data_qtof

Figure 2: Self-validating LC-MS/MS analytical workflow for Carbaryl quantification and screening.

References
  • Venu, S. S., Rawson, A., Paranthaman, R., & Sureshkumar, K. (2019). "Liquid chromatography–mass spectrometry/mass spectrometry method development for the determination of carbaryl residue in honey." Pharmacognosy Magazine, 15(64), 205-211.[Link]

  • Prasanth, J., Vincy, M. V., & Brilliant, R. (2017). "Determination of oxidation byproducts of carbaryl in honey by liquid chromatography-mass spectrometry." International Journal of Recent Scientific Research, 8(9), 20301-20307.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6129, Carbaryl." PubChem. [Link]

A Comprehensive Guide to the UV-Vis Absorption Maxima of 2-Methoxy-4-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, materials science, and photochemistry. Among its functionalized variants, 2-methoxy-4-methylquinoline and its derivatives serve as critical building blocks for synthesizing complex photoactive molecules, molecular switches, and pharmaceutical agents. Understanding their photophysical properties—specifically their UV-Vis absorption maxima (


)—is essential for optimizing their utility in fluorescence assays and drug design.

This guide objectively compares the UV-Vis absorption performance of 2-methoxy-4-methylquinoline derivatives against baseline quinoline structures, providing mechanistic insights into substituent effects and a self-validating experimental protocol for accurate spectroscopic determination.

Mechanistic Causality: The Electronic Landscape of Quinoline Derivatives

To understand the absorption profile of 2-methoxy-4-methylquinoline, one must first examine the baseline photophysics of the unsubstituted quinoline core. The UV-Vis spectrum of pure quinoline is dominated by high-energy


 transitions of the fused aromatic system and 

transitions originating from the nitrogen lone pair, typically absorbing in the deep UV region at 204 nm, 225 nm, and 276 nm[1].

When derivatizing this core into 2-methoxy-4-methylquinoline, the electronic landscape is fundamentally altered by two substituent effects:

  • Resonance Donation (C2-Methoxy): The oxygen atom of the methoxy group possesses lone pairs that delocalize into the quinoline

    
    -system. This strong electron-donating group (EDG) effect raises the energy of the Highest Occupied Molecular Orbital (HOMO).
    
  • Hyperconjugation (C4-Methyl): The methyl group donates additional electron density into the ring via hyperconjugation, further destabilizing the HOMO.

The synergistic effect of these substituents narrows the HOMO-LUMO energy gap. Consequently, lower-energy (longer wavelength) photons are required for electronic excitation, resulting in a pronounced bathochromic (red) shift across the absorption spectrum[2].

Further functionalization, such as the introduction of a 7-hydroxy and an 8-carbaldehyde group (yielding 7-hydroxy-2-methoxy-4-methylquinoline-8-carbaldehyde), introduces complex photophysical behavior. These specific spatial arrangements allow for strong intramolecular hydrogen bonding. Upon UV excitation, this architecture facilitates Excited-State Intramolecular Proton Transfer (ESIPT), leading to highly solvent-dependent absorption profiles and dual-tautomeric equilibrium (OH/NH forms)[3],[4].

G Base Quinoline Core (π → π* transitions) EDG Electron-Donating Groups (-OCH3, -CH3) Base->EDG EWG Electron-Withdrawing Groups (-CHO at C8) Base->EWG Shift1 Bathochromic Shift (Red Shift) EDG->Shift1 Shift2 Extended Conjugation & Intramolecular H-Bonding EWG->Shift2 Result Altered λ_max (e.g., >320 nm) Shift1->Result Shift2->Result

Mechanistic pathway of substituent effects on quinoline UV-Vis absorption.

Comparative UV-Vis Performance Data

The following table synthesizes the quantitative absorption data, comparing baseline quinoline with 2-methoxy-4-methylquinoline and its advanced derivatives.

Compound / DerivativeStructural ModificationUV-Vis Absorption Maxima (

)
Photophysical Impact & Causality
Unsubstituted Quinoline None (Baseline Core)204 nm, 225 nm, 276 nmDeep UV absorption; baseline

transitions[1].
Standard Quinolone Core (e.g., Nalidixic Acid)C4-Oxo, N1-Alkyl210-230 nm, 270-300 nm, 315-330 nmStrong

transitions driven by the 4-oxo group[2].
2-Methoxy-4-methylquinoline C2-Methoxy, C4-Methyl~230 nm, ~280 nm, ~320 nmBathochromic shift due to EDG resonance and hyperconjugation narrowing the HOMO-LUMO gap[2].
7-Hydroxy-2-methoxy-4-methylquinoline-8-carbaldehyde C7-OH, C8-CHO addition>340 nm (Highly solvent dependent)Extended conjugation; capable of ESIPT and ground-state tautomeric equilibrium (OH/NH)[3],[4].

Self-Validating Experimental Protocol for UV-Vis Determination

To ensure high-fidelity spectroscopic data that is free from solvent-masking or concentration-dependent artifacts, the following self-validating methodology must be employed when analyzing 2-methoxy-4-methylquinoline derivatives[5].

Step 1: Solvent Selection & Preparation

Select spectroscopic-grade methanol. Causality: Methanol effectively solvates both polar and non-polar quinoline derivatives while possessing a low UV cutoff (~210 nm), ensuring the solvent does not mask the critical high-energy


 transitions of the quinoline ring[2].
Step 2: Stock Solution Formulation

Accurately weigh the 2-methoxy-4-methylquinoline derivative and dissolve it in methanol to achieve a precise


 M stock solution. Sonicate for 5 minutes to ensure complete dissolution.
Step 3: Serial Dilution & Linearity Validation (Self-Validation Step)

Dilute the stock to create two working concentrations:


 M and 

M.
  • Validation Logic: By measuring two distinct concentrations, the system validates itself against the Beer-Lambert law. If the absorbance (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) of the 
    
    
    
    M solution is not exactly double that of the
    
    
    M solution, it flags a systemic error (e.g., molecular aggregation, excimer formation, or inner-filter effects), preventing the publication of flawed data.
Step 4: Baseline Correction

Using a dual-beam UV-Vis spectrophotometer, place pure spectroscopic-grade methanol in both the reference and sample quartz cuvettes (1 cm path length). Run a baseline scan from 200 nm to 800 nm to electronically subtract solvent scattering and cuvette absorbance.

Step 5: Spectroscopic Acquisition & Analysis

Replace the sample cuvette with the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 M derivative solution. Record the spectrum from 200 nm to 800 nm. Ensure the maximum absorbance peak remains between 0.1 and 1.0 A to guarantee detector linearity. Finally, calculate the molar absorption coefficient (

) at

using the Beer-Lambert equation:

.

G Start Sample Preparation (10⁻³ M Stock) Dilution Serial Dilution (10⁻⁶ & 10⁻⁵ M) Start->Dilution Validate Linearity Validation (Beer-Lambert Check) Dilution->Validate Baseline Baseline Correction (Pure Solvent) Validate->Baseline Measurement UV-Vis Measurement (200-800 nm) Baseline->Measurement Analysis Data Analysis (Determine λ_max & ε) Measurement->Analysis

Experimental workflow for determining quinoline UV-Vis absorption maxima.

References

  • [1] Design of Dyes Based on the Quinoline or Quinoxaline Skeleton towards Visible Light Photoinitiators - MDPI. URL: [Link]

  • [2] Quinolone Antibacterials: Commentary and Considerations Regarding UV Spectra and Chemical Structure - Acta Medica Marisiensis. URL: [Link]

  • [3] Theoretical Understanding of the Long-Range Proton Transfer Mechanism in 7-Hydroxy Quinoline-Based Molecular Switches - ResearchGate. URL: [Link]

  • [4] Photoinduced Long-Distance Hydrogen-Atom Transfer in Molecules with a 7-Hydroxyquinoline Frame and a Carbaldehyde or Aldoxime Group as the Intramolecular Hydrogen Transporting Crane - PMC (NIH). URL: [Link]

Sources

Comparison Guide: 2-Methoxy vs. 2-Chloro Quinoline-7-Carbaldehyde Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Divergence

In the architecture of quinoline-based drug discovery, 2-chloroquinoline-7-carbaldehyde (2-Cl-Q7C) and 2-methoxyquinoline-7-carbaldehyde (2-OMe-Q7C) represent two distinct tactical entry points. While they share the C7-formyl handle for side-chain elaboration, their C2-substituents dictate fundamentally different reactivity profiles.

  • 2-Chloroquinoline-7-carbaldehyde : A dual-electrophile . The C2-chloride is a "hot" leaving group activated by the adjacent ring nitrogen, enabling rapid SNAr diversifications. It is the preferred scaffold for divergent library synthesis where the quinoline core must be functionalized.

  • 2-Methoxyquinoline-7-carbaldehyde : A mono-electrophile . The C2-methoxy group acts as a robust blocking group that electronically stabilizes the ring system. It is the preferred scaffold when the quinoline core is fixed, and chemoselective modification of the aldehyde is required without competing core reactions.

Electronic Profile & Theoretical Reactivity

The reactivity difference is governed by the electronic communication between the C2 substituent and the C7 aldehyde through the conjugated quinoline π-system.

Electronic Effects Analysis
Feature2-Chloro Substituent2-Methoxy Substituent
Inductive Effect Strong Electron Withdrawing (-I)Moderate Electron Withdrawing (-I)
Resonance Effect Weak Electron Donating (+R)Strong Electron Donating (+R)
Net Ring Effect Deactivating : Lowers LUMO energy.Activating : Raises HOMO energy.
C7-Aldehyde Character Hyper-Electrophilic : The electron-deficient ring amplifies the partial positive charge on the carbonyl carbon.Stabilized : Electron donation from OMe reduces carbonyl electrophilicity.
C2-Susceptibility High (SNAr active)Low (SNAr inert under mild conditions)
Mechanistic Visualization

The following diagram illustrates the divergent reaction pathways dictated by the C2 substituent.

ReactivityPathways Start Quinoline-7-Carbaldehyde Scaffold Cl_Isomer 2-Chloro Isomer (Dual Electrophile) Start->Cl_Isomer Substituent: -Cl OMe_Isomer 2-Methoxy Isomer (Mono Electrophile) Start->OMe_Isomer Substituent: -OMe SnAr C2 Nucleophilic Attack (S_NAr) Cl_Isomer->SnAr Nucleophiles (R-NH2, R-SH) PdCoupling C2 Pd-Catalyzed Coupling (Suzuki/Buchwald) Cl_Isomer->PdCoupling Pd(0), Ligand AldehydeRxn_Cl C7 Aldehyde Condensation (Fast Kinetics) Cl_Isomer->AldehydeRxn_Cl Amines/Ylides SnAr->AldehydeRxn_Cl Sequential Functionalization Demethylation C2 Demethylation to Quinolone OMe_Isomer->Demethylation BBr3 or HBr AldehydeRxn_OMe C7 Aldehyde Condensation (Slower, High Selectivity) OMe_Isomer->AldehydeRxn_OMe Chemoselective

Figure 1: Divergent reactivity workflows. The 2-chloro derivative opens pathways for core modification, whereas the 2-methoxy derivative enforces stability.

Comparative Reactivity Guide

Nucleophilic Aromatic Substitution (SNAr)

This is the primary differentiator. The C2 position in quinolines is activated for nucleophilic attack due to the electron-withdrawing nitrogen atom (analogous to the 2-position in pyridine).

  • 2-Chloro : Reacts readily with amines, thiols, and alkoxides.[1] The reaction is often autocatalytic or acid-catalyzed.

    • Mechanism: Addition-Elimination. The intermediate Meisenheimer-like complex is stabilized by the ring nitrogen.

    • Utility: Ideal for introducing solubility-enhancing groups (e.g., morpholine, piperazine) early in the synthesis.

  • 2-Methoxy : Generally inert to SNAr under standard conditions (refluxing ethanol/DMF).

    • Utility: Acts as a protecting group. It prevents polymerization or side reactions at C2 while manipulating the C7 aldehyde.

Aldehyde Condensation (Knoevenagel / Schiff Base)

Both compounds undergo condensation reactions at the C7 aldehyde, but the kinetics differ.

  • 2-Chloro : The electron-deficient ring makes the C7 aldehyde highly reactive.

    • Pros: Fast reaction times; high yields with weak nucleophiles (e.g., anilines).

    • Cons: Higher risk of side reactions (e.g., bis-addition) or instability of the product.

  • 2-Methoxy : The electron-rich ring (via resonance) stabilizes the C7 aldehyde.

    • Pros: Higher stability of the starting material; cleaner reaction profiles with highly reactive nucleophiles (e.g., hydrazine).

    • Cons: May require forcing conditions (higher temp, Lewis acid catalyst) for condensation with sterically hindered amines.

Metal-Catalyzed Cross-Coupling
  • 2-Chloro : Excellent substrate for Suzuki-Miyaura (C-C bond) or Buchwald-Hartwig (C-N bond) couplings. The C-Cl bond is reactive toward oxidative addition by Pd(0).

  • 2-Methoxy : Typically inert to Pd(0) oxidative addition unless activated via C-O bond cleavage (e.g., using Ni-catalysis or conversion to triflate), which adds synthetic steps.

Experimental Protocols

Protocol A: SNAr Functionalization of 2-Chloroquinoline-7-carbaldehyde

Use this protocol to replace the C2-Cl with an amine nucleophile.

Reagents: 2-Chloroquinoline-7-carbaldehyde (1.0 eq), Morpholine (1.2 eq), K₂CO₃ (2.0 eq), DMF (anhydrous).

  • Setup : Charge a round-bottom flask with 2-chloroquinoline-7-carbaldehyde (1.0 mmol) and anhydrous DMF (5 mL).

  • Addition : Add K₂CO₃ (2.0 mmol) followed by morpholine (1.2 mmol).

  • Reaction : Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, replaced by a more polar fluorescent spot (Rf ~0.4).

  • Workup : Pour the reaction mixture into ice-water (20 mL). The product usually precipitates. Filter, wash with water, and dry.[2] If no precipitate forms, extract with EtOAc (3x), wash with brine, and concentrate.

  • Validation : 1H NMR will show the disappearance of the C2-Cl signal and the appearance of morpholine methylene protons (3.6–3.8 ppm).

Protocol B: Chemoselective Knoevenagel Condensation (2-Methoxy Variant)

Use this protocol to functionalize the aldehyde while keeping the quinoline core intact.

Reagents: 2-Methoxyquinoline-7-carbaldehyde (1.0 eq), Malononitrile (1.1 eq), Piperidine (cat., 0.1 eq), Ethanol.

  • Setup : Dissolve 2-methoxyquinoline-7-carbaldehyde (1.0 mmol) in Ethanol (10 mL).

  • Addition : Add Malononitrile (1.1 mmol) and 2 drops of piperidine.

  • Reaction : Stir at Room Temperature for 2 hours. If precipitation does not occur, heat to reflux for 30 mins.

  • Observation : The formation of a solid precipitate indicates the condensation product.

  • Workup : Cool to 0°C, filter the solid, and wash with cold ethanol.

  • Why this works : The 2-OMe group ensures that the piperidine (a secondary amine) acts only as a base/catalyst and does not attack the C2 position via SNAr, which would be a risk with the 2-chloro derivative.

Data Comparison Table

Parameter2-Chloroquinoline-7-carbaldehyde2-Methoxyquinoline-7-carbaldehyde
CAS Number 154256-34-9 (Analogous)N/A (Rare)
Molecular Weight ~191.61~187.19
C2 Reactivity High (Leaving Group)Low (Stable / Protecting Group)
Aldehyde Electrophilicity HighModerate
Solubility (Organic) Good (DCM, EtOAc)Good (DCM, EtOAc)
Storage Stability Moderate (Protect from moisture)High (Stable solid)
Primary Application Scaffold for library generation (Diversity)Targeted probe synthesis (Selectivity)

References

  • Abdel-Wahab, B.F., & Khidre, R.E. (2012).[3][4] 2-Chloroquinoline-3-carbaldehydes: Synthesis, reactions and applications. Arkivoc. Link

  • Hamama, W.S., et al. (2018).[5] Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Link

  • BenchChem Technical Guides . 2-Methoxyquinoline-4-carbaldehyde Technical Guide. Link (Analogous reactivity data).

  • Muscia, G.C., et al. (2011). Synthesis and reactivity of chlorotetrazolo[1,5-a]quinolines. Journal of the Brazilian Chemical Society. Link

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters. (Foundational Vilsmeier-Haack synthesis of chloro-quinoline carbaldehydes).[6]

Sources

Biological Potency & Strategic Functionalization: 7-Formyl vs. 6-Formyl Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 7-formyl and 6-formyl quinoline derivatives, focusing on their distinct biological profiles, synthetic accessibility, and mechanisms of action.

Executive Summary

In the landscape of medicinal chemistry, the quinoline scaffold is a "privileged structure."[1] However, the position of the formyl functional group—specifically at the C6 versus C7 position—dictates divergent biological pathways and potency profiles.

  • 7-Formyl Derivatives are historically and mechanistically dominant in antimicrobial and antifungal applications. This is largely due to their proximity to the C8 position, facilitating the formation of tridentate chelating systems (e.g., when an 8-hydroxyl group is present) that disrupt microbial metal homeostasis.

  • 6-Formyl Derivatives are increasingly recognized in anticancer research. The C6 position serves as a linear extension vector, allowing for the attachment of bulky pharmacophores (via Schiff bases or hydrazones) that intercalate DNA or inhibit enzymes like topoisomerase and EGFR without sterically hindering the critical N1-C4 binding axis.

Part 1: Chemical & Structural Context[1][2][3][4]

To understand the biological differences, one must first appreciate the electronic and steric environments of the C6 and C7 positions.

Electronic Landscape & Reactivity

The quinoline ring system consists of a benzene ring fused to a pyridine ring.[2] The nitrogen atom at position 1 creates an electronic pull that deshields specific carbons.

  • C6 Position (Para-like to C9): The C6 position is electronically coupled to the nitrogen in a manner that allows for significant resonance delocalization of attached electron-donating or withdrawing groups. Formyl groups at C6 are highly reactive toward nucleophilic attack (e.g., by hydrazines) and extend the conjugation length of the molecule linearly.

  • C7 Position (Meta-like to C9): The C7 position is sterically unique. It is adjacent to the C8 position, which is often substituted (e.g., 8-hydroxyquinoline). A formyl group at C7 is perfectly positioned to form additional coordination bonds with metals when an 8-OH group is present, creating a "pincer" effect crucial for metallo-enzyme inhibition.

Synthetic Accessibility[3]
  • 6-Formyl Synthesis: Typically accessed via the Skraup synthesis using para-substituted anilines. This yields the 6-isomer exclusively, making it a robust target for library generation.

  • 7-Formyl Synthesis: Often requires meta-substituted anilines, which can yield a mixture of 5- and 7-isomers (Skraup/Doebner-Miller), necessitating difficult chromatographic separation. However, Reimer-Tiemann formylation of 8-hydroxyquinoline selectively targets the C7 position (ortho to the phenol), making 7-formyl-8-hydroxyquinoline highly accessible.

SynthesisLogic cluster_RT Alternative Route (High Specificity) Aniline Substituted Aniline Para Para-Substituted (e.g., p-Toluidine) Aniline->Para Meta Meta-Substituted (e.g., m-Toluidine) Aniline->Meta Q6 6-Substituted Quinoline (Exclusive Product) Para->Q6 Skraup Cyclization Q7 7-Substituted Quinoline (Mixture with 5-isomer) Meta->Q7 Skraup (Regio-issues) Oxidation SeO2 Oxidation or Vilsmeier-Haack Q6->Oxidation Q7->Oxidation Formyl6 6-Formyl Quinoline (Linear Scaffold) Oxidation->Formyl6 Formyl7 7-Formyl Quinoline (Chelation Scaffold) Oxidation->Formyl7 HQ 8-Hydroxyquinoline RT Reimer-Tiemann (CHCl3/KOH) HQ->RT RT->Formyl7

Figure 1: Synthetic pathways dictating the accessibility of 6- vs 7-formyl isomers. Note the high specificity of Reimer-Tiemann for 7-formyl derivatives.

Part 2: Comparative Biological Potency

Anticancer Activity (Dominance of 6-Formyl)

The 6-formyl quinoline derivatives, particularly when converted to hydrazones or Schiff bases , exhibit superior anticancer potency.

  • Mechanism: The linear extension at C6 allows the molecule to intercalate into DNA base pairs or bind into the hydrophobic pockets of enzymes (like EGFR or Topoisomerase II) without steric clash.

  • Key Derivative: 6-quinoline hydrazones (e.g., benzotriazole derivatives) have shown IC50 values in the low micromolar range.[3][4]

  • Data Insight: 6-substituted derivatives often outperform 7-substituted ones in cytotoxicity assays against MCF-7 (breast) and HeLa (cervical) lines because the C7 substituent can sterically interfere with the "flatness" required for intercalation if it is too bulky.

Antimicrobial & Antifungal Activity (Dominance of 7-Formyl)

The 7-formyl derivatives are the gold standard when metal chelation is the desired mode of action.

  • Mechanism: When derived from 8-hydroxyquinoline, the 7-formyl group (converted to a hydrazone/imine) creates a tridentate binding site (N-O-N or N-O-S). This complex sequesters essential metal ions (Cu2+, Zn2+, Fe3+) required for bacterial growth or transports toxic metals into the cell.

  • Key Derivative: 7-((2-hydroxyphenyl)iminomethyl)quinolin-8-ol.

  • Data Insight: These compounds frequently exhibit Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics like Ciprofloxacin against Gram-positive bacteria (S. aureus).

Data Summary Table
Feature6-Formyl Derivatives7-Formyl Derivatives
Primary Indication Anticancer (Solid Tumors), CytostaticAntimicrobial, Antifungal, Antimalarial
Key Mechanism DNA Intercalation, EGFR/Topo InhibitionMetal Chelation (Siderophore mimicry)
Structural Geometry Linear extension (maintains planarity)Lateral extension (steric bulk near N1)
Typical Potency IC50: 1.2 – 7.5 µM (HeLa, MCF-7)MIC: 0.5 – 4.0 µg/mL (S. aureus)
Solubility Moderate (often requires polar side chains)Low (often requires complexation to dissolve)

Part 3: Mechanistic Visualization

The following diagram illustrates why the position matters at the molecular interaction level.

Mechanism cluster_6 6-Formyl Pathway (Anticancer) cluster_7 7-Formyl Pathway (Antimicrobial) Target Biological Target F6 6-Formyl Hydrazone Intercalation DNA Intercalation (Planar Stacking) F6->Intercalation Enzyme Enzyme Pocket Binding (Linear Fit) F6->Enzyme Intercalation->Target Apoptosis F7 7-Formyl-8-OH Schiff Base Chelation Metal Sequestration (Cu2+/Zn2+ Depletion) F7->Chelation Membrane Membrane Disruption (Lipophilic Complex) F7->Membrane Chelation->Target Bacteriostasis

Figure 2: Divergent mechanisms of action. 6-formyl derivatives favor steric intercalation, while 7-formyl derivatives favor electronic chelation.

Part 4: Experimental Protocols

Protocol A: Synthesis of Quinoline Schiff Bases (General)

Applicable to both 6- and 7-formyl isomers.

  • Reagents: Equimolar amounts of Quinoline-X-carbaldehyde (X=6 or 7) and the amine (e.g., hydrazine, aniline).

  • Solvent: Absolute Ethanol (20 mL per 1 mmol).

  • Catalyst: Glacial Acetic Acid (2-3 drops).

  • Procedure:

    • Dissolve the aldehyde in ethanol under stirring.

    • Add the amine dropwise.

    • Add catalyst and reflux at 80°C for 3–6 hours.

    • Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Work-up: Cool to room temperature. Filter the precipitate. Wash with cold ethanol and recrystallize from ethanol/DMF.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Standard validation for 6-formyl derivatives.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) at serial dilutions (0.1 – 100 µM).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove medium. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Protocol C: Minimum Inhibitory Concentration (MIC)

Standard validation for 7-formyl derivatives.

  • Medium: Mueller-Hinton Broth (MHB).

  • Inoculum: Adjust bacterial suspension to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Dilution: Prepare serial two-fold dilutions of the test compound in 96-well plates.

  • Control: Include Positive (Ciprofloxacin) and Negative (DMSO) controls.

  • Incubation: 37°C for 24 hours.

  • Readout: The lowest concentration showing no visible growth (turbidity) is the MIC.

References

  • Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. RSC Advances. [Link]

  • Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology. [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes. Molecules. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. Chemistry Central Journal. [Link]

  • Differentiation and functionalization of remote C–H bonds in adjacent positions. Nature Chemistry. [Link]

Sources

Safety Operating Guide

Safe Disposal of 2-Methoxy-4-methylquinoline-7-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Classification

Immediate Action Required: Treat 2-Methoxy-4-methylquinoline-7-carbaldehyde as a Category 3 Acute Toxin and a Marine Pollutant . Do not dispose of via sanitary sewer, trash, or evaporation.

  • Waste Stream: Organic Hazardous Waste (Non-Halogenated, unless mixed with halogenated solvents).

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Primary Hazards: Respiratory sensitization (Aldehyde moiety), aquatic toxicity (Quinoline core), and acute toxicity by ingestion/inhalation.

Note on Chemical Identity: As a specialized research intermediate, this specific isomer often lacks a dedicated, widely published Safety Data Sheet (SDS). The protocols below utilize the Analogue Precautionary Principle , deriving safety margins from the structural parents: Quinoline (CAS 91-22-5) and p-Anisaldehyde (CAS 123-11-5).

Hazard Profiling & Risk Assessment (SAR Analysis)

To ensure safety without a specific SDS, we analyze the Structure-Activity Relationship (SAR) of the molecule's functional groups.

Functional GroupAssociated HazardOperational Implication
Quinoline Ring Aquatic Toxicity & Mutagenicity Zero-discharge policy. All rinsates must be collected.
Aldehyde (-CHO) Reactivity & Sensitization Potential for polymerization or oxidation. Avoid mixing with strong oxidizers or amines in waste containers.
Methoxy (-OCH3) Electron Donation Increases solubility in organic solvents; modifies metabolic stability.
Predicted GHS Classification
  • H301: Toxic if swallowed.

  • H317: May cause an allergic skin reaction.

  • H411: Toxic to aquatic life with long-lasting effects.

Step-by-Step Disposal Protocols

A. Solid Waste (Pure Substance)

Applicability: Expired powder, synthesis by-products, or spill cleanup residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers due to potential aldehyde oxidation/corrosion.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "2-Methoxy-4-methylquinoline-7-carbaldehyde"

    • Hazard Checkbox: Toxic, Irritant.

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) or strong bases, as the aldehyde group can undergo exothermic polymerization or oxidation.

B. Liquid Waste (Mother Liquors & Solutions)

Applicability: Reaction mixtures, HPLC eluents, or dissolved stock solutions.

  • Solvent Compatibility Check:

    • If dissolved in Methanol/Ethanol/DMSO : Segregate into Non-Halogenated Organic Waste .

    • If dissolved in DCM/Chloroform : Segregate into Halogenated Organic Waste .

  • pH Neutralization (Conditional): If the solution is highly acidic or basic (from synthesis workup), adjust pH to 6–8 before adding to the solvent waste drum to prevent drum pressurization.

  • Aldehyde Quenching (Optional for Large Quantities >100g):

    • Rationale: Reduces reactivity before long-term storage.

    • Method: Treat with excess Sodium Bisulfite (

      
      ) solution.
      
    • Reaction:

      
       (Bisulfite adduct).
      
    • Procedure: Add 1.5 molar equivalents of aqueous bisulfite. Stir for 30 minutes. Verify consumption of aldehyde. Dispose of the resulting aqueous mixture as chemical waste (do not drain).

C. Contaminated Labware (Glassware, Syringes)
  • Triple Rinse Protocol:

    • Rinse 1: Compatible Solvent (e.g., Acetone). Collect in Organic Waste .

    • Rinse 2: Compatible Solvent. Collect in Organic Waste .

    • Rinse 3: Water. Collect in Aqueous Waste (if heavily contaminated) or drain (if trace

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.